H-HoArg-OH
描述
L-Homoarginine has been reported in Lathyrus sativus, Lathyrus tingitanus, and other organisms with data available.
属性
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Significance of H-HoArg-OH: A Technical Guide for Researchers
An In-depth Examination of Homoarginine's Role in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine (H-HoArg-OH), a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in the biomedical research community. Structurally similar to L-arginine, homoarginine is increasingly recognized for its multifaceted biological roles, particularly in the cardiovascular and renal systems. Epidemiological studies have consistently linked low circulating levels of homoarginine to an increased risk of adverse cardiovascular events, mortality, and the progression of chronic kidney disease.[1][2][3] Mechanistically, homoarginine interfaces with the critical nitric oxide (NO) signaling pathway, serving as both a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase.[1] This dual activity positions it as a key modulator of NO bioavailability, a cornerstone of endothelial function and vascular health. This technical guide provides a comprehensive overview of the biological significance of homoarginine, detailing its metabolism, its role as a biomarker, and its therapeutic potential. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction to Homoarginine (this compound)
L-homoarginine is a cationic amino acid that is structurally analogous to L-arginine, featuring an additional methylene (B1212753) group in its carbon chain.[4] It is endogenously synthesized from L-lysine and L-arginine, primarily through the action of the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT).[5] While not incorporated into proteins, homoarginine is present in biological fluids and tissues and plays a significant role in various physiological and pathological processes. Its influence on the nitric oxide pathway is central to its biological importance, as NO is a critical signaling molecule in the regulation of vascular tone, neurotransmission, and immune responses.[1][4]
Metabolism of Homoarginine
The synthesis of homoarginine is intrinsically linked to the metabolic pathways of arginine and creatine (B1669601). The primary enzyme responsible for its formation is L-arginine:glycine amidinotransferase (AGAT), which is also a key enzyme in creatine biosynthesis.[5]
-
Synthesis: AGAT catalyzes the transfer of an amidino group from a donor molecule to an acceptor. In the canonical creatine synthesis pathway, arginine serves as the amidino donor and glycine as the acceptor, forming guanidinoacetate. However, AGAT can also utilize lysine (B10760008) as an acceptor, leading to the formation of homoarginine and ornithine.[4] Another enzyme, ornithine transcarbamylase (OTC), which is part of the urea (B33335) cycle, can also contribute to homoarginine synthesis.[5]
-
Catabolism: The breakdown of homoarginine is less well-characterized but is thought to be metabolized by arginase, which hydrolyzes it to lysine and urea.
Biological Roles and Clinical Significance
Cardiovascular System
A substantial body of evidence implicates low homoarginine levels as an independent risk factor for adverse cardiovascular outcomes.[1][6]
-
Biomarker of Cardiovascular Risk: Numerous studies have demonstrated an inverse association between plasma homoarginine concentrations and the risk of major adverse cardiovascular events (MACE), including all-cause mortality, myocardial infarction, and stroke.[1][4][7][8]
-
Endothelial Function: Homoarginine is believed to enhance endothelial function by increasing the availability of NO.[4] It can act as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[1]
Renal System
The kidneys play a crucial role in homoarginine metabolism, being a primary site of its synthesis.[9]
-
Biomarker of Renal Dysfunction: Plasma homoarginine concentrations decline with the progression of chronic kidney disease (CKD).[2][9] Low homoarginine levels are associated with a higher risk of progression to end-stage renal disease and mortality in CKD patients.[3][9]
Interaction with the Nitric Oxide Pathway
Homoarginine's biological effects are largely attributed to its influence on the L-arginine/nitric oxide (NO) pathway. It modulates NO production through two primary mechanisms:
-
Substrate for Nitric Oxide Synthase (NOS): Homoarginine can serve as an alternative substrate for all three NOS isoforms (eNOS, nNOS, and iNOS) to produce NO, although it is a less efficient substrate than L-arginine.[10]
-
Inhibition of Arginase: Homoarginine acts as a competitive inhibitor of arginase. By inhibiting arginase, homoarginine can increase the intracellular concentration of L-arginine, thereby making more substrate available for NOS to produce NO.[1][11]
Quantitative Data
Table 1: Plasma Homoarginine Concentrations in Health and Disease
| Condition | Homoarginine Concentration (µmol/L) | Subject Group | Reference |
| Healthy Adults | 1.88 (Median; IQR: 1.47-2.41) | Community-based study | [12] |
| Healthy Children & Adolescents | 1.41 (Median; IQR: 1.14-1.82) | Healthy subjects (3-18 years) | [1] |
| Acute Coronary Syndrome (ACS) | 2.38 (Median; IQR: 1.86-3.01) | Patients with acute chest pain | [1] |
| Acute Myocardial Infarction (AMI) | 2.34 (Median; IQR: 1.80-2.92) | Subgroup of ACS patients | [1] |
| Unstable Angina Pectoris (UAP) | 2.40 (Median; IQR: 1.95-3.05) | Subgroup of ACS patients | [1] |
| Acute Ischemic Stroke (Survivors) | 1.27 (Median; IQR: 0.72) | Stroke patients | [4] |
| Acute Ischemic Stroke (Non-survivors) | 0.96 (Median; IQR: 0.64) | Stroke patients | [4] |
| Heart Failure (Haemodialysis patients) | 1.2 ± 0.5 | Diabetic haemodialysis patients | [13] |
| Chronic Kidney Disease (CKD) Stage 1 | 2.90 ± 1.02 | CKD patients | [2] |
| Chronic Kidney Disease (CKD) Stage 2 | 2.64 ± 1.06 | CKD patients | [2] |
| Chronic Kidney Disease (CKD) Stage 3 | 2.52 ± 1.24 | CKD patients | [2] |
| Chronic Kidney Disease (CKD) Stage 4-5 | 2.05 ± 0.78 | CKD patients | [2] |
Data are presented as mean ± standard deviation (SD) or median with interquartile range (IQR) as indicated.
Table 2: Kinetic Parameters of Enzymes Involved in Homoarginine Metabolism
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| Arginase 1 | Homoarginine (Inhibitor) | Ki | 6.1 ± 0.50 mM | [11] |
| IC50 | 8.14 ± 0.52 mM | [11] | ||
| Arginase 2 | Homoarginine (Inhibitor) | Ki | 1.73 ± 0.10 mM | [11] |
| IC50 | 2.52 ± 0.01 mM | [11] | ||
| nNOS | Homoarginine (Substrate) | Km | 23 µmol/L | [1] |
| L-Arginine (Substrate) | Km | 2.7 µmol/L | [1] | |
| iNOS | Homoarginine (Substrate) | Km | 33 µmol/L | [1] |
| L-Arginine (Substrate) | Km | 13 µmol/L | [1] | |
| eNOS | Homoarginine (Substrate) | Relative Activity | ~25% of L-Arginine | [1] |
Experimental Protocols
Quantification of Homoarginine in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of homoarginine in human plasma using liquid chromatography-tandem mass spectrometry.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., d4-L-homoarginine).
-
Precipitate proteins by adding 400 µL of methanol. Alternatively, 10 µL of 30% sulfosalicylic acid can be used for 100 µL of plasma.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).
-
Elution: Isocratic elution is often employed.
-
Flow Rate: A flow rate of around 0.4 mL/min is typical.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both homoarginine and its internal standard. For example, a transition for homoarginine could be m/z 189.2 -> 144.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of homoarginine standards.
-
Calculate the concentration of homoarginine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.
Methodology:
-
Sample Preparation:
-
For serum or plasma samples, which contain endogenous urea, a deproteinization and urea removal step using a 10 kDa molecular weight cutoff spin filter is recommended.
-
For cell or tissue lysates, homogenize in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuge to collect the supernatant.
-
-
Arginase Activation:
-
Pre-incubate the sample with a manganese solution (e.g., 10 mM MnCl2) to activate the arginase.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing L-arginine substrate in a buffer (e.g., pH 9.5).
-
Initiate the reaction by adding the activated sample to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-120 minutes).
-
-
Urea Detection:
-
Stop the reaction by adding a urea reagent containing antipyrine (B355649) and diacetyl monoxime. This reagent will react with the urea produced to form a colored product.
-
Incubate at room temperature or as specified by the kit manufacturer to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at the appropriate wavelength (typically around 430 nm or 570 nm depending on the specific reagents).
-
Prepare a standard curve using known concentrations of urea.
-
Calculate the arginase activity in the samples based on the amount of urea produced, normalized to the protein concentration and incubation time.
-
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures NOS activity by quantifying the amount of nitric oxide (NO) produced, which is detected as its stable breakdown products, nitrite (B80452) and nitrate (B79036).
Methodology:
-
Sample Preparation:
-
Enzymatic Reaction:
-
Nitrate Reduction (Optional but Recommended):
-
To measure total NO production (nitrite + nitrate), add nitrate reductase to the samples to convert nitrate to nitrite.
-
-
Nitrite Detection (Griess Reaction):
-
Add Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to the samples, which reacts with nitrite to form a diazonium salt.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to form a colored azo compound.
-
Incubate at room temperature for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at approximately 540 nm.[3]
-
Create a standard curve using known concentrations of nitrite.
-
Calculate the NOS activity based on the amount of nitrite (and nitrate, if converted) produced, normalized to the protein concentration and incubation time.
-
Conclusion
This compound (homoarginine) is a biologically significant molecule with profound implications for cardiovascular and renal health. Its role as a biomarker for risk stratification in various diseases is well-established, and its mechanistic links to the nitric oxide pathway highlight its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the role of homoarginine in human physiology and pathology. Future research, including large-scale clinical trials of homoarginine supplementation, is warranted to translate our understanding of this intriguing amino acid into novel preventive and therapeutic strategies.
References
- 1. Opposite Associations of Plasma Homoarginine and Ornithine with Arginine in Healthy Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Km for oxygen of nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on the successive reaction of neuronal nitric oxide synthase from L-arginine to nitric oxide and L-citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Synthesis of L-Homoarginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid, has emerged as a significant biomolecule implicated in cardiovascular health and disease. Its endogenous synthesis is a critical aspect of its metabolism, primarily orchestrated by the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT). This technical guide provides an in-depth exploration of the core endogenous synthesis pathway of L-homoarginine, its regulation, and key methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using the DOT language to facilitate a comprehensive understanding for researchers and professionals in drug development.
The Core Synthesis Pathway of L-Homoarginine
The primary pathway for the endogenous synthesis of L-homoarginine involves the enzyme L-arginine:glycine amidinotransferase (AGAT) , encoded by the GATM gene.[1][2] While the principal function of AGAT is the catalysis of the first and rate-limiting step in creatine (B1669601) biosynthesis, it exhibits substrate promiscuity, enabling it to synthesize L-homoarginine.[3][4]
The synthesis of L-homoarginine occurs via the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine . This reaction yields L-homoarginine and L-ornithine .[5][6][7]
Reaction:
L-Arginine + L-Lysine <--AGAT--> L-Homoarginine + L-Ornithine
Although another enzyme, ornithine transcarbamoylase (OTC), has been suggested to play a role in L-homoarginine synthesis, AGAT is considered the major contributor to its endogenous production.[4]
Subcellular and Tissue Localization
AGAT is primarily located in the kidney and liver .[1] Within the cell, the enzyme is found in the intermembrane space of the mitochondria and in the cytosol .[8] This distribution suggests that the synthesis of L-homoarginine can occur in multiple cellular compartments, depending on substrate availability.
Quantitative Data on L-Homoarginine Synthesis
Precise kinetic data for the synthesis of L-homoarginine by AGAT is not extensively documented, as it represents a secondary activity of the enzyme. However, kinetic parameters for the primary reaction of AGAT (creatine synthesis) and the catabolizing enzyme AGXT2 provide valuable context.
| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | Reference(s) |
| AGAT | L-Arginine | Mouse Kidney | 2.67 mM | 2.17 ± 0.49 pmol/min/mg | [3][9] |
| Glycine | Mouse Kidney | 2.06 mM | 6.48 ± 0.26 pmol/min/mg | [3][9] | |
| Glycine | (Not Specified) | 5.0 mM | 39.8 µmol/mg protein/h | [3] | |
| AGXT2 | L-Homoarginine | (Not Specified) | (Not Specified) | (Not Specified) |
It is important to note that glycine is the preferred substrate for AGAT, as indicated by its lower Km and higher Vmax compared to what is known about L-lysine's interaction, suggesting that L-homoarginine synthesis is a less efficient, promiscuous activity of the enzyme.[3]
Catabolism of L-Homoarginine
The primary enzyme responsible for the catabolism of L-homoarginine is alanine-glyoxylate aminotransferase 2 (AGXT2) . This mitochondrial enzyme metabolizes L-homoarginine, and its activity influences circulating levels of this amino acid.
Regulation of L-Homoarginine Synthesis
The endogenous synthesis of L-homoarginine is subject to regulatory mechanisms, primarily at the level of the AGAT enzyme.
-
Feedback Inhibition: The activity of AGAT is inhibited by its downstream products. Both creatine and L-homoarginine have been shown to down-regulate AGAT protein expression, indicating a feedback control mechanism to maintain homeostasis.[10][11]
-
Transcriptional Regulation: The expression of the GATM gene is influenced by various factors, including hormones. For instance, androgens can upregulate AGAT activity, while estrogens can have an inhibitory effect.[4]
Experimental Protocols
Measurement of L-arginine:glycine amidinotransferase (AGAT) Activity
This protocol is adapted from methods utilizing stable isotope-labeled substrates followed by LC-MS/MS analysis.[3][12]
Objective: To quantify AGAT activity in tissue homogenates or cell lysates.
Materials:
-
Tissue homogenate or cell lysate
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Stable isotope-labeled substrates: L-[guanido-¹⁵N₂]arginine (¹⁵N₂-Arg) and L-[¹³C₂,¹⁵N]glycine (¹³C₂,¹⁵N-Gly)
-
Internal standard: Stable isotope-labeled guanidinoacetate (e.g., [¹³C₂]GAA)
-
Methanol (B129727) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in cold potassium phosphate buffer. Determine the total protein concentration of the lysate/homogenate for normalization.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
50 µL of tissue homogenate/cell lysate
-
50 µL of a substrate mixture containing ¹⁵N₂-Arg and ¹³C₂,¹⁵N-Gly (final concentrations to be optimized, e.g., 7.5 mM each).
-
75 µL of 0.1 M potassium phosphate buffer (pH 7.4)
-
75 µL of water
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding a sufficient volume of cold methanol containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the stable isotope-labeled guanidinoacetate product.
-
Data Analysis: Calculate the rate of product formation and normalize it to the total protein concentration to determine the specific AGAT activity (e.g., in pmol/min/mg protein).
Quantification of L-Homoarginine in Plasma
This protocol is based on HPLC or LC-MS/MS methods for the quantification of amino acids in biological fluids.[13][14][15][16]
Objective: To accurately measure the concentration of L-homoarginine in plasma samples.
Materials:
-
Plasma samples
-
Stable isotope-labeled L-homoarginine (e.g., d₄-L-homoarginine) as an internal standard
-
Methanol or trichloroacetic acid for protein precipitation
-
HPLC or LC-MS/MS system
-
Appropriate column (e.g., HILIC silica (B1680970) column for LC-MS/MS)[13]
-
Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer)
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add a known amount of the internal standard (d₄-L-homoarginine).
-
Precipitate proteins by adding a precipitating agent (e.g., 60 µL of a buffer solution with formic acid and ammonium formate, or methanol).[13]
-
Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot of the sample into the HPLC or LC-MS/MS system.
-
For LC-MS/MS, use a triple quadrupole mass spectrometer in MRM mode to monitor the specific transitions for L-homoarginine and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of L-homoarginine.
-
Determine the concentration of L-homoarginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Endogenous Synthesis Pathway of L-Homoarginine
Caption: The enzymatic synthesis of L-homoarginine by AGAT.
Experimental Workflow for AGAT Activity Measurement
Caption: Workflow for measuring AGAT activity using stable isotopes.
Regulatory Feedback Loop of L-Homoarginine Synthesis
Caption: Feedback regulation of AGAT by its products.
Conclusion
The endogenous synthesis of L-homoarginine, primarily through the promiscuous activity of AGAT, is a key determinant of its circulating levels. Understanding this pathway, its regulation, and the methodologies to study it are crucial for elucidating the role of L-homoarginine in health and disease. This guide provides a foundational resource for researchers and professionals aiming to investigate this intriguing molecule and its potential as a therapeutic target or biomarker. Further research is warranted to fully characterize the kinetics of L-homoarginine synthesis and the intricate details of its regulatory network.
References
- 1. genecards.org [genecards.org]
- 2. GATM gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine and homoarginine are closely interrelated metabolites in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. link.springer.com [link.springer.com]
- 9. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of homoarginine on creatine accumulation and biosynthesis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [agris.fao.org]
- 12. Optimization of a stable isotope-labelled substrate assay for measuring AGAT activity - SSIEM 2023 [program.eventact.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-homoarginine in Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in cardiovascular research. Its structural similarity to L-arginine, the primary substrate for nitric oxide synthase (NOS), positions it as a key player in the intricate regulation of nitric oxide (NO) production. This technical guide provides an in-depth exploration of the biochemical role of L-homoarginine in NO synthesis, detailing its metabolic pathways, its interaction with key enzymes, and the experimental methodologies used to investigate its function. Low circulating levels of L-homoarginine have been associated with adverse cardiovascular events, suggesting that this endogenous amino acid may be a crucial factor in maintaining endothelial health.[1][2][3] This guide will serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the L-homoarginine-NO axis.
Introduction to L-homoarginine and Nitric Oxide
Nitric oxide is a critical signaling molecule that plays a pivotal role in a myriad of physiological processes, most notably in the cardiovascular system where it governs vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium.[4] The enzymatic synthesis of NO is catalyzed by a family of nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.
L-homoarginine, an analogue of L-arginine with an additional methylene (B1212753) group in its carbon chain, is endogenously synthesized and has been shown to influence NO production through several mechanisms.[5] Understanding the precise role of L-homoarginine in this pathway is paramount for developing novel therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.
Biochemical Pathways Involving L-homoarginine and NO Production
The influence of L-homoarginine on NO production is multifaceted, involving its own synthesis and degradation, its direct interaction with NOS, and its modulation of L-arginine metabolism.
Synthesis and Degradation of L-homoarginine
L-homoarginine is primarily synthesized from L-arginine and L-lysine by the enzyme L-arginine:glycine amidinotransferase (AGAT), the same enzyme that initiates creatine (B1669601) biosynthesis.[2] A recently identified catabolic pathway for L-homoarginine involves its transamination by alanine:glyoxylate aminotransferase 2 (AGXT2).
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. himedialabs.com [himedialabs.com]
- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of L-Homoarginine (H-HoArg-OH): A Technical Guide for Researchers
An In-depth Examination of its Metabolism, Cardiovascular and Renal Roles, and Therapeutic Potential
Abstract
L-homoarginine (H-HoArg-OH) is a non-proteinogenic cationic amino acid structurally similar to L-arginine. Emerging evidence has identified low circulating levels of homoarginine as an independent risk factor for cardiovascular disease, renal disease progression, and overall mortality.[1][2][3][4] This technical guide provides a comprehensive overview of the physiological functions of homoarginine, its metabolic pathways, and its role as a biomarker and potential therapeutic agent. We delve into the intricate relationship between homoarginine and nitric oxide (NO) synthesis, its impact on endothelial function, and its involvement in immune modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a critical resource for researchers, scientists, and professionals in drug development.
Introduction
L-homoarginine, a homolog of L-arginine with an additional methylene (B1212753) group in its carbon chain, has garnered significant attention in the scientific community.[5] Initially considered a minor, non-essential amino acid, a growing body of evidence now underscores its importance in human health and disease.[6] Numerous epidemiological studies have established a strong inverse correlation between plasma homoarginine concentrations and adverse outcomes in cardiovascular diseases (CVD), including heart failure, stroke, and atherosclerosis.[2][3][4][7] Furthermore, diminished homoarginine levels are associated with the progression of chronic kidney disease (CKD).[8] These findings have spurred research into the underlying mechanisms of homoarginine's physiological actions and its potential as a therapeutic target. This guide aims to consolidate the current understanding of homoarginine's role in the human body to facilitate further research and development in this promising area.
Metabolism of L-Homoarginine
L-homoarginine is synthesized endogenously, primarily in the kidneys and liver, and can also be obtained from dietary sources.[9] The main enzymatic pathway for its synthesis involves the transfer of an amidino group from L-arginine to L-lysine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[5][6] Genome-wide association studies have confirmed that single nucleotide polymorphisms in the AGAT gene are strongly associated with plasma homoarginine concentrations.[5][10]
Once synthesized, homoarginine can undergo several metabolic fates:
-
Nitric Oxide (NO) Synthesis: Homoarginine can serve as a substrate for nitric oxide synthase (NOS), albeit with a lower affinity than L-arginine, to produce NO and L-homocitrulline.[11]
-
Arginase Inhibition: Homoarginine can act as a competitive inhibitor of arginase, the enzyme that degrades L-arginine to ornithine and urea (B33335). By inhibiting arginase, homoarginine can indirectly increase the bioavailability of L-arginine for NO production.[9][12]
-
Degradation: The catabolism of homoarginine is not fully elucidated but is thought to involve pathways that lead to the formation of urea and lysine.
Physiological Functions and Clinical Significance
Cardiovascular System
A substantial body of evidence links low homoarginine levels to an increased risk of cardiovascular morbidity and mortality.[2][3][4][13]
-
Endothelial Function: Homoarginine is believed to enhance endothelial function primarily by increasing the bioavailability of NO.[2] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.
-
Atherosclerosis: In animal models of atherosclerosis, supplementation with homoarginine has been shown to reduce plaque formation.[14][15] This atheroprotective effect is partly attributed to the modulation of T-cell function, where homoarginine has been found to inhibit T-cell proliferation and migration by affecting the actin cytoskeleton.[14][16][17]
-
Heart Failure: Low homoarginine concentrations are strongly associated with the presence and severity of congestive heart failure and are a predictor of sudden cardiac death in this patient population.[3][4]
-
Stroke: Clinical studies have demonstrated that low plasma homoarginine is an independent predictor of poor short- and long-term outcomes, as well as increased mortality, following an ischemic stroke.[1][5][18][19]
Renal System
The kidneys are central to homoarginine metabolism, being a primary site of its synthesis.[9]
-
Chronic Kidney Disease (CKD): Plasma homoarginine levels decline with the progression of CKD.[8] Low homoarginine is an independent predictor of progression to end-stage renal disease and mortality in pre-dialysis CKD patients.[8]
Nervous System
The role of homoarginine in the nervous system is an emerging area of research. Animal studies suggest that homoarginine deficiency may exacerbate cerebral damage in experimental stroke, and supplementation can be neuroprotective.[5]
Quantitative Data Summary
The following tables summarize key quantitative data on plasma homoarginine concentrations in various populations and the pharmacokinetic parameters of oral L-homoarginine supplementation.
Table 1: Plasma L-Homoarginine Concentrations in Different Populations
| Population | Mean/Median Plasma L-Homoarginine (µmol/L) | Key Findings | Reference(s) |
| Healthy Volunteers | |||
| Young (mean age 35) | 2.87 ± 0.91 | Baseline for supplementation study. | [2] |
| Community-based (mean age 58.6) | 1.56 (median) | Lower levels associated with higher all-cause mortality. | [17] |
| Cardiovascular Disease | |||
| Coronary Angiography Patients | 2.6 ± 1.1 | Lowest quartile (<1.85 µmol/L) had >4-fold higher cardiovascular mortality. | [2] |
| Heart Failure (in Hemodialysis) | 1.2 ± 0.5 | Strong association between low levels and congestive heart failure. | [4] |
| Ischemic Stroke (long-term follow-up) | 1.07 (median) | Survivors had significantly higher levels than non-survivors (1.27 vs 0.96 µmol/L). | [1] |
| Ischemic Stroke (short-term follow-up) | 1.48 (median, with event) vs 1.93 (median, without event) | Lower levels in patients with adverse events within 30 days. | [1] |
| Chronic Kidney Disease | |||
| Mild to Moderate CKD (GFR >90 ml/min) | 2.90 ± 1.02 | Levels decrease with declining GFR. | [5] |
| Mild to Moderate CKD (GFR <30 ml/min) | 2.05 ± 0.78 | [5] | |
| Hemodialysis Patients | 1.2 ± 0.5 | Significantly lower than in patients with normal kidney function. | [2] |
Table 2: Pharmacokinetics of Oral L-Homoarginine Supplementation in Healthy Young Volunteers (125 mg once daily)
| Parameter | Single Dose | After 4 Weeks of Daily Dosing | Reference |
| Baseline Plasma Concentration (µmol/L) | 2.87 ± 0.91 | 2.87 ± 0.91 | [1][2] |
| Cmax (µmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | [1][2] |
| Tmax (hours) | 1 | 1 | [1][2] |
| AUC0-24h (µmol·h/L) | 63.5 ± 28.8 | 225 ± 78.5 | [1][2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in homoarginine research.
Quantification of L-Homoarginine in Plasma by HPLC-MS/MS
This method allows for the sensitive and specific measurement of homoarginine in biological samples.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled d4-L-homoarginine).
-
Deproteinize the sample by adding 300 µL of methanol.
-
Vortex the mixture for 10 seconds and incubate at -20°C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.[19]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[19]
-
Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 µm particle size.[19]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 100 mM ammonium (B1175870) formate (B1220265) in water (pH 4.5).[19]
-
Flow Rate: 100 µL/min.[19]
-
Mass Spectrometer: Agilent LC-MSD SL quadrupole ion trap or equivalent.[19]
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple reaction monitoring (MRM). The MS/MS transition for homoarginine is typically m/z 189.2 → 144.[19]
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-homoarginine.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro Arginase Activity Assay
This colorimetric assay measures arginase activity by quantifying the production of urea.
-
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The urea produced is then measured colorimetrically.
-
Reagents:
-
Arginase Assay Buffer
-
Substrate: L-arginine
-
Reagents for colorimetric urea detection
-
L-homoarginine (as a potential inhibitor)
-
-
Procedure (based on commercial kits):
-
Prepare cell or tissue lysates in ice-cold Arginase Assay Buffer.
-
Centrifuge to remove debris and collect the supernatant.
-
In a 96-well plate, add the sample supernatant. For inhibitor studies, pre-incubate the sample with varying concentrations of L-homoarginine.
-
Initiate the reaction by adding the L-arginine substrate.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction and add the color development reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate arginase activity based on a urea standard curve.[9][20][21]
-
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This assay measures NOS activity by detecting the amount of NO produced.
-
Principle: NOS converts a substrate (L-arginine or L-homoarginine) to NO and a co-product (L-citrulline or L-homocitrulline). The NO produced is then measured, often after conversion to nitrite/nitrate, using the Griess reagent.[22][23]
-
Reagents:
-
NOS Assay Buffer
-
Substrate: L-arginine or L-homoarginine
-
NOS cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)
-
Griess Reagents 1 and 2
-
-
Procedure (based on commercial kits):
-
Prepare cell or tissue homogenates in cold NOS Assay Buffer.
-
Centrifuge and collect the supernatant.
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, NOS cofactors, and the sample.
-
Initiate the reaction by adding the substrate (L-arginine or L-homoarginine).
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add Griess Reagents 1 and 2.
-
Incubate for 10 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate NOS activity based on a nitrate/nitrite standard curve.[22][23]
-
T-Cell Proliferation Assay (CFSE-based)
This assay is used to assess the effect of homoarginine on T-cell proliferation.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.
-
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Label the cells with CFSE dye (e.g., 0.5 µM) by incubating for 10 minutes at 37°C.
-
Quench the labeling reaction with media containing fetal calf serum.
-
Wash the cells and resuspend them in culture medium.
-
Culture the CFSE-labeled cells in the presence or absence of a stimulus (e.g., anti-CD3 antibody) and with varying concentrations of L-homoarginine.
-
After a period of incubation (e.g., 4 days), harvest the cells and analyze by flow cytometry.
-
Quantify proliferation by measuring the decrease in CFSE fluorescence intensity.[24][25]
-
Signaling Pathways and Logical Relationships
The physiological effects of homoarginine are mediated through its interaction with several key signaling pathways, primarily the nitric oxide pathway.
Conclusion and Future Directions
L-homoarginine has emerged as a critical molecule in human physiology, with profound implications for cardiovascular and renal health. The consistent observation of low homoarginine levels in various pathological states highlights its potential as a valuable biomarker for risk stratification. The mechanisms underlying its protective effects, primarily through the enhancement of NO bioavailability and modulation of immune responses, are becoming clearer.
However, several key questions remain. While supplementation studies in animals have shown promise, and a phase 1 clinical trial in humans has demonstrated safety, the efficacy of homoarginine supplementation in improving clinical outcomes in patients with established disease is yet to be determined. The results of ongoing clinical trials, such as the NCT03692234 study in stroke patients, are eagerly awaited.[16] Future research should focus on:
-
Elucidating the full spectrum of homoarginine's metabolic and signaling pathways.
-
Conducting large-scale, randomized controlled trials to evaluate the therapeutic efficacy of L-homoarginine supplementation in various diseases.
-
Identifying the optimal dosage and target populations for homoarginine therapy.
-
Developing strategies to modulate endogenous homoarginine synthesis.
A deeper understanding of the physiological functions of this compound will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat cardiovascular, renal, and potentially other chronic diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Low homoarginine concentration is a novel risk factor for heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoarginine, heart failure, and sudden cardiac death in haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homoarginine levels are regulated by L-arginine:glycine amidinotransferase and affect stroke outcome: results from human and murine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of Lower Plasma Homoarginine Concentrations with Greater Risk of All-Cause Mortality in the Community: The Framingham Offspring Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dnbm.univr.it [dnbm.univr.it]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. The Amino Acid Homoarginine Inhibits Atherogenesis by Modulating T-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Low homoarginine/SDMA ratio is associated with poor short- and long-term outcome after stroke in two prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abcam.com [abcam.com]
- 24. mucosalimmunology.ch [mucosalimmunology.ch]
- 25. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of L-Homoarginine (H-HoArg-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of L-Homoarginine (H-HoArg-OH), a naturally occurring, non-proteinogenic amino acid. Structurally similar to L-arginine, L-homoarginine is emerging as a molecule of significant interest in cardiovascular health and disease. This document details its metabolic pathways, its role as a substrate for nitric oxide synthase and an inhibitor of arginase, and its association with various physiological and pathophysiological states. Detailed experimental protocols for its synthesis, quantification, and biological activity assessment are provided, alongside tabulated quantitative data for key biochemical parameters. Visual representations of its metabolic pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and analytical methodologies.
Introduction: From Obscurity to Clinical Relevance
L-Homoarginine (this compound) is a cationic α-amino acid, structurally distinguished from L-arginine by an additional methylene (B1212753) group in its carbon chain.[1] Initially identified as a natural product, its physiological importance was not widely recognized until recent epidemiological studies linked low plasma concentrations of L-homoarginine to adverse cardiovascular events, stroke, and all-cause mortality.[2][3][4] This has spurred significant research into its metabolism, biological functions, and potential therapeutic applications.
This guide aims to consolidate the current knowledge on the discovery and initial characterization of L-homoarginine, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Synthesis
L-homoarginine is a white crystalline powder, soluble in water, with a molecular formula of C₇H₁₆N₄O₂ and a molar mass of 188.231 g·mol⁻¹.[1]
Chemical Synthesis of L-Homoarginine Hydrochloride
A common laboratory-scale synthesis involves the guanidination of L-lysine. The following protocol is a representative method:
Objective: To synthesize L-Homoarginine hydrochloride from L-lysine hydrochloride.
Principle: The synthesis involves the protection of the α-amino group of L-lysine via copper complex formation, followed by guanidination of the ε-amino group with O-methylisourea sulfate. Subsequent removal of the copper and purification yields L-homoarginine hydrochloride.
Materials:
-
L-lysine hydrochloride
-
Basic copper carbonate (Cu₂(OH)₂CO₃)
-
O-methylisourea sulfate
-
Sodium hydroxide (B78521) (NaOH) solution (4 M)
-
Ammonium (B1175870) sulfide (B99878) solution (17%)
-
Hydrochloric acid (HCl) (3 M and concentrated)
-
Activated carbon
-
Anhydrous ethanol (B145695)
-
Tetrahydrofuran (B95107) (THF)
-
Deionized water
Procedure:
-
Copper Protection of L-lysine:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 10 g (0.055 mol) of L-lysine hydrochloride and 50 mL of water.
-
Add 10 g (0.045 mol) of basic copper carbonate.
-
Heat the mixture to 110°C with stirring and reflux for 1 hour.
-
Cool the reaction mixture and filter to remove excess basic copper carbonate, yielding a blue solution of the copper-lysine complex.
-
-
Guanidination:
-
Transfer the blue filtrate to another 250 mL three-necked flask.
-
Add 15 g (0.086 mol) of O-methylisourea sulfate.
-
Maintain the temperature at 28-32°C and add 13 mL of 4 M NaOH solution.
-
Stir the reaction mixture for 6 hours. A blue precipitate of copper-homoarginine will form.
-
Filter the precipitate and wash with cold water.
-
-
Copper Removal and Purification:
-
Suspend the copper-homoarginine precipitate in a 250 mL three-necked flask with water and heat until fully dissolved.
-
While stirring, add 8 mL (0.020 mol) of 17% ammonium sulfide solution and continue to stir for 1 hour. A black precipitate of copper sulfide (CuS) will form.
-
Filter to remove the CuS precipitate.
-
Adjust the pH of the filtrate to 2-3 with 3 M HCl.
-
-
Isolation of L-Homoarginine Hydrochloride:
-
Concentrate the solution by rotary evaporation.
-
Dissolve the residue in 70 mL of water and add 0.5 g of activated carbon.
-
Heat and filter the solution.
-
Adjust the pH of the filtrate to 3.5 with 3 M HCl.
-
Reduce the volume to approximately 10 mL by evaporation.
-
Add 300 mL of anhydrous ethanol and tetrahydrofuran to precipitate the product.
-
Collect the white solid of L-homoarginine hydrochloride by filtration and dry under vacuum.[4]
-
Metabolism and Biological Role
L-homoarginine is endogenously synthesized from L-arginine and L-lysine, primarily by the enzyme L-arginine:glycine amidinotransferase (AGAT).[3][4] Ornithine transcarbamylase can also contribute to its synthesis.[1] Its metabolism and physiological functions are intricately linked to the nitric oxide (NO) pathway.
Signaling Pathways
L-homoarginine plays a dual role in the L-arginine/NO pathway:
-
Substrate for Nitric Oxide Synthase (NOS): L-homoarginine can be used as a substrate by all three isoforms of NOS (eNOS, nNOS, and iNOS) to produce nitric oxide and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine.[5][6]
-
Inhibitor of Arginase: L-homoarginine acts as a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea (B33335). By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NO production.[5][7]
Caption: Metabolic pathways of L-Homoarginine synthesis and its role in nitric oxide production.
Quantitative Data
The following tables summarize key quantitative parameters related to the biochemical activity and physiological concentrations of L-homoarginine.
Table 1: Kinetic Parameters of L-Homoarginine with Arginase and Nitric Oxide Synthase
| Enzyme | Parameter | Value | Species/Source | Reference |
| Arginase 1 | IC₅₀ | 8.14 ± 0.52 mM | Human (recombinant) | |
| Kᵢ | 6.1 ± 0.50 mM | Human (recombinant) | ||
| Arginase 2 | IC₅₀ | 2.52 ± 0.01 mM | Human (recombinant) | |
| Kᵢ | 1.73 ± 0.10 mM | Human (recombinant) | ||
| Nitric Oxide Synthase (NOS) | Kₘ (for L-arginine) | ~3-4 µM | Endothelial cells | [8] |
| Kₘ (for L-homoarginine) | 10-20 times higher than L-arginine | Murine | [5] | |
| Vₘₐₓ | Similar for L-arginine and L-homoarginine | Murine | [5] |
Table 2: Physiological Concentrations of L-Homoarginine in Humans
| Biological Matrix | Population | Concentration (µM) | Reference |
| Plasma | Healthy adults | 1.66 ± 0.73 | [9] |
| Plasma | Healthy young volunteers (baseline) | 2.87 ± 0.91 | [5] |
| Plasma | Survivors of cardiovascular events | 1.25 | [] |
| Plasma | Non-survivors of cardiovascular events | 0.89 | [] |
| Skeletal Muscle | Healthy and obese individuals | Higher than in adipose tissue | [1] |
| Adipose Tissue | Healthy and obese individuals | Lower than in skeletal muscle | [1] |
Experimental Protocols
Quantification of L-Homoarginine in Plasma by HPLC-MS/MS
Objective: To accurately measure the concentration of L-homoarginine in human plasma samples.
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate L-homoarginine from other plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification using a stable isotope-labeled internal standard.
Materials:
-
Human plasma samples collected in EDTA tubes
-
Formic acid
-
Ammonium formate (B1220265)
-
Stable isotope-labeled L-homoarginine (e.g., d₄-L-homoarginine) as an internal standard
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the internal standard (d₄-L-homoarginine).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[11]
-
-
HPLC-MS/MS Analysis:
-
Inject an aliquot (e.g., 20 µL) of the prepared sample onto the HILIC column.
-
Perform isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
-
The eluent is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and monitor the specific precursor-to-product ion transitions for L-homoarginine and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known L-homoarginine concentrations with a fixed amount of the internal standard.
-
Calculate the concentration of L-homoarginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12][13]
-
Caption: Experimental workflow for the quantification of L-Homoarginine in plasma by HPLC-MS/MS.
In Vitro Arginase Inhibition Assay
Objective: To determine the inhibitory effect of L-homoarginine on arginase activity.
Principle: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The concentration of urea is determined by its reaction with α-isonitrosopropiophenone, which forms a colored product.
Materials:
-
Recombinant human arginase-1 or arginase-2
-
L-arginine solution
-
Tris-HCl buffer (pH 7.4)
-
Manganese chloride (MnCl₂) solution
-
L-homoarginine solutions of various concentrations
-
Acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water)
-
α-isonitrosopropiophenone (in ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation:
-
Prepare a master mix containing Tris-HCl buffer and MnCl₂.
-
Add the arginase enzyme to the master mix.
-
Pre-incubate the enzyme solution for 10 minutes at 37°C to activate the enzyme.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the activated arginase solution to wells containing various concentrations of L-homoarginine or a vehicle control.
-
Initiate the enzymatic reaction by adding a buffered L-arginine solution.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Urea Detection:
-
Add the α-isonitrosopropiophenone solution to each well.
-
Incubate the plate at 100°C for 45 minutes for color development.
-
Cool the plate to room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in each well and determine the percent inhibition of arginase activity at each L-homoarginine concentration.
-
Conclusion and Future Perspectives
The discovery and initial characterization of L-homoarginine have unveiled a fascinating molecule with significant implications for human health, particularly in the context of cardiovascular disease. Its dual role in the nitric oxide pathway, acting as both a substrate for NOS and an inhibitor of arginase, positions it as a key regulator of vascular homeostasis. The inverse correlation between plasma L-homoarginine levels and cardiovascular risk underscores its potential as both a biomarker and a therapeutic target.
Further research is warranted to fully elucidate the molecular mechanisms underlying the protective effects of L-homoarginine. Clinical trials investigating the efficacy of L-homoarginine supplementation in at-risk populations are a logical next step. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this promising endogenous amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homoarginine - Wikipedia [en.wikipedia.org]
- 8. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of Lower Plasma Homoarginine Concentrations with Greater Risk of All-Cause Mortality in the Community: The Framingham Offspring Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
H-HoArg-OH (Nω-hydroxy-L-arginine) as an Inhibitor of Arginase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a binuclear manganese metalloenzyme that plays a critical role in the urea (B33335) cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea.[1][2] Two distinct isoforms exist: Arginase I (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase II (ARG2), a mitochondrial enzyme expressed in various non-hepatic tissues like the kidneys.[3][4] Beyond its function in nitrogen disposal, arginase is a key regulator of L-arginine bioavailability. This is of particular importance due to the competition between arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine.[1][3]
Upregulation of arginase activity can deplete the L-arginine pool available for NOS, leading to reduced synthesis of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][5] This competition forms the basis of the "arginine paradox" and implicates arginase in the pathophysiology of various diseases, including cardiovascular and immune disorders.[6] Consequently, the inhibition of arginase represents a promising therapeutic strategy.
Nω-hydroxy-L-arginine (H-HoArg-OH or NOHA) is an intermediate metabolite formed during the oxidation of L-arginine to NO and citrulline by NOS.[1][7] It has been identified as a potent, endogenous inhibitor of arginase activity.[1][6][8] This guide provides an in-depth technical overview of this compound's role as an arginase inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor of arginase. By binding to the active site of the enzyme, it prevents the substrate, L-arginine, from being hydrolyzed. This inhibition is a crucial feedback mechanism where the NOS pathway, when active, can suppress the competing arginase pathway to ensure a sufficient supply of L-arginine for sustained NO production.[6][7] The inhibition of arginase by this compound effectively increases the bioavailability of L-arginine for NOS, promoting vasodilation and other NO-mediated effects.
The interplay between NOS and arginase is a critical control point in cellular metabolism. Cytokines and other inflammatory stimuli can reciprocally regulate the expression and activity of inducible NOS (iNOS) and arginase, influencing the outcome of an immune response.[3] For instance, in macrophages, the production of this compound during high-output NO synthesis can markedly inhibit intracellular arginase, thereby ensuring arginine availability for its anti-microbial functions.[6][9][10]
Data Presentation: Inhibitory Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[11] The Ki is a more absolute measure of binding affinity, independent of substrate concentration for competitive inhibitors.[12]
The table below summarizes the reported inhibitory activities of this compound (NOHA) and, for comparative purposes, L-Homoarginine against human arginase isoforms. Note that L-Homoarginine is a distinct compound sometimes investigated for arginase inhibition, but it is significantly less potent than this compound.
| Inhibitor | Target Isoform | IC50 | Ki / Kd | Assay Conditions / Source |
| This compound (NOHA) | Arginase-I | - | 10-12 µM | Cytokine-induced rat aortic endothelial cells.[6] |
| Arginase (general) | ≥ 15 µM | - | Rabbit/rat alveolar macrophages.[8] | |
| Arginase (general) | 230 ± 26 µM | - | Dose-dependent inhibition assay.[13] | |
| Human Arginase-1 (hARG1) | - | 3.6 µM (Kd) | pH 8.5, Surface Plasmon Resonance (SPR).[14] | |
| Human Arginase-2 (hARG2) | - | 1.6 µM | pH 7.5, radioactive assay.[14] | |
| L-Homoarginine | Human Arginase-1 (hARG1) | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | UPLC-MS assay in HEK293T cell lysates.[14][15] |
| Human Arginase-2 (hARG2) | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | UPLC-MS assay in HEK293T cell lysates.[14][15] |
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea, a product of the arginase reaction.[16][17]
A. Reagents and Buffers:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 0.4% (w/v) Triton X-100, 1 µM pepstatin A, and 1 µM leupeptin.[17][18]
-
Activation Buffer: 0.05 M Maleic acid, pH 7.0, containing 0.05 M MnCl2.
-
Substrate Buffer: 0.713 M L-arginine, pH 9.5.
-
Urea Reagent (Colorimetric): A mixture of Reagent A and Reagent B (e.g., from QuantiChrom™ Arginase Assay Kit) or a solution of 0.075% 2,3-Butanedione in buffered arsenic-sulfuric acid.[16][17]
-
Urea Standard: A solution of known urea concentration (e.g., 1 mM) for generating a standard curve.
B. Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells (approx. 1x10^6 cells in 100 µL) in ice-cold Lysis Buffer.[17][19] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the enzyme source.[18]
-
Enzyme Activation: Mix 25 µL of the sample supernatant with 25 µL of Activation Buffer. Incubate at 37°C for 10-15 minutes to activate the arginase with manganese ions.
-
Reaction Initiation: Add 50 µL of pre-warmed (37°C) Substrate Buffer to the activated enzyme mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes). The optimal time depends on the arginase activity in the sample.
-
Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the Urea Reagent to each sample.[18][20] Incubate at room temperature (or boil for 12 minutes, depending on the reagent[16]) to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm or 490 nm) using a spectrophotometric multiwell plate reader.[16][18]
-
Calculation: Determine the urea concentration in the samples by comparing their absorbance to the urea standard curve. Arginase activity is typically expressed as units per liter (U/L) or micromoles of urea produced per minute per milligram of protein.
Determination of Inhibitor Potency (IC50)
This protocol determines the concentration of this compound required to inhibit 50% of arginase activity.
A. Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Follow the Arginase Activity Assay protocol as described above, with one modification:
-
Inhibitor Pre-incubation: Before adding the L-arginine substrate, add a fixed volume of the diluted inhibitor (or vehicle control, e.g., DMSO) to the activated enzyme. Pre-incubate for 10-15 minutes at 37°C.[21]
-
Initiate the reaction by adding the L-arginine substrate and proceed with the assay.
-
Data Analysis:
Determination of Inhibition Constant (Ki) and Mechanism
To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), the assay must be performed at several fixed concentrations of both the inhibitor and the substrate.
A. Procedure:
-
Select a range of this compound concentrations (e.g., spanning 0.1x to 10x the estimated IC50).
-
Select a range of L-arginine substrate concentrations (e.g., spanning 0.2x to 5x the known Km of arginase for L-arginine).
-
Perform the arginase activity assay for every combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Michaelis-Menten & Lineweaver-Burk Plots: Plot the reaction velocity versus substrate concentration for each inhibitor concentration. A double reciprocal plot (Lineweaver-Burk) can help visualize the inhibition mechanism. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration. The intersection of the lines allows for the determination of -Ki for competitive inhibitors.[22]
-
Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be calculated from the IC50 value if the substrate concentration ([S]) and the Michaelis constant (Km) are known, using the formula: Ki = IC50 / (1 + [S]/Km) .[12]
-
Conclusion
This compound (NOHA) is a physiologically relevant and potent inhibitor of arginase. As an intermediate of the NOS pathway, its inhibitory action on arginase serves as a natural feedback mechanism to prioritize NO production by preserving the local L-arginine supply. This technical guide provides the foundational data, protocols, and pathway visualizations necessary for researchers to investigate the role of this compound in their experimental systems. Understanding the kinetics and mechanism of this inhibition is crucial for developing novel therapeutic strategies that target the arginase-NOS axis in cardiovascular, inflammatory, and infectious diseases.
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibition of Arginase by N ω-Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
The Crossroads of Cationic Amino Acids: An In-depth Technical Guide to the Enzymatic Pathways of L-Homoarginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine, a non-proteinogenic amino acid, has emerged from relative obscurity to become a focal point of intense research in cardiovascular and renal physiology. Structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain, L-homoarginine participates in several critical enzymatic pathways, influencing nitric oxide homeostasis, urea (B33335) cycle function, and cellular metabolism. This technical guide provides a comprehensive overview of the enzymatic pathways involving L-homoarginine, presenting quantitative data, detailed experimental protocols, and visual pathway representations to serve as a vital resource for researchers and drug development professionals.
L-Homoarginine Synthesis
The primary route for endogenous L-homoarginine synthesis is catalyzed by L-arginine:glycine amidinotransferase (AGAT) , an enzyme also central to creatine (B1669601) biosynthesis.[1][2] A secondary, less characterized pathway may involve enzymes of the urea cycle.
L-Arginine:Glycine Amidinotransferase (AGAT) Pathway
AGAT facilitates the transfer of an amidino group from L-arginine to the epsilon-amino group of L-lysine, yielding L-homoarginine and L-ornithine.[3][4] This reaction occurs predominantly in the kidneys and pancreas.[5][6]
Urea Cycle-Associated Synthesis
A minor pathway for L-homoarginine synthesis is proposed to involve enzymes of the urea cycle, where L-lysine is utilized as a substrate instead of L-ornithine. This pathway is less well-characterized in mammals.[6]
L-Homoarginine Degradation
L-homoarginine is catabolized through three primary enzymatic pathways: nitric oxide synthases (NOS), arginases, and alanine:glyoxylate aminotransferase 2 (AGXT2).
Nitric Oxide Synthase (NOS) Pathway
L-homoarginine can serve as an alternative substrate for all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS), producing nitric oxide (NO) and L-homocitrulline. However, it is a less efficient substrate than L-arginine.[7]
Arginase Pathway
Arginase I and II can hydrolyze L-homoarginine to L-lysine and urea. L-homoarginine is a weak substrate and also acts as a competitive inhibitor of arginase.[8][9]
Alanine:Glyoxylate Aminotransferase 2 (AGXT2) Pathway
AGXT2, a mitochondrial aminotransferase, catalyzes the transamination of L-homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).[10][11]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in L-homoarginine metabolism.
Table 1: Kinetic Parameters for L-Homoarginine as a Substrate
| Enzyme | Substrate | Km | Vmax | kcat/Km (s⁻¹M⁻¹) | Organism/Source |
| Nitric Oxide Synthase I (nNOS) | L-Homoarginine | - | ~1 µmol NO/min/mg | - | Recombinant Rat |
| Nitric Oxide Synthase II (iNOS) | L-Homoarginine | - | ~2 µmol NO/min/mg | - | Recombinant Murine |
| Arginase I | L-Homoarginine | - | - | - | Human |
| Arginase II | L-Homoarginine | - | - | - | Human |
| AGXT2 | L-Homoarginine | - | - | - | Recombinant Human |
Table 2: Inhibition Constants (Ki) and IC50 Values for L-Homoarginine
| Enzyme | Inhibitor | Ki | IC50 | Inhibition Type | Organism/Source |
| Arginase I | L-Homoarginine | 6.1 ± 0.50 mM | 8.14 ± 0.52 mM | Competitive | Human |
| Arginase II | L-Homoarginine | 1.73 ± 0.10 mM | 2.52 ± 0.01 mM | Competitive | Human |
| Nitric Oxide Synthase (NOS) | L-Homoarginine | - | - | Weak Inhibitor | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the enzymatic pathways of L-homoarginine.
Measurement of Arginase Activity with L-Homoarginine as a Substrate/Inhibitor
This protocol is adapted from commercially available colorimetric assay kits.[12][13][14][15]
Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is quantified colorimetrically. To assess L-homoarginine as a substrate, L-arginine is replaced with L-homoarginine, and the production of L-lysine and urea is measured. For inhibition studies, varying concentrations of L-homoarginine are added to the reaction with L-arginine.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Arginine Buffer (pH 9.5)
-
MnCl₂ Solution (10 mM)
-
L-Arginine solution (substrate)
-
L-Homoarginine solution (test substrate/inhibitor)
-
Urea Standard solution
-
Reagent A (e.g., containing o-phthalaldehyde)
-
Reagent B (e.g., containing primaquine)
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 10⁶) in 100 µL of ice-cold Arginase Assay Buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Enzyme Activation:
-
In a 96-well plate, add 40 µL of sample supernatant.
-
Prepare a 5x Substrate Buffer by mixing 4 parts Arginine Buffer (pH 9.5) and 1 part 10 mM MnCl₂ solution.
-
Add 10 µL of 5x Substrate Buffer to each sample well.
-
Incubate for 10 minutes at 37°C to activate the arginase.
-
-
Arginase Reaction:
-
To initiate the reaction, add 50 µL of L-arginine solution (for control and inhibition assays) or L-homoarginine solution (for substrate assay) to each well.
-
For inhibition assays, pre-incubate the activated enzyme with varying concentrations of L-homoarginine for 10 minutes before adding L-arginine.
-
Incubate the plate at 37°C for 2 hours.
-
-
Urea Determination:
-
Prepare a Urea Reagent by mixing equal volumes of Reagent A and Reagent B.
-
Stop the arginase reaction by adding 200 µL of the Urea Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Read the absorbance at 430 nm using a microplate reader.
-
Prepare a standard curve using the Urea Standard solution.
-
Calculate the arginase activity based on the amount of urea produced.
-
Measurement of Nitric Oxide Synthase (NOS) Activity with L-Homoarginine as a Substrate
This protocol is based on the conversion of L-[³H]arginine to L-[³H]citrulline and can be adapted for L-homoarginine.[16][17]
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled L-arginine (or L-homoarginine), the production of radiolabeled L-citrulline (or L-homocitrulline) can be quantified.
Materials:
-
L-[³H]arginine or custom synthesized L-[³H]homoarginine
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, 2 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Sample (purified NOS enzyme or cell/tissue homogenate)
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing NOS Assay Buffer, NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (10 µg/mL), and BH₄ (10 µM).
-
-
NOS Reaction:
-
Add the sample containing NOS to the reaction mixture.
-
Initiate the reaction by adding L-[³H]arginine or L-[³H]homoarginine (final concentration ~10 µM).
-
Incubate at 37°C for 15-30 minutes.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing 1 mL of Dowex AG50WX-8 resin (equilibrated with water). The positively charged L-[³H]arginine/homoarginine will bind to the resin, while the neutral L-[³H]citrulline/homocitrulline will flow through.
-
Wash the column with 2 mL of water and collect the eluate.
-
-
Measurement:
-
Add the eluate to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the NOS activity based on the amount of L-[³H]citrulline/homocitrulline produced.
-
Signaling Pathways Involving L-Homoarginine
The primary signaling pathway influenced by L-homoarginine is the nitric oxide (NO) signaling pathway . By serving as a substrate for NOS and an inhibitor of arginase, L-homoarginine can modulate the bioavailability of NO, a critical signaling molecule in the cardiovascular system.
An increase in L-homoarginine levels can lead to:
-
Increased NO production: Although a weaker substrate than L-arginine, L-homoarginine can directly contribute to the NO pool.
-
Increased L-arginine availability for NOS: By competitively inhibiting arginase, L-homoarginine can spare the cellular L-arginine pool, making more substrate available for NOS and subsequent NO production.[18]
The resulting increase in NO can activate soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. This cascade ultimately results in vasodilation, inhibition of platelet aggregation, and other vasoprotective effects.
Conclusion
The enzymatic pathways of L-homoarginine are intricately linked to cardiovascular health and disease. As our understanding of these pathways deepens, so does the potential for therapeutic intervention. This technical guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge of L-homoarginine metabolism and offering detailed methodologies for its investigation. Further research into the precise kinetics and regulation of the enzymes involved will be crucial for the development of novel strategies to modulate L-homoarginine levels for therapeutic benefit.
References
- 1. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Arginine:Glycine Amidinotransferase Is Essential for Creatine Supply in Mice During Chronic Hypoxia [frontiersin.org]
- 3. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]
- 6. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Arginine, Nitric Oxide, and Endothelial Dysfunction Underlying Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-HoArg-OH in Neurobiology and Brain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine (H-HoArg-OH), a non-proteinogenic cationic amino acid, has emerged as a significant modulator of cerebrovascular and neuronal function. Structurally similar to L-arginine, this compound actively participates in the nitric oxide (NO) signaling pathway, a critical component of cerebral blood flow regulation, neurotransmission, and immune response within the central nervous system (CNS).[1] This technical guide provides an in-depth overview of this compound's involvement in neurobiology, focusing on its synthesis, its role as a substrate for nitric oxide synthase (NOS), and its implications in neurological disorders, particularly ischemic stroke. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this promising area.
Introduction to this compound
This compound is an endogenous amino acid primarily synthesized from lysine (B10760008) and arginine through the action of L-arginine:glycine (B1666218) amidinotransferase (AGAT) and potentially ornithine transcarbamylase.[1][2] It is present in noticeable quantities in the mammalian brain, where its concentration is maintained through both local synthesis and transport across the blood-brain barrier via cationic amino acid transporters.[2] The structural similarity of this compound to L-arginine allows it to serve as an alternative substrate for nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule, nitric oxide (NO).[1] This interaction forms the basis of many of this compound's physiological effects within the brain.
Biochemical Pathways and Signaling
Synthesis of this compound
The primary pathway for this compound synthesis involves the transfer of an amidino group from L-arginine to L-lysine, a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[1] This process is analogous to the first step of creatine (B1669601) synthesis, where glycine is the acceptor of the amidino group.[1]
This compound in the Nitric Oxide Signaling Pathway
This compound's primary role in neurobiology is its interaction with nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] this compound can act as a substrate for all three isoforms, leading to the production of NO and L-homocitrulline.[4] However, it is a less potent substrate than L-arginine.[4] Additionally, this compound can inhibit the enzyme arginase, which competes with NOS for the common substrate L-arginine.[1] By inhibiting arginase, this compound can indirectly increase the bioavailability of L-arginine for NOS, potentially leading to increased NO production.[1]
Quantitative Data
Kinetic Parameters of Nitric Oxide Synthase with this compound
Studies have shown that this compound is a less efficient substrate for NOS compared to L-arginine, as indicated by a higher Michaelis-Menten constant (Km) and a lower catalytic efficiency (kcat/Km).[4]
| NOS Isoform | Substrate | Km (µM) | Vmax (µmol NO/min/mg protein) | kcat/Km (relative to L-Arginine) |
| nNOS (NOS I) | L-Arginine | ~3 | ~1 | 1 |
| This compound | Significantly higher than L-Arginine | ~1 | ~0.05 | |
| iNOS (NOS II) | L-Arginine | ~10 | ~2 | 1 |
| This compound | Significantly higher than L-Arginine | ~2 | ~0.1 |
Note: The values presented are approximate and compiled from various studies for comparative purposes.[4]
This compound Concentrations in Murine Models
Genetically modified mouse models have been instrumental in understanding the role of this compound.
| Mouse Model | Genotype | Plasma this compound (µmol/L) | Brain this compound |
| Wild-Type (WT) | AGAT+/+ | 0.17 ± 0.03 | Detectable |
| AGAT Knockout | AGAT-/- | Barely Detectable | Absent |
| GAMT Knockout | GAMT-/- | Increased | Increased |
Data adapted from Choe et al., 2013.[5] Brain concentrations were qualitatively described.
Experimental Protocols
Quantification of this compound in Brain Tissue by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in brain tissue.
1. Sample Preparation:
- Harvest brain tissue from experimental animals and immediately snap-freeze in liquid nitrogen.
- Store samples at -80°C until analysis.
- Homogenize a known weight of brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
- Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
2. HPLC-MS/MS Analysis:
- Instrumentation: Utilize an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents containing a modifier like formic acid is common. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
- MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and an internal standard (e.g., stable isotope-labeled this compound) must be optimized. A common transition for this compound is m/z 189.2 → 144.[6]
- Quantification: Generate a standard curve using known concentrations of this compound to quantify the levels in the brain tissue samples.
// Nodes
start [label="Brain Tissue Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
homogenization [label="Homogenization"];
centrifugation [label="Centrifugation"];
supernatant [label="Supernatant Collection"];
filtration [label="Filtration"];
hplc [label="HPLC Separation"];
msms [label="MS/MS Detection"];
quantification [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> homogenization;
homogenization -> centrifugation;
centrifugation -> supernatant;
supernatant -> filtration;
filtration -> hplc;
hplc -> msms;
msms -> quantification;
}
Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a colorimetric assay to measure NOS activity, which can be adapted to assess the effect of this compound.
1. Reagents and Materials:
- NOS Assay Buffer
- NOS Substrate (L-arginine)
- This compound (for experimental group)
- NADPH
- Nitrate (B79036) Reductase
- Griess Reagents 1 and 2
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare brain tissue homogenates as described in section 4.1.
- In a 96-well plate, add the sample (brain homogenate), NOS Assay Buffer, and NADPH.
- For the experimental group, add varying concentrations of this compound. For the control group, add vehicle.
- Initiate the reaction by adding the NOS substrate (L-arginine).
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and add nitrate reductase to convert the nitrate produced to nitrite (B80452).
- Add Griess Reagents 1 and 2 to all wells. This will react with nitrite to form a colored product.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate NOS activity based on a standard curve generated with known concentrations of nitrite.
This compound in Neurological Disorders: The Case of Ischemic Stroke
A growing body of evidence suggests a protective role for this compound in ischemic stroke.[5][7] Clinical studies have shown that low plasma levels of this compound are associated with a poor outcome after ischemic stroke.[5]
Experimental studies using mouse models of stroke have provided further insights. In a model of transient middle cerebral artery occlusion (MCAo), mice deficient in AGAT (AGAT-/-), and therefore this compound, exhibited larger infarct volumes and more severe neurological deficits compared to wild-type mice.[5] Supplementation with this compound in these knockout mice attenuated the cerebral damage.[5] Conversely, mice with a deficiency in guanidinoacetate N-methyltransferase (GAMT-/-), which leads to an upregulation of AGAT and consequently increased this compound levels, showed smaller infarct sizes.[5]
The proposed neuroprotective mechanism of this compound in stroke is likely mediated by its influence on NO bioavailability, which plays a crucial role in maintaining cerebral blood flow and has both neuroprotective and neurotoxic effects depending on the context.[5]
Experimental Workflow for Stroke Studies in Mice
Conclusion and Future Directions
This compound is a key player in neurobiology, primarily through its modulation of the nitric oxide signaling pathway. Its emerging role in cerebrovascular diseases, particularly ischemic stroke, highlights its potential as a therapeutic target. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the neuroprotective effects of this compound. Future research should focus on elucidating the precise molecular mechanisms underlying its neuroprotective effects, establishing a more comprehensive quantitative profile of its distribution and metabolism within different brain regions, and conducting pre-clinical and clinical trials to evaluate the therapeutic efficacy of this compound supplementation in neurological disorders.
References
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. Possible sources and functions of L-homoarginine in the brain: review of the literature and own findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Method for Generate a Mouse Model of Stroke: Evaluation of Parameters for Blood Flow, Behavior, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
L-Homoarginine: A Comprehensive Technical Guide on its Natural Sources, Dietary Intake, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic cationic amino acid, has emerged as a molecule of significant interest in the scientific and medical communities. Structurally similar to L-arginine, it plays a crucial role in various physiological processes, most notably in the nitric oxide (NO) signaling pathway. Low plasma concentrations of L-homoarginine have been associated with adverse cardiovascular events, making its dietary intake and endogenous synthesis a subject of intense research. This technical guide provides an in-depth overview of the natural sources of L-homoarginine, its estimated dietary intake, the analytical methodologies for its quantification, and its metabolic pathways.
Natural Sources and Dietary Intake of L-Homoarginine
The dietary intake of L-homoarginine is a combination of its presence in food and its endogenous synthesis from L-arginine and L-lysine. While data on the L-homoarginine content of a wide variety of foods is limited, certain food groups, particularly legumes, have been identified as notable sources.
Quantitative Data on L-Homoarginine in Natural Sources
Research has primarily focused on the quantification of L-homoarginine in legumes, with significant concentrations found in various species of Lathyrus, commonly known as grass pea. The content can vary considerably depending on the genotype and growing conditions.
| Food Source | Scientific Name | L-Homoarginine Content (mg/g dry weight) | Reference(s) |
| Grass Pea Seeds | Lathyrus sativus L. | 1.35 - 20.97 | [1][2][3][4] |
| Lentil Seeds | Lens culinaris Med. | Detected, but not quantified | [5] |
Note: Data on L-homoarginine content in other major food categories such as meat, fish, dairy, and other nuts and seeds is currently scarce in the scientific literature.
Estimated Dietary Intake and Plasma Concentrations
Directly quantifying the daily dietary intake of L-homoarginine is challenging due to the limited data on its food distribution. However, insights into its systemic availability can be gleaned from studies on plasma concentrations in healthy individuals and from oral supplementation trials.
| Parameter | Value | Population | Reference(s) |
| Median Plasma Concentration | 1.88 µmol/L | Healthy adults (35-54 years) | [2] |
| Mean Plasma Concentration | 2.87 ± 0.91 µmol/L | Young, healthy volunteers | [2] |
| Response to Oral Supplementation | Seven-fold increase in plasma concentration | 125 mg L-homoarginine daily for 4 weeks | [2] |
These values reflect the combined contribution of dietary intake and endogenous synthesis.
Biosynthesis and Metabolism of L-Homoarginine
L-homoarginine is endogenously synthesized through two primary pathways and is a substrate for key enzymes involved in nitric oxide metabolism.
Biosynthesis Pathways
-
L-Arginine:Glycine Amidinotransferase (AGAT) Pathway : This is considered the major pathway for L-homoarginine synthesis. The enzyme AGAT, which is crucial for creatine (B1669601) biosynthesis, can utilize L-lysine as an alternative substrate to glycine, transferring an amidino group from L-arginine to L-lysine to form L-homoarginine and L-ornithine.[6]
-
Urea (B33335) Cycle Enzyme Pathway : A secondary pathway involves the enzymes of the urea cycle. Ornithine transcarbamylase (OTC) can use L-lysine as a substrate to produce homocitrulline, which is then converted to homoargininosuccinate and subsequently to L-homoarginine by argininosuccinate (B1211890) synthase and argininosuccinate lyase, respectively.[6]
Metabolic Signaling Pathways
L-homoarginine is intricately linked to the nitric oxide (NO) signaling pathway, a critical regulator of vascular function.
-
Nitric Oxide Synthase (NOS) Substrate : L-homoarginine can act as an alternative substrate for all isoforms of nitric oxide synthase (NOS), leading to the production of NO and L-lysine. This activity, although less efficient than with L-arginine, contributes to the overall NO pool.[7]
-
Arginase Inhibition : L-homoarginine is a competitive inhibitor of arginase, the enzyme that degrades L-arginine to ornithine and urea. By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NOS, thereby indirectly promoting NO synthesis.[7]
Experimental Protocols for L-Homoarginine Quantification
Accurate quantification of L-homoarginine in biological matrices is essential for research and clinical applications. The most common and reliable methods are based on chromatography coupled with mass spectrometry or fluorescence detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the quantification of L-homoarginine due to its high sensitivity and specificity.
-
Sample Preparation :
-
Plasma or serum samples are thawed on ice.
-
An internal standard (e.g., stable isotope-labeled L-homoarginine) is added to a small aliquot of the sample (typically 25-50 µL).
-
Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile (B52724), followed by vortexing and centrifugation.
-
The supernatant is collected for analysis. Some protocols may include a derivatization step to improve chromatographic retention and sensitivity.
-
-
Chromatographic Separation :
-
Column : Reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.
-
Mobile Phase : A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol with formic acid) is commonly employed.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both L-homoarginine and its internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires derivatization of the amino acid to make it fluorescent.
-
Sample Preparation :
-
Similar to LC-MS/MS, proteins are precipitated from the plasma or serum sample.
-
The supernatant is subjected to a pre-column derivatization step. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like N-acetyl-L-cysteine.
-
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is used.
-
Mobile Phase : Gradient elution with a buffer system (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Detection :
-
A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the specific derivative (e.g., ~340 nm excitation and ~450 nm emission for the OPA derivative).
-
Conclusion and Future Directions
L-homoarginine is a physiologically important amino acid with significant implications for cardiovascular health. While its endogenous synthesis pathways are relatively well-understood, knowledge of its distribution in natural food sources remains limited, with legumes being the most well-characterized dietary source. The established analytical methods, particularly LC-MS/MS, provide robust tools for its accurate quantification in biological samples, facilitating further research into its metabolism and clinical relevance. Future research should focus on a more comprehensive analysis of L-homoarginine content across a wider range of foodstuffs to enable a more accurate estimation of dietary intake and to better understand the interplay between diet, endogenous synthesis, and circulating L-homoarginine levels. Such data will be invaluable for the development of dietary recommendations and potential therapeutic strategies aimed at modulating L-homoarginine concentrations for improved health outcomes.
References
- 1. L-Homoarginine Accumulation in Grass Pea (Lathyrus sativus L.) Dry Seeds. A Preliminary Survey [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. avys.omu.edu.tr [avys.omu.edu.tr]
- 4. Homoarginine, β-ODAP, and asparagine contents of grass pea landraces cultivated in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of uncommon amino acids in the lentil seed (Lens culinaris Med.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.myfooddata.com [tools.myfooddata.com]
Methodological & Application
Application Note: Quantification of L-homoarginine in Plasma using HPLC-MS/MS
Abstract
L-homoarginine (hArg) is a non-proteinogenic amino acid that serves as a substrate for nitric oxide synthase and an inhibitor of arginase, playing a role in the regulation of the L-arginine/nitric oxide (NO) metabolic pathway.[1][2][3] Low plasma concentrations of L-homoarginine have been identified as an independent risk factor for cardiovascular disease and mortality.[4] This application note presents a sensitive, specific, and rapid method for the quantification of L-homoarginine in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol involves a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. This method is suitable for both clinical research and drug development applications.
Introduction
L-homoarginine is a structural analog of L-arginine and is involved in the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2][3] Synthesized primarily in the kidneys from lysine, L-homoarginine's physiological role is a subject of ongoing research, particularly its association with endothelial dysfunction and cardiovascular diseases.[5] Accurate and reliable quantification of L-homoarginine in plasma is crucial for understanding its pathophysiology and for the development of potential therapeutic interventions.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[6] This application note details a validated HPLC-MS/MS method for the determination of L-homoarginine in plasma, providing researchers, scientists, and drug development professionals with a robust protocol for their studies.
L-Arginine/Nitric Oxide Signaling Pathway
References
- 1. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral L-Homoarginine Supplementation in Mice: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral supplementation of L-homoarginine in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of L-homoarginine.
Introduction
L-homoarginine is a non-proteinogenic amino acid that is structurally similar to L-arginine. It is endogenously synthesized from L-arginine and L-lysine by the enzyme L-arginine:glycine amidinotransferase (AGAT). Emerging research has implicated L-homoarginine in various physiological processes, particularly in cardiovascular health and disease. It is considered a weak substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, suggesting its potential to modulate the L-arginine/nitric oxide (NO) pathway.[1][2][3] This document outlines established protocols for oral L-homoarginine administration in mice and key experimental procedures to assess its effects.
Data Presentation: Quantitative Summary of Oral L-Homoarginine Supplementation in Mice
The following table summarizes the dosages and durations of oral L-homoarginine supplementation used in various mouse studies. This information can serve as a guide for selecting an appropriate dosing regimen.
| Mouse Strain | L-Homoarginine Hydrochloride Concentration in Drinking Water | Approximate Daily Dose | Duration | Key Findings | Reference |
| C57BL/6 | 14 mg/L | ~2 mg/kg body weight | 4 weeks | Three-fold increase in plasma L-homoarginine concentration. | [1] |
| C57BL/6J | 14 mg/L | Not specified | 4 weeks (pre-treatment) + 6 weeks (post-MI) | Increased plasma and myocardial L-homoarginine concentrations; preserved cardiac function post-myocardial infarction. | [4] |
| Ins2Akita (diabetic) | 50 mg/L | Not specified | 12 weeks | Reduced albuminuria and renal histological changes. | [5] |
| C57BL/6 | 14 and 28 mg/L | Not specified | 16 weeks | Ameliorated high-fat diet-induced increases in blood glucose. | [1] |
Experimental Protocols
Protocol for Oral L-Homoarginine Supplementation via Drinking Water
This protocol describes the standard method for administering L-homoarginine to mice orally.
Materials:
-
L-homoarginine hydrochloride (e.g., Sigma-Aldrich, Cat #: H1007)
-
Standard mouse drinking water
-
Water bottles
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of L-homoarginine Solution:
-
Calculate the total volume of drinking water required for the duration of the study or for a specific period (e.g., one week), accounting for the number of cages and average water consumption per mouse (~4-5 mL/day).
-
Weigh the required amount of L-homoarginine hydrochloride to achieve the desired final concentration (e.g., 14 mg/L or 50 mg/L).
-
Dissolve the L-homoarginine hydrochloride in a small volume of drinking water and then bring it to the final volume. Ensure complete dissolution.
-
-
Administration:
-
Fill the water bottles with the prepared L-homoarginine solution.
-
Provide the L-homoarginine-supplemented water ad libitum to the experimental group of mice.
-
The control group should receive regular drinking water.
-
-
Monitoring and Maintenance:
-
Monitor water consumption daily or weekly to estimate the actual dose of L-homoarginine ingested per mouse.
-
Replace the L-homoarginine solution with a freshly prepared solution at least once a week to ensure stability and prevent contamination.
-
Continue the supplementation for the planned duration of the experiment (e.g., 4, 12, or 24 weeks).
-
Protocol for Measurement of L-Homoarginine in Mouse Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of L-homoarginine in mouse plasma.[6][7][8]
Materials:
-
Mouse plasma (collected in EDTA or heparin tubes)
-
Internal standard (e.g., D4-L-homoarginine)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MCX)
-
LC-MS/MS system with a suitable column (e.g., Waters XTerra MS C18 or a HILIC column)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add a known concentration of the internal standard (D4-L-homoarginine).
-
Precipitate proteins by adding a sufficient volume of acetonitrile (e.g., 200 µL).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis. Alternatively, for cleaner samples, perform solid-phase extraction.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic method. For example, with a C18 column, use an isocratic mobile phase of ammonium formate in water-acetonitrile with formic acid.[7]
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for L-homoarginine and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-homoarginine.
-
Calculate the concentration of L-homoarginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol for Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[9][10][11] A colorimetric alternative using the Griess reagent is also available.[12]
Materials:
-
Mouse tissue (e.g., cerebellum, heart, or kidney)
-
Homogenization buffer
-
Reaction buffer containing:
-
Tris-HCl
-
NADPH
-
CaCl2
-
Tetrahydrobiopterin (BH4)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
-
[14C]L-arginine
-
Stop buffer (e.g., HEPES with EDTA)
-
Dowex AG50WX-8 resin
-
Scintillation counter and vials
Procedure:
-
Tissue Homogenization:
-
Dissect the tissue of interest and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
In a reaction tube, add the tissue supernatant to the reaction buffer.
-
Add [14C]L-arginine to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex resin to separate the charged [14C]L-arginine from the uncharged [14C]L-citrulline.
-
-
Quantification:
-
Collect the eluate containing [14C]L-citrulline.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
Calculate the NOS activity based on the amount of [14C]L-citrulline produced.
-
Protocol for Arginase Activity Assay
This protocol determines arginase activity by measuring the production of urea (B33335) from L-arginine.[2][13][14]
Materials:
-
Tissue or cell lysate
-
Tris-HCl buffer
-
MnCl2
-
L-arginine solution
-
Acidic solution (to stop the reaction)
-
Reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
Microplate reader
Procedure:
-
Enzyme Activation:
-
Prepare a master mix containing Tris-HCl buffer and MnCl2.
-
Add the tissue or cell lysate to the master mix.
-
Pre-incubate for 10 minutes at 37°C to activate the arginase.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-arginine solution.
-
Incubate for 15-60 minutes at 37°C.
-
Stop the reaction by adding an acidic solution.
-
-
Urea Detection:
-
Add the urea detection reagents to the reaction mixture.
-
Incubate at 100°C for 45 minutes for color development.
-
Cool the plate to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the arginase activity based on the amount of urea produced, determined from a urea standard curve.
-
Protocol for Echocardiographic Assessment of Cardiac Function in Mice
This protocol provides a general guideline for evaluating cardiac function in mice using echocardiography.[4][15][16][17]
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
ECG electrodes
-
Hair removal cream
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Remove the chest hair using hair removal cream to ensure good probe contact.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Attach ECG electrodes to monitor heart rate.
-
-
Image Acquisition:
-
Apply ultrasound gel to the chest.
-
Obtain standard two-dimensional (2D) images, including the parasternal long-axis and short-axis views.
-
Acquire M-mode images from the short-axis view at the level of the papillary muscles.
-
Perform Doppler imaging to assess blood flow velocities.
-
-
Data Analysis:
-
From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).
-
Analyze Doppler recordings to assess diastolic function.
-
Visualizations
Experimental workflow for oral L-homoarginine supplementation in mice.
L-homoarginine's interaction with the L-arginine/NO signaling pathway.
References
- 1. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral supplementation with L-homoarginine in young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. l‐Homoarginine supplementation prevents diabetic kidney damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. The three isoforms of nitric oxide synthase distinctively affect mouse nocifensive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. site.nyit.edu [site.nyit.edu]
Application Notes and Protocols for Nitric Oxide Synthase (NOS) Activity Assay Using L-Homoarginine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring Nitric Oxide Synthase (NOS) activity using L-homoarginine (H-HoArg-OH) as a substrate. This document includes detailed protocols for both radiometric and colorimetric assays, comparative kinetic data, and diagrams of the experimental workflow and the relevant signaling pathway.
Introduction
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. While L-arginine is the primary physiological substrate for NOS, the analogue L-homoarginine also serves as a substrate, leading to the production of NO and L-homocitrulline.[1][2] Investigating the kinetics of L-homoarginine with different NOS isoforms (nNOS/NOS I, iNOS/NOS II, and eNOS/NOS III) is crucial for understanding its biological roles and for the development of novel therapeutic agents targeting the NO pathway.
L-homoarginine is oxidized by both neuronal NOS (nNOS) and macrophage NOS (iNOS) to produce NO and homo-L-citrulline in an approximate 1:1 molar ratio.[1][2] However, the catalytic efficiency of NOS with L-homoarginine is markedly lower than with L-arginine.[1][2]
Data Presentation
The following tables summarize the kinetic parameters of NOS isoforms with L-arginine and L-homoarginine as substrates.
Table 1: Kinetic Comparison of L-arginine and L-homoarginine as Substrates for NOS Isoforms
| Substrate | NOS Isoform | Km (µM) | Vmax (µmol NO/min/mg protein) | kcat/Km (mM-1s-1) |
| L-arginine | nNOS (NOS I) | 2.9 | Data not available | Data not available |
| L-homoarginine | nNOS (NOS I) | Data not available | ~1 | Markedly decreased |
| L-arginine | iNOS (NOS II) | Data not available | Data not available | Data not available |
| L-homoarginine | iNOS (NOS II) | Data not available | ~2 | Markedly decreased |
Note: The catalytic efficiency (kcat/Km) for both nNOS and iNOS is significantly lower with L-homoarginine compared to L-arginine.[1][2] For nNOS, the decrease is approximately 20-fold, and for iNOS, it is about 10-fold when comparing L-arginine to NOHA (an intermediate), with a further decrease for homo-arginine.[1]
Experimental Protocols
Two primary methods for assaying NOS activity with L-homoarginine are detailed below: a radiometric assay and a colorimetric assay.
Protocol 1: Radiometric Assay for NOS Activity
This method measures the conversion of radiolabeled L-homoarginine to radiolabeled L-homocitrulline.
Materials:
-
Purified NOS enzyme or cell/tissue homogenate
-
[3H]-L-homoarginine or [14C]-L-homoarginine
-
NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2, and 0.5 mM CaCl2)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Sample Preparation:
-
Purified Enzyme: Dilute the purified NOS enzyme to the desired concentration in the NOS reaction buffer.
-
Cell/Tissue Homogenates: Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant can be used as the source of NOS. Determine the protein concentration of the supernatant.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
NOS reaction buffer
-
1 mM NADPH
-
10 µM BH4
-
10 µg/mL Calmodulin (if assaying nNOS or eNOS)
-
Radiolabeled L-homoarginine (e.g., 10-100 µM, with a specific activity of ~1 µCi/µmol)
-
Purified enzyme or cell/tissue homogenate (e.g., 20-100 µg of protein)
-
-
The final reaction volume is typically 50-100 µL.
-
Include a blank control with a NOS inhibitor (e.g., L-NAME) to determine background levels.
-
-
Incubation:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding 400 µL of ice-cold stop buffer.
-
Add 100 µL of a 50% slurry of Dowex AG 50W-X8 resin to each tube to bind the unreacted radiolabeled L-homoarginine.
-
Vortex and centrifuge at maximum speed for 1 minute.
-
-
Quantification:
-
Transfer the supernatant, containing the radiolabeled L-homocitrulline, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of L-homocitrulline produced based on the specific activity of the radiolabeled L-homoarginine.
-
Protocol 2: Colorimetric Assay for NOS Activity (Griess Assay)
This method quantifies the amount of nitric oxide produced by measuring its stable breakdown products, nitrite (B80452) and nitrate (B79036).
Materials:
-
Purified NOS enzyme or cell/tissue homogenate
-
L-homoarginine
-
NOS reaction buffer (as in Protocol 1)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Nitrate Reductase
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare purified enzyme or cell/tissue homogenates as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as described in Protocol 1, but using non-radiolabeled L-homoarginine (e.g., 100 µM - 1 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-120 minutes.
-
-
Nitrate to Nitrite Conversion:
-
After incubation, add nitrate reductase and its cofactors to the reaction mixture according to the manufacturer's instructions to convert any nitrate to nitrite. Incubate as recommended.
-
-
Griess Reaction:
-
Transfer 50-100 µL of the reaction mixture to a 96-well microplate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the total amount of nitrite (and thus NO) produced in the samples by comparing their absorbance to the standard curve.
-
Visualizations
NOS Signaling Pathway with L-Homoarginine
Caption: Conversion of L-Homoarginine by NOS.
Experimental Workflow for NOS Activity Assay
Caption: Workflow for NOS activity assays.
References
Application Notes and Protocols for Arginase Inhibition Assay Using L-Homoarginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a manganese-containing enzyme that plays a critical role in the urea (B33335) cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Two isoforms of arginase exist in mammals, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.[3][4][5] ARG1 is a cytosolic enzyme predominantly found in the liver, where it is essential for ammonia (B1221849) detoxification.[2][5] ARG2 is a mitochondrial enzyme with a broader tissue distribution and is involved in regulating cellular polyamine and nitric oxide (NO) levels.[2][5]
The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a crucial regulatory point in many physiological and pathological processes.[3][4] Increased arginase activity can limit the availability of L-arginine for NOS, leading to reduced NO production. This mechanism is implicated in various diseases, including cardiovascular and nervous system disorders, cancer, and immune dysfunction.[2][6] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy, and robust assays to screen for and characterize arginase inhibitors are in high demand.
L-homoarginine, an analogue of L-arginine, is a known inhibitor of arginase.[7][8][9] This document provides a detailed protocol for an in vitro arginase inhibition assay using L-homoarginine as a reference inhibitor. The assay is based on the colorimetric determination of urea produced from the enzymatic reaction.
Data Presentation
The inhibitory potential of L-homoarginine against human arginase I (hARG1) and human arginase II (hARG2) has been quantified, with the following IC50 and Ki values reported.[7][8][10]
| Inhibitor | Target Enzyme | IC50 (mM) | Ki (mM) |
| L-homoarginine | Human Arginase 1 (hARG1) | 8.14 ± 0.52 | 6.1 ± 0.50 |
| L-homoarginine | Human Arginase 2 (hARG2) | 2.52 ± 0.01 | 1.73 ± 0.10 |
Experimental Protocols
Principle of the Assay
The arginase inhibition assay is a colorimetric method that quantifies the amount of urea produced from the hydrolysis of L-arginine by arginase. The assay is performed in the presence and absence of an inhibitor (e.g., L-homoarginine). The urea generated reacts with a chromogenic reagent to produce a colored product, the absorbance of which is measured spectrophotometrically.[5][11][12] The percentage of inhibition is calculated by comparing the arginase activity in the presence of the inhibitor to the activity in its absence.
Materials and Reagents
-
Purified human Arginase I or Arginase II
-
L-homoarginine
-
L-arginine
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
Manganese Chloride (MnCl2) solution (e.g., 10 mM)
-
Urea Standard (e.g., 50 mg/dL)
-
Urea Detection Reagents (e.g., a mixture of Reagent A and Reagent B as supplied in commercial kits)
-
96-well clear flat-bottom plates
-
Spectrophotometric multiwell plate reader
-
Incubator (37°C)
-
Ultrapure water
Experimental Workflow Diagram
Caption: Workflow of the arginase inhibition assay.
Detailed Protocol
1. Reagent Preparation
-
Arginase Enzyme Solution: Prepare a working solution of purified human Arginase I or Arginase II in Arginine Buffer. The final concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
5X Substrate Buffer: Prepare by mixing 4 volumes of Arginine Buffer with 1 volume of 10 mM MnCl2 solution.[11]
-
L-homoarginine Stock Solution: Prepare a high-concentration stock solution of L-homoarginine in ultrapure water.
-
L-homoarginine Working Solutions: Prepare serial dilutions of the L-homoarginine stock solution to achieve a range of desired final concentrations for the IC50 determination.
-
Urea Standard Curve: Prepare a series of urea standards by diluting the Urea Standard stock solution with ultrapure water to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Urea Reagent: Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B just before use.[11]
2. Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Blank (No Enzyme): 40 µL of Arginine Buffer.
-
Enzyme Control (No Inhibitor): 40 µL of Arginase Enzyme Solution and 10 µL of the vehicle used to dissolve the inhibitor.
-
Inhibitor Wells: 40 µL of Arginase Enzyme Solution and 10 µL of each L-homoarginine working solution.
-
Urea Standard Wells: 50 µL of each urea standard dilution.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To all wells except the Urea Standard wells, add 10 µL of the 5X Substrate Buffer to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
Incubation: Mix the contents of the wells and incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes). The incubation time should be optimized to ensure sufficient product formation for detection without substrate depletion in the control wells.
-
Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the freshly prepared Urea Reagent to all wells (including the Urea Standard wells).[11] Gently tap the plate to mix.
-
Color Incubation: Incubate the plate at room temperature for 60 minutes to allow for color development.[11]
-
Absorbance Measurement: Measure the absorbance at the optimal wavelength for the chromogenic product (typically between 430 nm and 520 nm) using a microplate reader.[11][12]
3. Data Analysis
-
Urea Standard Curve: Plot the absorbance values of the urea standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the urea concentration.
-
Calculate Urea Concentration in Samples: Use the standard curve equation to determine the concentration of urea produced in each well.
-
Calculate Percentage of Inhibition: The percentage of arginase inhibition for each concentration of L-homoarginine can be calculated using the following formula:
% Inhibition = [ (Activity_Control - Activity_Inhibitor) / Activity_Control ] * 100
Where:
-
Activity_Control is the net absorbance of the enzyme control (absorbance of enzyme control - absorbance of blank).
-
Activity_Inhibitor is the net absorbance in the presence of the inhibitor (absorbance of inhibitor well - absorbance of blank).
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the L-homoarginine concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway
Arginine Metabolism: Arginase and NOS Competition
Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine. The balance between these two enzymatic pathways is crucial for various physiological functions.
Caption: Competition for L-arginine by Arginase and NOS.
References
- 1. Arginase - Wikipedia [en.wikipedia.org]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Arginase Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Measuring H-HoArg-OH Levels in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoarginine (H-HoArg-OH) is a non-proteinogenic amino acid structurally similar to L-arginine. It is synthesized endogenously from lysine (B10760008) and arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT). Emerging evidence suggests that circulating this compound levels are associated with cardiovascular health and disease, with lower levels being a potential risk factor for adverse cardiovascular events. As a substrate for nitric oxide synthase (NOS), this compound can contribute to nitric oxide (NO) production, a key signaling molecule in the vasculature. Furthermore, it can act as a competitive inhibitor of arginase, thereby increasing the bioavailability of L-arginine for NO synthesis. The study of this compound levels in various tissues is crucial for understanding its physiological and pathological roles and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the accurate and reliable measurement of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Quantitative Levels of this compound in Rodent Tissues
The following table summarizes reported baseline concentrations of this compound in various rodent tissue homogenates. It is important to note that these values can vary depending on the animal model, age, sex, and analytical methodology. Researchers are encouraged to establish their own baseline levels for specific experimental conditions.
| Tissue Type | Species | Concentration | Method | Reference |
| Myocardium | Mouse (C57BL/6J) | 17.6 ± 2.7 nmol/g protein | LC-MS/MS | [1] |
| Skeletal Muscle (Gastrocnemius) | Mouse, Rat | Data not readily available in nmol/g tissue | - | - |
| Liver | Rat | Detected, but quantitative baseline data not specified | - | [2] |
Note: While the presence of homoarginine has been confirmed in skeletal muscle and liver, specific quantitative baseline concentrations in nmol/g tissue or similar units are not consistently reported in the literature. Researchers should perform their own quantitative analysis to establish these values.
Experimental Protocols
Tissue Homogenization
This protocol describes the preparation of tissue homogenates for the subsequent extraction and analysis of this compound.
Materials:
-
Fresh or frozen tissue samples (e.g., heart, skeletal muscle, liver)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100 and protease inhibitors
-
Bead beater homogenizer with ceramic or stainless steel beads (e.g., 1.4 mm ceramic beads)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
On a pre-chilled surface, mince the tissue into small pieces using a clean scalpel.
-
Transfer a known weight of the minced tissue (e.g., 30-50 mg) into a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold Lysis Buffer (e.g., 15 µL per mg of tissue) and beads.[3]
-
Homogenize the tissue using a bead beater homogenizer. The homogenization time and speed should be optimized for each tissue type to ensure complete lysis without excessive heat generation. A typical setting is 2-3 cycles of 30-60 seconds at 40-50 oscillations/minute, with cooling on ice for 1-2 minutes between cycles.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully collect the supernatant, which contains the tissue lysate, and transfer it to a new pre-chilled microcentrifuge tube.
-
The protein concentration of the lysate should be determined using a standard protein assay (e.g., BCA assay) to allow for normalization of this compound levels.
-
The tissue lysate can be used immediately for sample preparation or stored at -80°C for later analysis.
Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
This protocol describes the extraction of this compound from the tissue homogenate and preparation for LC-MS/MS analysis.
Materials:
-
Tissue lysate (from the homogenization protocol)
-
Internal Standard (IS) solution: A stable isotope-labeled this compound (e.g., D4-Homoarginine) of known concentration.
-
Precipitation solution: Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 0.4 M Perchloric Acid (PCA).
-
Reconstitution solution: Mobile phase A for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Refrigerated centrifuge
-
LC-MS vials
Procedure:
-
Thaw the tissue lysate on ice if previously frozen.
-
In a microcentrifuge tube, add a specific volume of the tissue lysate (e.g., 100 µL).
-
Add a known amount of the Internal Standard solution to each sample. The concentration of the IS should be within the linear range of the assay.
-
For protein precipitation, add 2-3 volumes of the ice-cold precipitation solution (e.g., 200-300 µL of 10% TCA) to the lysate.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound and other small molecules.
-
Transfer the supernatant to a new microcentrifuge tube. The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted.
-
For reconstitution (optional but recommended for concentrating the sample), evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the reconstitution solution (e.g., 100 µL).
-
Vortex the reconstituted sample and transfer it to an LC-MS vial for analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound. The specific parameters should be optimized for the instrument being used.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like this compound.
LC Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z 70.1 (quantifier), 116.1 (qualifier)
-
D4-Homoarginine (IS): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 74.1
-
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
Quantification: The concentration of this compound in the samples is determined by creating a calibration curve using standards of known concentrations and calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
Mandatory Visualizations
Homoarginine Signaling Pathway
Caption: Simplified overview of the Homoarginine metabolic pathway.
Experimental Workflow for this compound Measurement
Caption: Workflow for measuring this compound in tissue homogenates.
Troubleshooting and Potential Challenges
-
Matrix Effects: Tissue homogenates are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., D4-Homoarginine) is crucial to compensate for matrix effects. Diluting the sample extract can also mitigate these effects, although this may compromise sensitivity. A post-column infusion study can be performed to assess the extent of matrix effects.
-
-
Incomplete Homogenization: Inefficient tissue disruption can lead to incomplete extraction of this compound and underestimation of its concentration.
-
Solution: Optimize the homogenization protocol (e.g., bead size, homogenization time, and speed) for each tissue type. Visually inspect the homogenate to ensure no large tissue fragments remain.
-
-
Enzymatic Degradation: Endogenous enzymes in the tissue homogenate could potentially degrade this compound during sample preparation.
-
Solution: Perform all homogenization and sample preparation steps on ice or at 4°C to minimize enzymatic activity. The use of protease inhibitors in the lysis buffer is also recommended. Rapidly processing the samples is essential.
-
-
Poor Chromatographic Resolution: Co-elution of this compound with isobaric compounds can interfere with accurate quantification.
-
Solution: Optimize the LC gradient and consider using a high-resolution mass spectrometer if significant interferences are observed. Ensure that the chosen MRM transitions are specific to this compound.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for the reliable measurement of this compound in tissue homogenates. Accurate quantification of this important amino acid in various tissues will facilitate a deeper understanding of its role in health and disease, and may aid in the development of novel diagnostic and therapeutic approaches for a range of pathological conditions.
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Muscle Metabolic Signatures Highlight Arginine and Lysine Metabolism as Potential Therapeutic Targets to Combat Unhealthy Aging [mdpi.com]
Application Notes and Protocols for Investigating L-homoarginine's Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine, a non-proteinogenic amino acid structurally similar to L-arginine, has emerged as a significant biomarker in cardiovascular health and disease. Understanding the cellular mechanisms governing its uptake is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate the cellular transport of L-homoarginine. The primary transporters involved in L-homoarginine uptake are the cationic amino acid transporters (CATs), specifically CAT1, CAT2A, and CAT2B, which are part of the solute carrier family 7 (SLC7A). Additionally, the heteromeric amino acid transporter b⁰,⁺AT-rBAT (SLC7A9-SLC3A1) has been identified as a key player in its transport, particularly in renal cells.
Key Transporters and Cell Models
The study of L-homoarginine uptake predominantly utilizes cell lines that endogenously express or are engineered to overexpress specific transporters. This approach allows for the detailed characterization of individual transporter kinetics and substrate specificity.
-
Cationic Amino Acid Transporters (CATs): These transporters, belonging to the y+ system, are crucial for the transport of cationic amino acids like L-arginine and L-homoarginine.[1][2]
-
CAT1 (SLC7A1): A high-affinity transporter, CAT1 is broadly expressed and considered a key player in the cellular uptake of L-homoarginine under physiological conditions.[1][3]
-
CAT2A (SLC7A2A): This is a low-affinity, high-capacity transporter.[3]
-
CAT2B (SLC7A2B): Another high-affinity transporter, CAT2B's contribution to L-homoarginine uptake is also significant.[1]
-
-
b⁰,⁺AT-rBAT (SLC7A9-SLC3A1): This heteromeric transporter is prominently expressed in the luminal membrane of renal proximal tubule cells and plays a role in the reabsorption of L-arginine and L-homoarginine.[4][5]
Recommended Cell Lines:
-
Human Embryonic Kidney (HEK293) cells: These cells are a versatile model, particularly when stably transfected to overexpress specific human transporters like CAT1, CAT2A, or CAT2B.[1] This allows for the precise study of each transporter's contribution to L-homoarginine uptake.
-
Madin-Darby Canine Kidney (MDCK) cells: These cells are an excellent model for studying renal transport processes. Double-transfected MDCK cells stably expressing human b⁰,⁺AT-rBAT are particularly useful for investigating the role of this transporter in L-homoarginine handling.[4]
-
Human Umbilical Vein Endothelial Cells (HUVECs): As endothelial cells are a key site of L-arginine and L-homoarginine action, primary HUVECs or immortalized endothelial cell lines are relevant models for studying vascular transport.[3]
-
Neuronal Cell Lines (e.g., NSC-34): To investigate L-homoarginine uptake in the context of the central nervous system, neuronal cell models can be employed.[6][7]
Quantitative Data Summary
The following tables summarize the kinetic parameters (Kм) for L-homoarginine uptake and the inhibitory constants (IC₅₀) of related substrates on its transport.
Table 1: Kinetic Parameters (Kм) for L-homoarginine Uptake by Different Transporters
| Transporter | Cell Line | Apparent Kм (µM) | Reference |
| CAT1 | HEK293 | 175 ± 7 | [1] |
| CAT2B | HEK293 | 523 ± 35 | [1] |
| b⁰,⁺AT-rBAT | MDCK | 197.0 | [4] |
| OATP4C1 | HEK293 | 49.9 | [8] |
Table 2: Inhibitory Constants (IC₅₀) for L-homoarginine Uptake
| Transporter | Inhibitor | Substrate | IC₅₀ (µM) | Cell Line | Reference |
| CAT1 | L-arginine | L-homoarginine | 259 | HEK293 | [1] |
| CAT1 | ADMA | L-homoarginine | 379 | HEK293 | [1] |
| CAT2B | L-arginine | L-homoarginine | 1437 | HEK293 | [1] |
| CAT2B | ADMA | L-homoarginine | 608 | HEK293 | [1] |
| b⁰,⁺AT-rBAT | L-arginine | L-homoarginine | 115.8 | MDCK | [4] |
Table 3: Inhibitory Constants (IC₅₀) of L-homoarginine on Other Substrate Uptake
| Transporter | Inhibitor | Substrate | IC₅₀ (µM) | Cell Line | Reference |
| CAT1 | L-homoarginine | L-arginine | 1320 | HEK293 | [1] |
| CAT1 | L-homoarginine | ADMA | 642 | HEK293 | [1] |
| CAT2A | L-homoarginine | L-arginine | 3265 | HEK293 | [1] |
| CAT2B | L-homoarginine | L-arginine | 1215 | HEK293 | [1] |
| CAT2B | L-homoarginine | ADMA | 1860 | HEK293 | [1] |
ADMA: Asymmetric dimethylarginine
Experimental Protocols
Protocol 1: Radiolabeled L-homoarginine Uptake Assay
This protocol describes a standard method for measuring the uptake of L-homoarginine into cultured cells using a radiolabeled tracer.
Materials:
-
Cultured cells (e.g., HEK293 cells overexpressing a CAT transporter) seeded in 24-well plates
-
Transport Buffer: 142 mmol/L NaCl, 5 mmol/L KCl, 1 mmol/L K₂HPO₄, 1.2 mmol/L MgSO₄, 1.5 mmol/L CaCl₂, 5 mmol/L glucose, and 12.5 mmol/L HEPES, pH 7.3.[4]
-
Radiolabeled L-homoarginine (e.g., [³H]L-homoarginine)
-
Unlabeled L-homoarginine
-
Ice-cold Transport Buffer
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium.
-
Washing: Wash the cells twice with pre-warmed (37°C) Transport Buffer.
-
Uptake Initiation: Add the uptake solution to each well. The uptake solution consists of Transport Buffer containing a mixture of radiolabeled and unlabeled L-homoarginine at the desired final concentration. For time-dependent studies, a linear uptake is often observed within the first 2 minutes.[4]
-
Incubation: Incubate the plates at 37°C for the desired time period (e.g., 2 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution.
-
Washing: Immediately wash the cells three times with ice-cold Transport Buffer to remove extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.
-
Data Analysis: Express the uptake as nmol or pmol of L-homoarginine per mg of protein per minute. For kinetic studies, perform the assay over a range of L-homoarginine concentrations and use non-linear regression to calculate Kм and Vmax values.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine the inhibitory effect of other substrates (e.g., L-arginine, ADMA) on L-homoarginine uptake.
Materials:
-
Same as Protocol 1
-
Unlabeled potential inhibitors (e.g., L-arginine, ADMA)
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Uptake Initiation with Inhibitor: Prepare uptake solutions containing a fixed concentration of radiolabeled and unlabeled L-homoarginine (typically at or below the Kм value) and varying concentrations of the potential inhibitor.[1]
-
Follow steps 5-11 of Protocol 1.
-
Data Analysis: Plot the percentage of L-homoarginine uptake against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC₅₀ value.
Visualizations
Caption: Workflow for L-homoarginine uptake assay.
Caption: L-homoarginine cellular transport pathways.
References
- 1. The prognostic biomarker L-homoarginine is a substrate of the cationic amino acid transporters CAT1, CAT2A and CAT2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible sources and functions of L-homoarginine in the brain: review of the literature and own findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: ELISA-Based Detection of L-homoarginine in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine (hArg) is a non-proteinogenic cationic amino acid synthesized from lysine.[1][2] It serves as a substrate for nitric oxide synthase (NOS) and is considered a marker for endothelial function.[3] Low plasma concentrations of L-homoarginine have been identified as an independent risk factor for cardiovascular and all-cause mortality.[2][4][5][6] Consequently, the accurate quantification of L-homoarginine in biological fluids is crucial for research into cardiovascular diseases, chronic kidney disease, and other pathologies.[1][2] This document provides detailed protocols and application notes for the determination of L-homoarginine using a competitive enzyme-linked immunosorbent assay (ELISA).
Assay Principle
The most common ELISA format for L-homoarginine detection is a competitive immunoassay.[1][2][5] In this assay, L-homoarginine present in the sample competes with a fixed amount of enzyme-labeled L-homoarginine for binding to a limited number of anti-L-homoarginine antibodies coated on a microplate. The amount of enzyme-labeled L-homoarginine bound to the antibody is inversely proportional to the concentration of L-homoarginine in the sample.[1] The reaction is visualized by adding a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.[1]
L-homoarginine Metabolism and its Relevance
L-homoarginine is endogenously synthesized from L-lysine and L-arginine, primarily by the enzyme L-arginine:glycine amidinotransferase (AGAT).[7] It can be metabolized by alanine:glyoxylate aminotransferase 2 (AGXT2) to form 6-guanidino-2-oxocaproic acid (GOCA).[8][9] Understanding this pathway is essential for interpreting L-homoarginine levels in various physiological and pathological states.
Caption: Simplified metabolic pathway of L-homoarginine.
Quantitative Data Summary
The following table summarizes typical concentrations of L-homoarginine found in various human biological fluids. These values can vary based on age, sex, and health status.
| Biological Fluid | Typical Concentration Range (µmol/L) | Method | Reference |
| Plasma | 1.07 (median) - 2.87 ± 0.91 | LC-MS/MS | [3][6] |
| Plasma | 2.3 ± 0.74 | HPLC-ESI-MS/MS | [10] |
| Serum | Healthy: ~1.88 (median) | LC-MS/MS | [3] |
| Urine | 2.1 ± 0.31 | HPLC-ESI-MS/MS | [10] |
Experimental Protocols
Required Materials
-
L-homoarginine ELISA Kit (e.g., from Eagle Biosciences, BioVendor, Immusmol)[1][2][11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Plate shaker
-
Absorbent paper
Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) and store at -20°C or colder until use. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot the supernatant (serum) and store at -20°C or colder.
-
Urine: Collect a spot or 24-hour urine sample. Centrifuge at 2000 x g for 10 minutes to remove particulate matter. Aliquot the supernatant and store at -20°C or colder.
-
Cell Culture Supernatant: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -20°C or colder.
Assay Protocol (Example based on a competitive ELISA)
This is a generalized protocol. Always refer to the specific manufacturer's instructions provided with the ELISA kit.
Caption: General workflow for a competitive ELISA for L-homoarginine.
-
Reagent Preparation: Prepare all reagents, working standards, and controls as directed in the kit manual. Bring all reagents to room temperature before use.
-
Sample Acylation: Some kits require a derivatization step to acylate the L-homoarginine in the samples and standards.[1][5] This typically involves mixing the sample with an acylation reagent and buffer and incubating for a specified time.
-
Assay Procedure:
-
Add a specific volume (e.g., 20 µL) of prepared standards, controls, and acylated samples to the appropriate wells of the antibody-coated microplate.[1][5]
-
Add the anti-homoarginine antibody to each well.[1]
-
Cover the plate and incubate for the recommended time and temperature (e.g., 90 minutes at room temperature on a shaker).[1][5]
-
Wash the plate multiple times (e.g., 4 times) with the provided wash buffer to remove unbound reagents.[1]
-
Add the enzyme conjugate (e.g., anti-rabbit/peroxidase) to each well.[1]
-
Incubate for the specified time (e.g., 30 minutes at room temperature).[1]
-
Wash the plate again as described previously.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark.[1]
-
Stop the reaction by adding the stop solution. The color in the wells will change (e.g., from blue to yellow).
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of L-homoarginine in the samples by interpolating their mean absorbance values from the standard curve.
-
Performance Characteristics and Validation
When using an ELISA for L-homoarginine, it is important to be aware of its performance characteristics.
| Parameter | Description | Typical Values/Considerations |
| Calibration Range | The range of concentrations over which the assay is linear and accurate. | 0.3 - 7.0 µmol/L[2][12] |
| Limit of Detection (LOD) | The lowest concentration of L-homoarginine that can be reliably distinguished from zero. | ~0.05 µmol/L[2] |
| Specificity | The ability of the antibody to bind exclusively to L-homoarginine without significant cross-reactivity with other structurally related molecules like L-arginine, ADMA, or SDMA.[13] | Check the manufacturer's data for cross-reactivity with related compounds. |
| Precision | The reproducibility of the assay, expressed as the coefficient of variation (CV). Intra-assay precision refers to variation within a single plate, while inter-assay precision refers to variation between different plates. | Intra-assay CV: 3.3 - 6.2%[2] |
| Spike and Recovery | A method to assess the accuracy of the assay in a specific sample matrix by adding a known amount of L-homoarginine to a sample and measuring the recovery. | 95 - 103%[2] |
| Dilution Linearity | Assesses whether a sample can be diluted and still yield an accurate measurement of the analyte concentration. | 99 - 103%[2] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Ensure thorough washing- Allow all reagents to reach room temperature- Use fresh, uncontaminated reagents |
| Low signal | - Inactive reagents- Incorrect incubation times or temperatures- Improper reagent preparation | - Check expiration dates and storage conditions- Follow the protocol precisely- Recalculate and reprepare reagents |
| Poor standard curve | - Inaccurate pipetting- Improper standard dilution- Reagent degradation | - Use calibrated pipettes- Prepare fresh standards- Check reagent storage |
| High CVs | - Inconsistent pipetting- Inadequate mixing of reagents- Temperature gradients across the plate | - Practice consistent pipetting technique- Thoroughly mix all reagents- Ensure uniform incubation temperature |
Conclusion
ELISA provides a sensitive, high-throughput, and cost-effective method for the quantification of L-homoarginine in a variety of biological samples. Adherence to validated protocols and careful sample handling are essential for obtaining accurate and reproducible results. This information should serve as a valuable resource for researchers and clinicians investigating the role of L-homoarginine in health and disease.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Homoarginine ELISA | BioVendor R&D [biovendor.com]
- 3. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biovendor.com [biovendor.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 12. eaglebio.com [eaglebio.com]
- 13. Arginine ELISA kit I High Sensitivity I Plasma, Serum, Supernatant I Cited in 3 papers [immusmol.com]
Application Notes and Protocols for Stable Isotope Labeling Studies with H-HoArg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling with L-Homoarginine (H-HoArg-OH)
L-homoarginine (this compound) is a non-proteinogenic amino acid structurally similar to L-arginine. It is endogenously synthesized from lysine (B10760008) and plays a role in the nitric oxide (NO) pathway, acting as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase.[1] Low plasma levels of homoarginine have been identified as an independent risk factor for cardiovascular disease and mortality.[2][3] This has spurred interest in understanding its metabolism and physiological roles.
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can track its absorption, distribution, metabolism, and excretion (ADME) without using radioactive tracers. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, allowing for precise quantification and flux analysis.
This document provides detailed application notes and protocols for conducting stable isotope labeling studies with this compound to investigate its role in various physiological and pathological processes.
Applications of this compound Stable Isotope Labeling
-
Metabolic Flux Analysis: Tracing the conversion of labeled this compound to its metabolites, such as 6-guanidino-2-oxocaproic acid (GOCA), provides insights into its catabolic pathways.[4]
-
Protein Turnover Studies: Although non-proteinogenic, labeled this compound can be used to study post-translational modifications or to assess its impact on the turnover of proteins involved in related metabolic pathways.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled this compound can be used as a tracer to determine the pharmacokinetic properties of supplemental homoarginine and to assess its effects on downstream targets.
-
Biomarker Research: Stable isotope dilution assays using labeled this compound as an internal standard provide the gold standard for accurate quantification of endogenous homoarginine levels in clinical research.[5]
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling with this compound (Adapted from SILAC)
This protocol is adapted from the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which is typically used for quantitative proteomics.[6] Here, it is modified to trace the metabolic fate of this compound.
Objective: To label the intracellular pool of this compound and its metabolites in cultured cells to study its uptake and metabolism.
Materials:
-
Cell line of interest (e.g., endothelial cells, hepatocytes)
-
Cell culture medium deficient in lysine and arginine (to control for endogenous synthesis pathways)
-
Dialyzed fetal bovine serum (FBS)
-
"Light" L-homoarginine (unlabeled)
-
"Heavy" L-homoarginine (e.g., ¹³C₆-L-homoarginine or d₄-L-homoarginine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold methanol (B129727) or acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture Preparation: Culture cells in standard medium until they reach the desired confluence.
-
Adaptation to SILAC Medium:
-
For one cell population (the "light" control), switch to the lysine and arginine-deficient medium supplemented with unlabeled ("light") L-homoarginine at a physiological concentration (e.g., 2-5 µM).
-
For the other cell population (the "heavy" experimental group), switch to the same base medium supplemented with "heavy" L-homoarginine at the same concentration.
-
Supplement both media with dialyzed FBS.
-
-
Metabolic Labeling: Culture the cells for a sufficient duration to allow for the uptake and metabolism of the labeled and unlabeled this compound. The optimal time should be determined empirically (e.g., through a time-course experiment from a few hours to 24 hours).
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add cell lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation for LC-MS/MS:
-
To an aliquot of the cell lysate, add 3-4 volumes of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of light and heavy this compound and its expected metabolites.[7][8]
Workflow for In Vitro Labeling
Caption: Workflow for in vitro stable isotope labeling with this compound.
Protocol 2: In Vivo Tracer Study with this compound (Adapted from Amino Acid Tracer Infusion Protocols)
This protocol is adapted from established methods for in vivo amino acid tracer studies in humans or animal models.[9][10]
Objective: To determine the whole-body kinetics (e.g., rate of appearance, clearance) of this compound and to trace its conversion to metabolites in vivo.
Materials:
-
Animal model (e.g., mouse, rat) or human subjects (with appropriate ethical approval)
-
Sterile, pyrogen-free stable isotope-labeled this compound (e.g., ¹³C₆-L-homoarginine) solution for infusion
-
Infusion pump
-
Blood collection supplies (e.g., catheters, syringes, tubes with anticoagulant)
-
Centrifuge
-
Protein precipitation solution
-
LC-MS/MS system
Procedure:
-
Subject Preparation:
-
Fast subjects overnight to achieve a post-absorptive state.
-
For animal studies, anesthetize the animal and place catheters for infusion and blood sampling.
-
For human studies, place intravenous catheters in both arms (one for infusion, one for sampling).
-
-
Baseline Sampling: Collect baseline blood samples before the tracer infusion begins.
-
Tracer Infusion:
-
Administer a priming bolus of the labeled this compound to rapidly achieve isotopic steady state.
-
Immediately follow with a continuous infusion of the tracer at a constant rate for a predetermined period (e.g., 3-4 hours).
-
-
Blood Sampling: Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of this compound and its metabolites in plasma.
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
Perform protein precipitation as described in Protocol 1.
-
Prepare the extracted samples for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentrations and isotopic enrichments of this compound and its metabolites in the plasma samples.
-
Kinetic Modeling: Use the isotopic enrichment data to calculate kinetic parameters such as the rate of appearance (Ra) and clearance rate of this compound.
Workflow for In Vivo Tracer Study
Caption: General workflow for an in vivo tracer study with this compound.
Analytical Protocol: Quantification by LC-MS/MS
Objective: To accurately quantify the concentrations of labeled and unlabeled this compound and its metabolites.
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for these studies.[7][8]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (after derivatization) can be used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high sensitivity and specificity.
-
Sample Preparation: Protein precipitation is a common and effective method for sample cleanup.[11]
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., d₄-L-homoarginine or ¹³C₆-L-homoarginine) should be used as the internal standard to correct for matrix effects and variations in instrument response.[12]
Quantitative Data Summary
The following table summarizes typical plasma concentrations of this compound in different populations. Data from stable isotope labeling studies are scarce; however, these baseline values are crucial for designing tracer experiments.
| Population | Mean Plasma this compound (µmol/L) | Study Reference |
| Healthy Adults | 2.5 ± 1.0 | [5] |
| Coronary Angiography Patients | 2.6 ± 1.1 | [2] |
| Hemodialysis Patients | 1.2 ± 0.5 | [2] |
| Dallas Heart Study Cohort | 2.80 (median) | [3] |
Signaling Pathways and Logical Relationships
Metabolic Pathway of this compound
Homoarginine is synthesized from lysine and can be metabolized through several pathways, including transamination by alanine:glyoxylate aminotransferase 2 (AGXT2) and potential involvement in the nitric oxide cycle.[1][4]
Caption: Key metabolic pathways involving L-homoarginine.
References
- 1. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homoarginine, cardiovascular risk, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoarginine and cardiovascular outcome in the population-based Dallas Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cambridge.org [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of L-homoarginine in Animal Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective strategies is a critical area of research. L-homoarginine, an endogenous amino acid, has emerged as a promising candidate due to its association with improved cardiovascular health and stroke outcomes.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models of stroke to evaluate the neuroprotective effects of L-homoarginine. The primary model discussed is the transient middle cerebral artery occlusion (tMCAO) model in mice, a widely used and clinically relevant model of focal cerebral ischemia.[3][4][5]
Animal Models
The most common animal model for investigating the neuroprotective effects of L-homoarginine in stroke is the murine transient middle cerebral artery occlusion (tMCAO) model. This model mimics the vascular occlusion and subsequent reperfusion seen in human ischemic stroke. Both wild-type mice (e.g., C57BL/6) and genetically modified mice have been instrumental in this research.[1][2]
-
Wild-Type Mice (C57BL/6): These mice are used to study the effects of exogenous L-homoarginine supplementation on stroke outcomes.[1]
-
L-arginine:glycine amidinotransferase knockout (AGAT-/-) Mice: These mice lack the enzyme responsible for L-homoarginine synthesis, resulting in undetectable plasma levels of L-homoarginine.[1][2][3] They serve as an excellent model to study the consequences of L-homoarginine deficiency and the efficacy of rescue by supplementation.
-
Guanidinoacetate N-methyltransferase knockout (GAMT-/-) Mice: These mice exhibit an upregulation of AGAT, leading to increased endogenous L-homoarginine levels. They are useful for studying the protective effects of elevated endogenous L-homoarginine.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of L-homoarginine in murine stroke models.
Table 1: Effect of L-homoarginine on Infarct Volume
| Animal Model | Treatment Group | Infarct Volume (% of hemisphere) | Reference |
| AGAT-/- Mice | Vehicle | 51.8 ± 6.1 | [1] |
| Wild-Type Littermates | Vehicle | 17.0 ± 4.0 | [1] |
| AGAT-/-Cr Mice | Vehicle | Not specified, but significantly larger than supplemented group | [1] |
| AGAT-/-Cr Mice | L-homoarginine Supplementation | Significantly decreased compared to vehicle | [1] |
| C57BL/6 Mice | Vehicle | 59.0 ± 1.7 | [1] |
| C57BL/6 Mice | L-homoarginine Supplementation | 37.4 ± 6.7 | [1] |
| AGAT-/- Mice | Vehicle | 56 ± 17 | [3] |
| Wild-Type Littermates | Vehicle | 23 ± 7 | [3] |
Table 2: Effect of L-homoarginine on Neurological Score
| Animal Model | Treatment Group | Neurological Score | Reference |
| AGAT-/- Mice | Vehicle | 2.7 ± 0.3 | [1] |
| Wild-Type Littermates | Vehicle | 1.1 ± 0.3 | [1] |
| C57BL/6 Mice | Vehicle | 2.6 ± 0.3 | [1] |
| C57BL/6 Mice | L-homoarginine Supplementation | 1.5 ± 0.2 | [1] |
Note: Neurological scores are typically assessed on a graded scale, where a higher score indicates a more severe deficit.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period, followed by reperfusion.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 silicon-coated nylon monofilament
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 3-4% for induction, 1-1.5% for maintenance) in a mixture of oxygen and air.
-
Place the mouse in a supine position on a heating pad to maintain its core body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Introduce a 6-0 silicon-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it blocks the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 30 or 60 minutes), withdraw the filament to allow for reperfusion.[1][5]
-
Suture the incision and allow the mouse to recover from anesthesia. Provide post-operative care, including analgesia and hydration.
Protocol 2: L-homoarginine Administration
L-homoarginine can be administered through various routes, including oral supplementation and continuous infusion via osmotic minipumps.
Oral Supplementation:
-
L-homoarginine can be dissolved in the drinking water or incorporated into the chow.[1]
-
Example: Provide drinking water containing L-homoarginine at a concentration calculated to achieve the desired daily dose.
Osmotic Minipumps:
-
For continuous and controlled delivery, osmotic minipumps can be implanted subcutaneously.
-
Procedure:
-
Fill the osmotic minipump with the desired concentration of L-homoarginine solution according to the manufacturer's instructions.
-
Under anesthesia, make a small subcutaneous incision on the back of the mouse.
-
Implant the filled minipump into the subcutaneous pocket.
-
Suture the incision. The pump will deliver L-homoarginine at a constant rate for a specified duration.[1]
-
Protocol 3: Assessment of Neuroprotective Effects
1. Neurological Scoring:
-
Neurological deficits should be assessed 24 hours after reperfusion using a standardized scoring system.
-
Example 5-point scale:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling towards the contralateral side
-
3: Leaning to the contralateral side
-
4: No spontaneous motor activity
-
2. Infarct Volume Measurement:
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), euthanize the mice and harvest the brains.
-
Procedure:
-
Rapidly remove the brain and place it in a cold saline solution.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
-
Calculate the total infarct volume by integrating the infarct areas of all slices. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.[4]
-
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for L-homoarginine's neuroprotective effects.
Caption: Experimental workflow for evaluating L-homoarginine in stroke models.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Homoarginine levels are regulated by L-arginine:glycine amidinotransferase and affect stroke outcome: results from human and murine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotective effects of argon in an in vivo model of transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of xenon administration during transient middle cerebral artery occlusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Administration of H-HoArg-OH: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the delivery and subsequent physiological impact of therapeutic agents is paramount. This document provides detailed application notes and protocols for the administration of H-HoArg-OH (L-Homoarginine) in preclinical studies, focusing on common administration routes. The information is compiled from various preclinical investigations to aid in the design and execution of future research.
L-Homoarginine, a non-proteinogenic amino acid, has garnered significant interest for its potential therapeutic effects, particularly in cardiovascular and metabolic diseases. Preclinical studies have explored its efficacy in various animal models, employing different routes of administration. This guide synthesizes available data on oral, intraperitoneal, and continuous infusion methods, offering a comparative overview of dosages, pharmacokinetic outcomes, and detailed experimental procedures.
Data Presentation: A Comparative Overview of this compound Administration
Table 1: Oral Administration of this compound in Preclinical Models
| Animal Model | Dosage/Concentration | Duration | Resulting Plasma Concentration | Reference Study |
| C57BL/6 Mice | 14 mg/L in drinking water | 4 weeks | ~3-fold increase (0.14 to 0.46 µmol/L) | Atzler et al. (as cited in[1]) |
| C57BL/6 Mice | 14 and 28 mg/L in drinking water | 16 weeks | Significant increase, dose-dependent | [2] |
| Ins2Akita Mice | Not specified | 12 weeks | Significantly increased plasma and kidney levels | [3] |
| NOS3-/- Mice | 50 mg/L in drinking water | 24 weeks | Not specified | [4] |
Table 2: Intraperitoneal (IP) Administration of this compound in Preclinical Models
| Animal Model | Dosage | Observation Period | Key Findings | Reference Study |
| Rats | 20, 220, 440 mg/kg (single dose) | Up to 126 minutes | Dose-dependent increase in plasma and tissue concentrations | [5][6] |
Table 3: Continuous Infusion of this compound in Preclinical Models
| Animal Model | Administration Method | Duration | Key Findings | Reference Study |
| Ins2Akita Mice | Mini osmotic pump | 12 weeks | Significantly increased plasma and kidney levels; attenuated features of diabetic nephropathy | [3] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments cited, offering a practical guide for replicating or adapting these procedures.
Protocol 1: Oral Administration of this compound in Drinking Water (Mouse Model)
Objective: To achieve chronic systemic exposure to this compound through voluntary ingestion.
Materials:
-
This compound hydrochloride (e.g., Sigma-Aldrich)
-
Standard rodent drinking water
-
Water bottles
-
Analytical balance
-
pH meter
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound to achieve the desired concentration (e.g., 14 mg/L, 28 mg/L, or 50 mg/L).[2][4]
-
Dissolve the weighed this compound hydrochloride in a known volume of drinking water.
-
Ensure complete dissolution. Gentle warming or stirring may be applied if necessary.
-
Adjust the pH of the solution to neutral (~7.0) using NaOH if required, although typically not necessary for these concentrations.
-
-
Administration:
-
Fill the animal's water bottle with the prepared this compound solution.
-
Provide the solution as the sole source of drinking water for the duration of the study.
-
Replace the this compound solution regularly (e.g., every 4 days) to ensure stability and freshness.[4]
-
-
Monitoring:
-
Measure water consumption periodically to estimate the daily dose of this compound ingested per animal.
-
Monitor animal body weight and general health throughout the study.
-
-
Sample Collection:
-
At the end of the study period, collect blood samples for pharmacokinetic analysis and tissues for further investigation.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound (Rat Model)
Objective: To administer a precise bolus dose of this compound for acute studies.
Materials:
-
This compound hydrochloride
-
Sterile physiological saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
-
Animal scale
Procedure:
-
Preparation of this compound Injection Solution:
-
Weigh the required amount of this compound hydrochloride to prepare a stock solution of known concentration.
-
Dissolve the this compound in sterile physiological saline.[5]
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter.
-
-
Dosing:
-
Weigh the rat immediately before injection to determine the precise volume to be administered.
-
Calculate the injection volume based on the desired dosage (e.g., 20, 220, or 440 mg/kg body weight).[5]
-
Properly restrain the rat.
-
Perform the intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).[5]
-
Protocol 3: Continuous Subcutaneous Infusion of this compound via Mini Osmotic Pump (Mouse Model)
Objective: To achieve sustained and controlled systemic delivery of this compound over an extended period.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., physiological saline)
-
Mini osmotic pumps (e.g., ALZET) with appropriate flow rate and duration
-
Surgical instruments for implantation
-
Anesthesia and analgesics
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the mini osmotic pumps with a sterile solution of this compound at a concentration calculated to deliver the desired daily dose.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave and disinfect the surgical site (typically the back, between the scapulae).
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed mini osmotic pump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesia as required.
-
-
Post-operative Care:
-
Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
-
Allow the animal to recover fully before returning it to its regular housing.
-
-
Study Duration and Sample Collection:
-
The pumps will deliver this compound continuously for the specified duration (e.g., 12 weeks).[3]
-
At the end of the study, collect blood and tissue samples as required.
-
Visualizing Methodologies and Pathways
To further clarify the experimental workflows and the metabolic context of this compound, the following diagrams are provided.
Caption: Workflow for Oral Administration of this compound.
Caption: Workflow for Intraperitoneal Injection of this compound.
Caption: Simplified Signaling Context of this compound.
This guide provides a foundational understanding of this compound administration in preclinical research. As the body of literature grows, these protocols and data will undoubtedly be refined. Researchers are encouraged to consult the primary literature for specific details relevant to their experimental design and to adhere to all institutional and national guidelines for animal care and use.
References
- 1. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and distribution of pharmacological homoarginine in plasma and main organs of the anesthetized rat. [vivo.weill.cornell.edu]
- 4. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of L-Homoarginine Metabolism Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine is a non-proteinogenic cationic amino acid that plays a significant role in various physiological and pathological processes, including cardiovascular function and nitric oxide (NO) signaling.[1][2] Dysregulation of L-homoarginine metabolism is associated with cardiovascular diseases, making the enzymes involved in its synthesis and degradation attractive targets for therapeutic intervention.[1][2] High-throughput screening (HTS) is a critical tool in drug discovery for identifying chemical compounds that can modulate the activity of these enzymes.[3] This document provides detailed application notes and protocols for HTS assays designed to identify modulators of key enzymes in L-homoarginine metabolism: Arginine:glycine (B1666218) amidinotransferase (AGAT), Arginase (ARG), Nitric Oxide Synthase (NOS), and Alanine-glyoxylate aminotransferase 2 (AGXT2).
L-Homoarginine Metabolic Pathway
L-homoarginine levels are regulated by its synthesis from L-arginine and L-lysine by Arginine:glycine amidinotransferase (AGAT) and its degradation by several enzymes.[4][5][6] L-homoarginine can be catabolized by Arginase to produce urea (B33335) and L-lysine, and it can also serve as a substrate for Nitric Oxide Synthase (NOS) to produce nitric oxide.[5][7] Additionally, Alanine-glyoxylate aminotransferase 2 (AGXT2) has been identified as a key enzyme in L-homoarginine catabolism.[5][6]
Caption: Key enzymatic pathways in L-homoarginine synthesis and degradation.
High-Throughput Screening (HTS) Workflow
A generalized workflow for identifying modulators of L-homoarginine metabolizing enzymes is depicted below. The process begins with assay development and optimization, followed by a primary screen of a large compound library. Hits from the primary screen are then confirmed and further characterized in secondary and orthogonal assays to determine their potency and selectivity.
Caption: A generalized workflow for HTS-based identification of enzyme modulators.
Experimental Protocols
Arginase (ARG) Activity HTS Assay (Colorimetric)
This protocol is adapted from commercially available arginase activity assay kits and is suitable for high-throughput screening of arginase inhibitors.
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified colorimetrically.
Materials:
-
Recombinant human arginase 1 or 2
-
L-arginine solution
-
Urea colorimetric detection reagents
-
96-well or 384-well microplates
-
Plate reader capable of measuring absorbance at 430-450 nm
Protocol:
-
Enzyme Preparation: Prepare a working solution of arginase in a suitable buffer (e.g., Tris-HCl, pH 7.5). The final concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
Compound Addition: Add 1 µL of test compounds (dissolved in DMSO) and controls to the microplate wells.
-
Enzyme Addition: Add 20 µL of the arginase working solution to each well and incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of L-arginine solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding 100 µL of the urea colorimetric detection reagent mixture according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 430 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Nitric Oxide Synthase (NOS) Activity HTS Assay (Fluorometric)
This protocol is based on commercially available NOS inhibitor screening kits and is designed for the high-throughput identification of NOS modulators.
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The NO produced is detected using a fluorescent probe.
Materials:
-
Recombinant human nNOS, eNOS, or iNOS
-
L-arginine solution
-
NOS cofactors (NADPH, FAD, FMN, BH4, calmodulin)
-
NO fluorescent probe
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing NOS assay buffer, NOS cofactors, and the fluorescent probe.
-
Compound Addition: Add 1 µL of test compounds and controls to the microplate wells.
-
Enzyme Addition: Add 20 µL of the recombinant NOS enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding 20 µL of L-arginine solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe used.
-
Data Analysis: Determine the percent inhibition or activation for each compound relative to the controls.
Arginine:glycine Amidinotransferase (AGAT) Activity HTS Assay (LC-MS/MS-based)
This protocol is a conceptual adaptation of a stable isotope-labeled substrate assay for HTS, leveraging the precision of mass spectrometry.
Principle: AGAT catalyzes the transfer of an amidino group from L-arginine to glycine to form guanidinoacetate (GAA). The formation of a stable isotope-labeled GAA from labeled substrates is quantified by LC-MS/MS.
Materials:
-
Recombinant human AGAT
-
L-[guanido-¹⁵N₂]arginine and [U-¹³C₂,¹⁵N]glycine (stable isotope-labeled substrates)
-
96-well or 384-well microplates
-
LC-MS/MS system
Protocol:
-
Enzyme and Compound Incubation: Add 1 µL of test compounds and controls to the microplate wells. Add 20 µL of recombinant AGAT in a suitable buffer and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 20 µL of a mixture of L-[guanido-¹⁵N₂]arginine and [U-¹³C₂,¹⁵N]glycine.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile (B52724) containing an internal standard (e.g., [1,2-¹³C₂]GAA).
-
Sample Preparation: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for the labeled product and the internal standard.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition or activation for each compound.
Alanine-glyoxylate Aminotransferase 2 (AGXT2) Activity HTS Assay (Coupled Enzyme Assay)
This protocol is a conceptual design for an HTS assay for AGXT2, leveraging its aminotransferase activity in a coupled-enzyme system.
Principle: AGXT2 catalyzes the transamination of L-homoarginine with a keto-acid (e.g., α-ketoglutarate) to produce 6-guanidino-2-oxocaproic acid and an amino acid (e.g., glutamate). The production of glutamate (B1630785) can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.
Materials:
-
Recombinant human AGXT2
-
L-homoarginine
-
α-ketoglutarate
-
Glutamate dehydrogenase (GDH)
-
NAD⁺ (for colorimetric) or NADP⁺ (for fluorescent)
-
Diaphorase and a suitable indicator (e.g., resazurin (B115843) for fluorescence)
-
96-well or 384-well microplates
-
Absorbance or fluorescence plate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing AGXT2 assay buffer, L-homoarginine, α-ketoglutarate, GDH, NAD(P)⁺, and the detection reagents (diaphorase and indicator if applicable).
-
Compound Addition: Add 1 µL of test compounds and controls to the microplate wells.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant AGXT2 to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Reading: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition or activation for each compound relative to the controls.
Data Presentation
The following tables summarize quantitative data for known modulators of the key enzymes in L-homoarginine metabolism.
Table 1: Inhibitors of Arginase
| Compound | Arginase Isoform | IC50 / Ki | Reference |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase I & II | ~1 µM (Ki) | [8] |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I & II | Sub-micromolar (Ki) | [8] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase I & II | Sub-micromolar (Ki) | [8] |
| Candesartan | Arginase I & II | Not specified | [9] |
| Irbesartan | Arginase I | More stable binding than ARG2 | [9] |
| Synthetic Peptide | Human Arginase I | 2.4 ± 0.3 mM (IC50) | [7] |
| Synthetic Peptide | Human Arginase II | 1.8 ± 0.1 mM (IC50) | [7] |
Table 2: Modulators of Nitric Oxide Synthase (NOS)
| Compound | NOS Isoform | Effect | EC50 / IC50 | Reference |
| L-NNA | eNOS | Inhibition | ~100-fold more selective for eNOS/nNOS than iNOS | [10] |
| 1400W | iNOS | Inhibition | ~7000-fold more selective for iNOS than eNOS | [10] |
| Tetrahydrobiopterin (THB) | All | Activation (Cofactor) | Not applicable | [11] |
| Histamine | All | Activation (Substrate) | Not applicable | [11] |
| DAF-FM | All | Activation (Substrate) | Not applicable | [11] |
Table 3: Modulators of Arginine:glycine Amidinotransferase (AGAT)
| Compound | Effect | IC50 / EC50 | Reference |
| Ornithine | Inhibition | ~1 mM (IC50) | [12] |
| Metformin | Apparent Inhibition | Not specified | [13] |
| L-citrulline | Apparent Activation | Not specified | [13] |
Table 4: Modulators of Alanine-glyoxylate Aminotransferase 2 (AGXT2)
| Compound | Effect | Notes | Reference |
| Pyridoxal Phosphate | Activation | Coenzyme | [14] |
| Glyoxylate | Activation | Substrate | [14] |
| Alanine | Activation | Substrate | [14] |
| L-Ornithine | Activation | Substrate | [14] |
| Pyruvate | Activation | Amino group acceptor | [14] |
| Iodoacetamide | Inhibition | Modifies thiol groups | [15] |
| N-Ethylmaleimide | Inhibition | Forms covalent adducts with cysteine residues | [15] |
| Heavy metals (e.g., lead, mercury) | Inhibition | Form complexes with thiol groups | [15] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and identification of novel modulators of L-homoarginine metabolism. These methodologies, combined with the summarized data on known modulators, will aid researchers in the discovery of new therapeutic agents for cardiovascular and other related diseases. The successful implementation of these HTS campaigns will undoubtedly accelerate the development of targeted therapies aimed at modulating the L-homoarginine metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byabscience.com [byabscience.com]
- 15. Drug discovery - Wikipedia [en.wikipedia.org]
Application Note and Protocols: Assessing the Impact of H-HoArg-OH on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, signaling, and apoptosis. The intricate process of mitochondrial respiration, carried out by the electron transport chain (ETC), is a critical determinant of cellular health and function. Dysregulation of mitochondrial respiration is implicated in a wide range of pathologies, making it a key target for therapeutic intervention.
H-HoArg-OH, also known as N(omega)-hydroxy-L-arginine, is a crucial intermediate in the biosynthesis of nitric oxide (NO) from L-arginine.[1][2] Nitric oxide is a pleiotropic signaling molecule with diverse physiological roles, including the regulation of vascular tone, neurotransmission, and immune responses. Emerging evidence highlights a significant role for NO in modulating mitochondrial function. Specifically, NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, competing with oxygen and thereby regulating the rate of cellular respiration.[3][4][5][6][7][8] This interaction suggests that compounds influencing NO bioavailability, such as this compound, could have profound effects on mitochondrial bioenergetics.
This application note provides a detailed experimental framework for investigating the impact of this compound on mitochondrial respiration. The protocols outlined below utilize isolated mitochondria and cultured cells to provide a comprehensive assessment of this compound's effects on oxygen consumption, mitochondrial membrane potential, ATP synthesis, and reactive oxygen species (ROS) production. These methodologies are essential for researchers and drug development professionals seeking to understand the mitochondrial effects of this compound and similar compounds.
Proposed Signaling Pathway
The primary hypothesis for the action of this compound on mitochondrial respiration is its conversion to nitric oxide (NO) by mitochondrial nitric oxide synthase (mtNOS). The locally produced NO can then interact with the electron transport chain, primarily Complex IV, to modulate respiratory activity.
Caption: Proposed mechanism of this compound-mediated modulation of mitochondrial respiration.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells or Tissue
This protocol describes the isolation of functional mitochondria, a prerequisite for direct assessment of respiratory parameters.
Materials:
-
Cell culture or tissue sample
-
Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cells or finely mince tissue on ice.
-
Wash the sample with ice-cold PBS.
-
Resuspend the sample in ice-cold Mitochondria Isolation Buffer.
-
Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Mitochondria Isolation Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
High-Resolution Respirometry
This protocol measures oxygen consumption rates in isolated mitochondria or permeabilized cells using an Oroboros Oxygraph-2k or similar instrument.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration Medium (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., pyruvate (B1213749), malate, glutamate, succinate)
-
ADP
-
Inhibitors of respiratory chain complexes (e.g., rotenone (B1679576), antimycin A, oligomycin)
-
Uncoupler (e.g., FCCP)
-
This compound stock solution
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add Respiration Medium to the chambers and allow the signal to stabilize.
-
Add the mitochondrial preparation or permeabilized cells to the chambers.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol. A typical sequence is:
-
State 2 (LEAK) respiration: Add substrates for Complex I (e.g., pyruvate & malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).
-
State 3 (OXPHOS) respiration: Add a saturating concentration of ADP.
-
State 4o (LEAK) respiration: Add oligomycin (B223565) to inhibit ATP synthase.
-
Uncoupled (ETS) respiration: Titrate an uncoupler (e.g., FCCP) to achieve maximal oxygen consumption.
-
Inhibition: Add specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the specificity of the respiratory states.
-
-
To assess the effect of this compound, perform parallel experiments where this compound is added at different concentrations before the addition of substrates or during a specific respiratory state.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
TMRE stock solution
-
FCCP (as a positive control for depolarization)
-
Oligomycin (as a positive control for hyperpolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with various concentrations of this compound for the desired duration.
-
In the final 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation: ~549 nm, Emission: ~575 nm).
-
Include control wells treated with FCCP (to induce depolarization and decrease in fluorescence) and oligomycin (to induce hyperpolarization and increase in fluorescence).
ATP Production Assay
This protocol utilizes a luciferase-based assay to quantify ATP levels.
Materials:
-
Isolated mitochondria or cultured cells
-
Luciferase-based ATP assay kit
-
Luminometer
Procedure:
-
Treat isolated mitochondria or cultured cells with different concentrations of this compound.
-
Following treatment, lyse the cells or mitochondria according to the ATP assay kit manufacturer's instructions to release ATP.
-
Add the luciferase reagent to the lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide (B77818).
Materials:
-
Cultured cells
-
MitoSOX™ Red reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cultured cells with various concentrations of this compound.
-
In the final 10-15 minutes of treatment, add MitoSOX™ Red reagent to the culture medium at a final concentration of 2-5 µM.
-
Wash the cells with pre-warmed PBS.
-
Analyze the cells by fluorescence microscopy (Excitation: ~510 nm, Emission: ~580 nm) or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between control and this compound-treated groups.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Parameter | Control | This compound (Conc. 1) | This compound (Conc. 2) | This compound (Conc. 3) |
| State 2 Respiration (pmol O₂/s/mg protein) | ||||
| State 3 Respiration (pmol O₂/s/mg protein) | ||||
| Respiratory Control Ratio (RCR) | ||||
| State 4o Respiration (pmol O₂/s/mg protein) | ||||
| ETS Capacity (pmol O₂/s/mg protein) |
Table 2: Effect of this compound on Mitochondrial Function and ROS Production
| Parameter | Control | This compound (Conc. 1) | This compound (Conc. 2) | This compound (Conc. 3) |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 100% | |||
| Cellular ATP Levels (nmol/mg protein) | ||||
| Mitochondrial ROS Production (% of Control) | 100% |
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the impact of this compound on mitochondrial respiration.
Caption: Experimental workflow for assessing the effects of this compound on mitochondria.
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Nitric oxide inhibition of mitochondrial respiration and its role in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen-dependent reversible inhibition of mitochondrial respiration by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of mitochondrial respiration by nitric oxide inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-homoarginine Detection in Complex Biological Matrices
Welcome to the technical support center for L-homoarginine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the detection of L-homoarginine in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Sample Preparation and Extraction
Question: I am experiencing low recovery of L-homoarginine from my plasma samples. What are the possible causes and solutions?
Answer:
Low recovery of L-homoarginine during sample preparation is a common issue that can significantly impact the accuracy of your results. Here are the primary causes and a step-by-step guide to troubleshoot this problem:
-
Inefficient Protein Precipitation: Proteins in plasma can bind to L-homoarginine, and inefficient removal will lead to loss of the analyte.
-
Solution: Ensure your protein precipitation protocol is optimized. Acetonitrile and methanol (B129727) are commonly used. A ratio of 3:1 (v/v) of organic solvent to plasma is a good starting point. Always vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) for at least 10 minutes at 4°C to ensure complete protein pelleting.[1][2]
-
-
Suboptimal pH: The extraction efficiency of L-homoarginine, a basic amino acid, is pH-dependent.
-
Solution: Acidifying the sample can improve recovery. A common approach is to use a precipitation solvent containing a small percentage of a weak acid like formic acid (e.g., 0.1%).[3]
-
-
Analyte Degradation: L-homoarginine can be susceptible to degradation if samples are not handled properly.
-
Solution: Keep samples on ice during preparation and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
-
Solid-Phase Extraction (SPE) Issues: If using SPE for sample cleanup, suboptimal loading, washing, or elution conditions can lead to analyte loss.
-
Solution: Ensure the SPE cartridge is appropriate for basic compounds (e.g., cation-exchange). Optimize the pH of the loading and wash buffers to ensure L-homoarginine is retained. The elution solvent should be strong enough to desorb the analyte completely. It's crucial to follow the manufacturer's protocol and consider performing an optimization experiment.
-
Caption: A flowchart for troubleshooting low L-homoarginine recovery.
Chromatography and Mass Spectrometry (LC-MS/MS)
Question: My L-homoarginine peak is showing significant tailing in my LC-MS/MS analysis. How can I improve the peak shape?
Answer:
Peak tailing for basic compounds like L-homoarginine is a frequent chromatographic problem, often leading to poor integration and inaccurate quantification. Here’s how to address it:
-
Secondary Interactions with the Column: The primary cause of peak tailing for basic analytes is the interaction with residual acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to <3) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[5]
-
Solution 2: Column Choice: Utilize a modern, high-purity silica (B1680970) column with advanced end-capping to minimize the number of accessible silanol groups. Alternatively, consider a column specifically designed for the analysis of polar and basic compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[1]
-
Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites, though this is less common with modern columns.[5]
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column from strongly retained matrix components.[5]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your processed sample in the initial mobile phase.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Dosage of H-HoArg-OH for In Vivo Studies
Welcome to the technical support center for the in vivo application of H-HoArg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the oral dosage of this compound for rodent studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (L-Homoarginine) is a naturally occurring, non-proteinogenic amino acid. Its primary mechanism of action involves the nitric oxide (NO) pathway. This compound serves as a weak substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. Additionally, it acts as an inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. By inhibiting arginase, this compound can increase the availability of L-arginine for NOS, potentially leading to increased NO production.[1][2][3][4][5]
Q2: What is a typical starting dose for this compound in rodent studies?
A2: Based on published literature, starting doses for this compound in rodent studies can vary depending on the administration route and experimental goals. For administration in drinking water to mice, concentrations of 14 mg/L have been used.[3] For oral gavage in rats, a dose-dependent improvement in cardiac function was observed with doses up to 800 mg/kg/day.[6] Therefore, a pilot dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for oral administration?
A3: this compound is generally water-soluble. For oral gavage, it can typically be dissolved in sterile water or 0.9% saline. If you encounter solubility issues, especially at higher concentrations, you may consider using a vehicle such as 0.5% carboxymethylcellulose (CMC) in water to create a uniform suspension.[7][8] Always ensure the solution or suspension is homogenous before administration.
Q4: What are the potential adverse effects of oral this compound administration in animals?
A4: High doses of this compound may lead to a reduction in food intake. Studies in chickens have shown that oral administration of 400 mg of homoarginine-HCl led to a significant depression in feed intake within the first hour.[9] Similarly, healthy mice receiving this compound in their drinking water also exhibited decreased food consumption.[10] It is crucial to monitor food and water intake, as well as body weight, during your study, especially when using higher doses.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. The gavage needle should be inserted gently along the side of the mouth towards the esophagus, avoiding the trachea. Resistance during insertion indicates improper placement; retract and re-insert.[11][12] |
| Inaccurate Dosing | Calibrate your pipettes and balances regularly. Ensure the this compound solution or suspension is homogenous before drawing each dose. For suspensions, vortex or stir immediately before each administration. |
| Animal Stress | Stress from handling and gavage can influence physiological outcomes. Acclimate animals to handling for several days before the experiment. Consider coating the gavage needle with a sucrose (B13894) solution to reduce stress.[13] For chronic studies, voluntary oral administration in a palatable jelly can be an alternative to gavage.[14] |
| Vehicle Effects | The vehicle itself can have biological effects. Always include a vehicle-only control group in your experimental design to differentiate the effects of this compound from those of the vehicle.[15] |
Issue 2: Animal Distress or Injury During Oral Gavage
| Possible Cause | Troubleshooting Steps |
| Incorrect Gavage Needle Size | Use a gavage needle with a flexible, ball-tipped end to minimize the risk of esophageal or stomach injury. The length of the needle should be pre-measured from the corner of the animal's mouth to the last rib. |
| Fluid Aspiration | If fluid is observed coming from the animal's nose, stop the procedure immediately. This indicates the gavage needle may have entered the trachea. Monitor the animal closely for signs of respiratory distress. |
| Esophageal or Gastric Injury | Repeated or forceful gavage can cause inflammation or injury to the esophagus and stomach.[16] Ensure the procedure is performed swiftly and gently. If an animal shows signs of pain or distress, consult with a veterinarian. |
Data Presentation
Table 1: Summary of Oral this compound Dose-Response Study in Rats with Aortic Banding
| Parameter | Placebo | This compound (800 mg/kg/day) | Fold Change | p-value |
| LV Ejection Fraction | Baseline | +33% | +1.33 | 0.0002 |
| Fractional Shortening | Baseline | +41% | +1.41 | 0.0014 |
| Collagen Area Fraction | Baseline | -41% | -1.41 | <0.0001 |
| Myocyte Cross-Sectional Area | Baseline | -22% | -1.22 | <0.0001 |
| Atrial Natriuretic Factor | Baseline | -74% | -1.74 | 0.0091 |
| Brain Natriuretic Peptide | Baseline | -42% | -1.42 | 0.0298 |
| Beta-Myosin Heavy Chain | Baseline | -46% | -1.46 | 0.0411 |
| Source: Adapted from Fundam Clin Pharmacol. 2022;36(6):992-1004.[6] |
Mandatory Visualizations
Caption: this compound's dual role in the L-arginine metabolic pathways.
Caption: Workflow for an in vivo oral dose optimization study.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water for injection, 0.9% sterile saline, or 0.5% w/v carboxymethylcellulose [CMC] in sterile water)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., in mg/kg), the dosing volume (typically 5-10 mL/kg for mice and rats), and the number of animals to be dosed.
-
Calculate the total mass of this compound and the total volume of vehicle needed. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
-
-
Preparation of this compound in an aqueous vehicle (Water or Saline):
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile water or saline.
-
Vortex or stir using a magnetic stirrer until the this compound is completely dissolved.
-
-
Preparation of this compound in a suspension vehicle (0.5% CMC):
-
If preparing a suspension, first prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping. Allow the solution to stir for several hours until the CMC is fully hydrated.
-
Weigh the calculated amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Storage and Handling:
-
Store the prepared formulation according to the manufacturer's stability data. If no data is available, it is recommended to prepare the formulation fresh daily.
-
Before each administration, visually inspect the solution for any precipitation or inhomogeneity. For suspensions, vortex or stir thoroughly immediately before drawing each dose.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a flexible, ball-tipped end for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the volume of the dose to be administered.
-
Record the body weight.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This should immobilize the head and align the esophagus with the stomach.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose volume.
-
Gently insert the tip of the gavage needle into the side of the mouse's mouth.
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (pre-measured to reach the stomach), slowly depress the syringe plunger to deliver the formulation.
-
Administer the liquid at a steady pace to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of immediate distress, such as gasping, choking, or fluid from the nose.
-
Continue to monitor the animal according to your institutional guidelines (e.g., daily for the duration of the study).[11]
-
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 3. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Effects of Homoarginine Supplementation on Arginine Metabolizing Enzymes in Rats with Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Homoarginine treatment of rats improves cardiac function and remodeling in response to pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Homoarginine influences voluntary feed intake, tissue basic amino acid concentrations and arginase activity in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. site.nyit.edu [site.nyit.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of intragastric administration on the morphology of laboratory rats’ gastrointestinal tract - Gushchin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
Technical Support Center: Stability of H-HoArg-OH in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of H-HoArg-OH (Homoarginine) in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other peptides, is influenced by several factors:
-
pH: Extreme pH levels can lead to the hydrolysis of peptide bonds, causing degradation. For many peptides, a pH range of 5-7 is often recommended for optimal stability.
-
Temperature: Higher temperatures accelerate chemical degradation reactions. For short-term storage of solutions, refrigeration at 4°C is advisable, while long-term storage should be at -20°C or -80°C.[1]
-
Oxidation: The guanidinium (B1211019) group of homoarginine is generally stable against oxidation. However, if the peptide sequence contains other susceptible residues like methionine or cysteine, oxidation can be a concern.[2][3]
-
Light Exposure: Prolonged exposure to UV or fluorescent light can cause photodegradation of peptides. It is recommended to store solutions in amber vials or protected from light.
-
Enzymatic Degradation: If working with biological samples, proteases can enzymatically cleave the peptide. The rate of hydrolysis of homoarginine residues by enzymes like trypsin may be slower compared to lysine (B10760008) or arginine.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound solutions.
-
Reconstitution: For initial solubilization, use sterile, purified water. Given the basic nature of the homoarginine side chain, this compound is generally expected to have good aqueous solubility. If you encounter solubility issues, adding a small amount of a weak acid, such as 10% acetic acid, can help. For peptides with hydrophobic regions, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be used before adding the aqueous buffer.
-
Storage of Lyophilized Powder: The lyophilized (freeze-dried) powder is the most stable form. It should be stored at -20°C or -80°C for long-term stability.[1]
-
Storage of Solutions: Once reconstituted, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -20°C or -80°C. For short-term use (a few weeks), refrigeration at 4°C is generally acceptable.[1]
Q3: What are the common degradation pathways for this compound in aqueous solutions?
A3: While specific data for this compound is limited, peptides with similar structures can undergo the following degradation pathways:
-
Hydrolysis: This is the cleavage of the peptide bond, which can be catalyzed by acidic or basic conditions.
-
Deamidation: Although this compound itself does not have an amide-containing side chain, this can be a significant issue for peptides containing asparagine or glutamine residues.
-
Aggregation: Arginine-rich peptides have a tendency to aggregate, which can lead to precipitation and a loss of biological activity.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
-
Potential Cause: The overall hydrophobicity of the peptide sequence or inappropriate solvent.
-
Troubleshooting Steps:
-
Review Peptide Sequence: Assess the overall hydrophobicity. If it contains several hydrophobic residues, a co-solvent may be necessary.
-
Adjust pH: Try dissolving the peptide in a buffer with a slightly acidic pH to ensure the guanidinium group is fully protonated.
-
Use of Co-solvents: If aqueous buffers fail, try adding a small amount of an organic solvent like acetonitrile or DMSO to aid dissolution before adding the buffer.
-
Sonication: Gentle sonication can help break up small aggregates and improve solubility.
-
Issue 2: Loss of Biological Activity or Inconsistent Experimental Results
-
Potential Cause: Degradation of the peptide due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation.
-
Verify Storage Conditions: Ensure that stock solutions have been stored correctly (aliquoted, frozen at -20°C or -80°C, and protected from light).
-
Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
-
Perform a Stability Check: Analyze your peptide solution using RP-HPLC to check for the appearance of degradation peaks.
-
Issue 3: Appearance of New Peaks in HPLC Analysis
-
Potential Cause: Chemical degradation of the peptide.
-
Troubleshooting Steps:
-
Characterize New Peaks: Use mass spectrometry (MS) to determine the mass of the new species. A mass increase of 16 Da could indicate oxidation, while other changes could suggest hydrolysis or other modifications.
-
Conduct Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies by exposing your peptide to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents).[5][6][7][8] This will help in developing a stability-indicating HPLC method.
-
Data Presentation
Table 1: General Recommendations for Storage of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. |
| Aqueous Solution | 4°C | Short-term (days to weeks) | Use sterile buffer; protect from light. |
| Aqueous Solution | -20°C or -80°C | Long-term (months) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Factors Influencing this compound Stability in Aqueous Solution
| Factor | Effect on Stability | Recommendations |
| pH | High and low pH can cause hydrolysis. | Maintain a pH between 5 and 7 for optimal stability. |
| Temperature | Higher temperatures increase the rate of degradation. | Store solutions at 4°C for short-term use and -20°C or -80°C for long-term. |
| Oxygen | Can cause oxidation of susceptible amino acids. | Purge solutions with inert gas (e.g., argon) if the sequence contains oxidizable residues. |
| Light | Can lead to photodegradation. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring to Room Temperature: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Use a sterile, high-purity solvent for reconstitution. Sterile water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4 are common choices.
-
Reconstitution: Add the desired volume of solvent to the vial to achieve the target concentration. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general procedure to monitor the stability of your this compound solution over time.
-
Method Development: Develop a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the intact peptide from potential degradation products.[9][10][11] A typical starting point would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a solution of this compound at the desired concentration in the buffer you intend to use for your experiments.
-
Time-Point Analysis: Store the solution under the desired conditions (e.g., 4°C, 25°C). At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the intact this compound. The percentage of intact peptide remaining can be calculated to determine the stability over time.
Mandatory Visualization
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. particlepeptides.com [particlepeptides.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. The kinetics of hydrolysis of derivatives of arginine, homoarginine and ornithine by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. biology-journal.org [biology-journal.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in separating H-HoArg-OH from its isomers by LC-MS
Welcome to the technical support center for the analysis of L-Homoarginine (H-HoArg-OH) and its isomers. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its isomers so challenging with standard reversed-phase LC-MS?
A1: The primary challenge stems from the high polarity of this compound and its isomers. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds have weak interactions with the nonpolar stationary phase (like C18), causing them to elute very early, often near the void volume where they may co-elute with other polar interferences and salts.[1] This leads to poor retention and inadequate separation from structurally similar isomers (e.g., stereoisomers like D-HoArg-OH) or isobaric compounds (molecules with the same mass but different structure, like Nε-trimethyllysine).[1][2]
Q2: My this compound peak is co-eluting with an interfering peak. What is the first troubleshooting step?
A2: First, confirm if the co-eluting peak is an isomer or an unrelated isobaric compound. This can be investigated using high-resolution mass spectrometry (HRMS) to confirm the elemental composition or by examining the MS/MS fragmentation patterns.[3] Isomers will have the same precursor ion mass but may produce different fragment ions or different ratios of fragment ions upon collision-induced dissociation.[3][4] If fragmentation patterns are identical (as with enantiomers), chromatographic separation is the only solution. The workflow below outlines a systematic approach to resolving co-elution.
Q3: What is HILIC, and why is it frequently recommended for analyzing this compound?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating highly polar and hydrophilic compounds.[5] It utilizes a polar stationary phase (like silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[5][6] this compound, being very polar, is well-retained and separated under HILIC conditions.[1][7] A significant advantage of HILIC for MS applications is that the high organic content of the mobile phase promotes efficient solvent evaporation and desolvation in the electrospray ionization (ESI) source, often leading to enhanced signal intensity and sensitivity compared to RPLC.[5][7]
Q4: I've switched to a HILIC method, but my peak shape is poor (e.g., fronting, tailing, or splitting). What are the likely causes?
A4: Poor peak shape in HILIC is often related to the sample solvent. For optimal performance, the sample should be dissolved (reconstituted) in a solvent with a similar or higher organic percentage than the initial mobile phase.[1][8] Injecting a sample dissolved in a high-aqueous solvent into a high-organic mobile phase can cause peak distortion.[1] Other potential causes include column overload (injecting too much sample) or secondary interactions with the stationary phase.
Q5: How can I improve the sensitivity of my this compound measurement?
A5: To improve sensitivity, consider the following:
-
Chromatography: As mentioned, using HILIC can significantly boost MS signal due to more efficient desolvation.[7]
-
Sample Preparation: Ensure your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), effectively removes matrix components that can cause ion suppression.[9][10]
-
Mass Spectrometer Tuning: Optimize ESI source parameters, including spray voltage, gas temperatures (nebulizer, vaporizer), and gas flow rates (curtain gas, Gas1, Gas2), to maximize ion generation for this compound.[9] Additionally, optimize collision energy (CE) for MS/MS transitions to ensure maximum product ion intensity.[11]
Q6: What is the best way to separate the L- and D-enantiomers of homoarginine?
A6: The separation of enantiomers (chiral isomers) requires a chiral stationary phase (CSP). Techniques like ligand-exchange chromatography or columns with crown ether-based selectors are effective for separating underivatized amino acid enantiomers.[12][13] Alternatively, pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) can be used to form diastereomers, which can then be separated on a standard reversed-phase column.[14]
Q7: Is it possible to use ion-pairing agents with a C18 column instead of switching to HILIC?
A7: Yes, reversed-phase ion-pair chromatography (RP-IPC) is a viable alternative. This technique adds an ion-pairing agent (e.g., a perfluorinated carboxylic acid like heptafluorobutyric acid) to the mobile phase.[15][16] The agent forms a neutral ion-pair with the charged analyte (this compound), increasing its hydrophobicity and thus its retention on the C18 column.[15] However, a significant drawback is that ion-pairing agents are known to cause strong signal suppression in the MS source and can be difficult to flush from the LC-MS system.[16]
Troubleshooting Guides and Workflows
This section provides logical workflows and diagrams to address common experimental issues.
Caption: A step-by-step workflow for troubleshooting co-elution issues.
Caption: A decision tree for selecting the appropriate LC separation strategy.
Experimental Protocols & Data
Protocol 1: Sample Preparation from Serum/Plasma
This protocol is a general guide for preparing serum or plasma for LC-MS analysis of this compound.
-
Thaw Sample: Thaw frozen serum or plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, mix 50 µL of the sample with 50 µL of an internal standard (IS) working solution (e.g., deuterated homoarginine, hARG-d4).[9]
-
Protein Precipitation: Add 100-300 µL of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9][11] Vortex the mixture vigorously for 30 seconds.
-
Incubation (Optional): For enhanced precipitation, store the mixture at -20°C for 1 hour.[11]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) at 4°C for 5-10 minutes.[9][11]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the residue in a solvent appropriate for the chromatographic method (e.g., for HILIC, use a high percentage of acetonitrile like 90% ACN/10% Water).[8]
Protocol 2: HILIC-MS/MS Method Parameters
The following tables summarize typical starting conditions for a HILIC-MS/MS method for this compound analysis, compiled from published literature.[4][9][11]
Table 1: Suggested LC Parameters for HILIC Separation
| Parameter | Recommended Setting | Purpose |
| Column | Amide- or Silica-based HILIC column (e.g., TSKgel Amide-80, Supelcosil LC-Si) | Provides polar stationary phase for retention.[5][11] |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Aqueous component for elution; provides ions for ESI.[9] |
| Mobile Phase B | 90-95% Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic Acid | Organic component for retention and MS sensitivity.[9] |
| Flow Rate | 0.25 - 0.65 mL/min | Dependent on column dimensions. |
| Column Temp. | 35 - 40 °C | Ensures reproducible retention times.[9][17] |
| Gradient | Start at high %B (e.g., 90%), decrease to ~75% B over 7-9 min, then recycle. | Elutes polar compounds in order of polarity.[9] |
| Injection Vol. | 2 - 10 µL | Avoid overloading the column. |
Table 2: Suggested Mass Spectrometry Parameters (MRM Mode)
| Parameter | Recommended Setting | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms positive ions.[9] |
| Ion Spray Voltage | 5500 V | Optimizes the electrospray process.[9] |
| Vaporizer Temp. | 500 °C | Aids in desolvation of mobile phase droplets.[9] |
| Curtain Gas | 30 psi | Prevents neutral molecules from entering the MS.[9] |
| Nebulizer Gas (Gas1) | 50 psi | Assists in forming the aerosol spray.[9] |
| Turbo Gas (Gas2) | 55 psi | Assists in solvent evaporation.[9] |
| MRM Transition | Q1: 189.2 m/z -> Q3: 144.0 m/z | Precursor-to-product ion transition for quantification.[11][18] |
| Internal Standard | hARG-d4: Q1: 193.2 m/z -> Q3: 148.0 m/z (example) | Used for accurate quantification.[9] |
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving the sensitivity of L-homoarginine quantification assays
Welcome to the technical support center for L-homoarginine quantification assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the quantification of L-homoarginine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying L-homoarginine in biological samples?
The most prevalent methods for the quantification of L-homoarginine are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.
Q2: Why is accurate L-homoarginine quantification important?
L-homoarginine is a non-proteinogenic amino acid synthesized from lysine. Low circulating levels of L-homoarginine have been identified as an independent risk factor for cardiovascular disease and mortality.[1][2] Accurate measurement is crucial for understanding its role in pathophysiology and for its potential as a prognostic biomarker.[2]
Q3: What is a major challenge in L-homoarginine quantification by mass spectrometry?
A significant challenge is the potential for interference from isobaric compounds, meaning molecules with the same nominal mass. For instance, Nε-trimethyllysine has the same mass as L-homoarginine and can interfere with quantification if not chromatographically separated.[3]
Q4: How do LC-MS/MS and ELISA methods for L-homoarginine quantification compare?
LC-MS/MS and commercially available ELISA kits are both suitable for measuring L-homoarginine in plasma.[3] However, studies have shown that plasma concentrations obtained by LC-MS/MS can be, on average, 29% higher than those measured by ELISA.[3] While the correlation between the two methods is generally good, it's important to consider that they may yield different absolute values and different reference ranges should be applied.[3]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Signal or No Signal | Improper sample preparation leading to analyte loss. | Review protein precipitation and extraction steps. Ensure complete precipitation and careful supernatant collection. |
| Suboptimal ionization in the mass spectrometer source. | Optimize ESI source parameters such as spray voltage, gas flow, and temperature. | |
| Incorrect MRM transitions. | Verify the precursor and product ion m/z values for L-homoarginine and the internal standard.[4][5][6] | |
| High Background Noise | Matrix effects from the biological sample. | Improve sample cleanup procedures. Consider solid-phase extraction (SPE). Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[1][7] |
| Contamination of the LC system or mass spectrometer. | Flush the LC system with appropriate solvents. Clean the ion source of the mass spectrometer. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is appropriate for separating polar amino acids (e.g., HILIC).[1] |
| Column degradation. | Replace the column. Use a guard column to protect the analytical column. | |
| Inaccurate Quantification | Interference from isobaric compounds. | Optimize chromatographic separation to resolve L-homoarginine from interfering compounds like Nε-trimethyllysine.[3] |
| Lack of or inappropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., d4-L-homoarginine or 13C7,15N4-L-homoarginine) for the most accurate quantification.[1][8] |
HPLC with Fluorescence Detection Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incomplete or inefficient derivatization. | Optimize derivatization conditions (e.g., reagent concentration, reaction time, pH, and temperature). Common derivatizing agents include o-phthalaldehyde (B127526) (OPA).[9][10] |
| Incorrect excitation or emission wavelengths. | Verify the specified wavelengths for the chosen fluorescent derivative. For the hArg-OPA-NAC derivative, excitation is at 340 nm and emission at 450 nm.[9] | |
| Poor Peak Resolution | Inadequate chromatographic separation. | Adjust the mobile phase composition and gradient. Ensure the column (e.g., reversed-phase C18) is in good condition.[9] |
| Co-elution with other primary amines. | Modify the gradient to improve separation of the target analyte from other derivatized compounds. | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the HPLC pump for leaks or worn seals.[11][12] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] |
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Signal | Incorrect reagent preparation or addition sequence. | Review the kit protocol carefully. Ensure all reagents are prepared as directed and added in the correct order.[13] |
| Inactive enzyme conjugate. | Check the expiration date of the kit. Ensure proper storage of all components. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[14] |
| Non-specific binding of antibodies. | Ensure adequate blocking of the plate.[14] | |
| Poor Standard Curve | Improper standard dilution. | Carefully prepare the standard curve dilutions according to the protocol. Use fresh, calibrated pipettes. |
| Degraded standards. | Use a new vial of the standard and ensure it was stored correctly. | |
| Poor Reproducibility | Inconsistent pipetting or washing technique. | Ensure consistent technique across all wells and plates. Use calibrated pipettes and change tips between samples and standards.[13] |
| Edge effects on the plate. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature incubation. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various L-homoarginine quantification methods reported in the literature.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.1 - 10 µmol/L | Human Plasma | [1] |
| Intra-day Precision | < 2% RSD | Human Plasma | [1] |
| Inter-day Precision | < 4% RSD | Human Plasma | [1] |
| Accuracy | < 5% deviation | Human Plasma | [1] |
| LLOQ | 0.078 µM | Human Plasma | [2] |
| LOD | 0.039 µM | Human Plasma | [2] |
| Intra- and Inter-assay CV | < 8% | Plasma | [15] |
| Intra- and Inter-assay CV | < 15% | Serum | [16] |
Table 2: HPLC with Fluorescence Detection Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1.0 - 80 pmol (injected) | Aqueous solutions, Plasma, Liver, Brain, Kidney | [9] |
| Limit of Detection | 188 fmol | Aqueous solutions | [9] |
| Precision (Relative Deviation) | 0.52 - 1.16% | Aqueous solutions and various biological samples | [9] |
| Bias (Relative Error) | 0.42 - 1.12% | Aqueous solutions and various biological samples | [9] |
| Inter-day CV | 6.8 - 7.9% | Serum | [17] |
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification of L-Homoarginine in Human Plasma
This protocol is a synthesized example based on common practices reported in the literature.[1][15]
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of methanol (B129727) containing a stable isotope-labeled internal standard (e.g., d4-L-homoarginine at a final concentration of 1 µmol/L).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation
-
Column: HILIC silica (B1680970) column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 90% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 90% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-homoarginine: Q1 m/z 189.1 -> Q3 m/z 70.1 (quantifier), Q1 m/z 189.1 -> Q3 m/z 116.1 (qualifier).
-
d4-L-homoarginine (IS): Q1 m/z 193.1 -> Q3 m/z 74.1.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
Detailed Protocol for HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is based on the method described by Wu et al.[9]
-
Sample Preparation
-
Deproteinize plasma samples by adding an equal volume of 1.5 M perchloric acid, followed by centrifugation.
-
Neutralize the supernatant with 2 M potassium carbonate.
-
-
Pre-column Derivatization
-
In an autosampler vial, mix 20 µL of the prepared sample with 140 µL of a derivatization reagent containing o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Separation
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium acetate (B1210297) buffer, pH 6.8.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the hArg-OPA-NAC derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Fluorescence Detection
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 450 nm.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Impact of Cadmium on Prostate-Specific Antigen and Endothelial Markers: A Risk for Prostatic Damage [mdpi.com]
- 16. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Best practices for storing and handling H-HoArg-OH powder and solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing H-HoArg-OH powder and solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable when stored under the correct conditions. For long-term storage, it is recommended to store the powder at -20°C for up to three years.[1] The container should be tightly sealed and protected from light and moisture.[2][3] For enhanced stability, flushing the container with an inert gas like argon is also a good practice.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in water.[4] To prepare a stock solution, you can dissolve the powder in water; for example, a concentration of 100 mg/mL in H₂O is achievable.[4] It is noted to be insoluble or only slightly soluble in DMSO.[1][4] For biological experiments, it is recommended to filter and sterilize the aqueous solution using a 0.22 μm filter before use.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the stability of stock solutions, it is crucial to store them at low temperatures. For long-term storage, aliquoting the stock solution and storing it at -80°C is recommended, where it can be stable for up to one year.[1] For shorter-term storage, -20°C for up to one month is also acceptable.[1][4] It is important to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound powder or solutions, standard laboratory personal protective equipment should be used. This includes wearing chemical-impermeable gloves, safety goggles or eyeglasses, and a lab coat.[2][5][6] It is also important to work in a well-ventilated area to avoid inhalation.[2][5]
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative data for storing and handling this compound.
Table 1: Storage Conditions for this compound Powder
| Parameter | Recommended Condition |
| Temperature | -20°C[1] |
| Duration | Up to 3 years[1] |
| Atmosphere | Tightly sealed, protected from light and moisture[2][3] |
| Inert Gas | Flushing with argon is recommended[3] |
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles[1] |
| -20°C | Up to 1 month[1][4] | Aliquot to avoid repeated freeze-thaw cycles[1] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water (H₂O) | 100 mg/mL[4] |
| DMSO | Insoluble or slightly soluble[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile 0.22 μm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting Guides
Problem 1: this compound powder has clumped or appears discolored.
-
Possible Cause: Improper storage, leading to moisture absorption or degradation.
-
Solution: Discard the powder as its purity may be compromised. To prevent this, always store the powder in a tightly sealed container at the recommended temperature and protect it from light and humidity.[2][3][8]
Problem 2: The this compound solution is cloudy or has visible precipitates.
-
Possible Cause 1: The solution may be supersaturated, or the compound has low solubility in the chosen solvent.
-
Solution 1: Confirm the solubility of this compound in your solvent. If using water, ensure you have not exceeded its solubility limit. Gentle warming or sonication may help to redissolve the precipitate.[7]
-
Possible Cause 2: The solution was not properly stored, leading to precipitation upon freezing and thawing.
-
Solution 2: Before use, allow the frozen aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.
-
Solution 1: Prepare a fresh stock solution from the powder and store it in single-use aliquots at -80°C.[1]
-
Possible Cause 2: The pH of the experimental buffer may affect the stability or activity of this compound.
Visualized Workflows and Logic
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Poly(L-homoarginine hydrochloride) | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-HOMOARGININE - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
Addressing matrix effects in the mass spectrometric analysis of L-homoarginine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of L-homoarginine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of L-homoarginine, with a focus on identifying and mitigating matrix effects.
Question: My L-homoarginine signal intensity is low and variable between samples. What could be the cause?
Answer: Low and inconsistent signal intensity for L-homoarginine is a common problem often attributed to matrix effects, specifically ion suppression. Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This can lead to underestimation of the L-homoarginine concentration.
To troubleshoot this, consider the following steps:
-
Evaluate Your Sample Preparation: The initial sample cleanup is critical. If you are using a simple protein precipitation method, consider more rigorous techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances such as phospholipids (B1166683).[2]
-
Assess Matrix Effects Systematically: A post-extraction spike experiment can help quantify the extent of ion suppression or enhancement.[4] This involves comparing the signal of L-homoarginine in a clean solvent to the signal of L-homoarginine spiked into the extracted matrix of a blank sample.
-
Optimize Chromatography: Ensure that L-homoarginine is chromatographically separated from the bulk of the matrix components. Modifying the mobile phase composition or gradient can shift the retention time of L-homoarginine away from interfering peaks.[3]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as L-[¹³C₆]-Homoarginine.[5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.
Question: I am observing peak tailing and shifts in retention time for L-homoarginine. How can I resolve this?
Answer: Peak tailing and retention time shifts can also be a consequence of matrix effects, where matrix components interact with the analytical column or alter the ionization process.[7]
Here are some troubleshooting strategies:
-
Improve Sample Cleanup: As with signal suppression, a more effective sample preparation method can remove the interfering compounds causing these chromatographic issues.
-
Column Choice and Mobile Phase Optimization: L-homoarginine is a polar compound. Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can improve peak shape and retention.[6] Optimizing the mobile phase pH and ionic strength can also minimize undesirable interactions with the stationary phase.
-
Sample Dilution: If the concentration of L-homoarginine is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on the chromatography.[3]
Question: How do I choose the best sample preparation technique for L-homoarginine analysis in plasma?
Answer: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. Here is a comparison of common methods:
| Method | Advantages | Disadvantages | When to Use |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Limited cleanup, significant matrix effects from phospholipids and other small molecules may remain.[8] | High-throughput screening where some matrix effects can be tolerated, especially when using a SIL-IS. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower analyte recovery. | When specific interfering compounds are known to be effectively removed by a particular solvent system. |
| Solid Phase Extraction (SPE) | Provides cleaner extracts and can significantly reduce matrix effects.[9][10] | More time-consuming and expensive than PPT. Method development can be complex. | When high sensitivity and accuracy are required, and for methods that are sensitive to matrix effects. |
For robust and accurate quantification of L-homoarginine, SPE is often the preferred method due to its superior cleanup capabilities.[9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of L-homoarginine mass spectrometric analysis?
A1: Matrix effects are the alteration of the ionization efficiency of L-homoarginine by the presence of co-eluting molecules from the biological matrix (e.g., plasma, urine).[1][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.[4]
Q2: How can I quantitatively assess matrix effects for my L-homoarginine assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of L-homoarginine spiked into an extracted blank matrix (A) with the peak area of L-homoarginine in a neat solution (B). The matrix factor (MF) is calculated as A/B. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for L-homoarginine quantification?
A3: A SIL-IS, such as L-[¹³C₆]-Homoarginine or d₄-L-homoarginine, is considered the gold standard for quantitative bioanalysis.[5][6] Because the SIL-IS has nearly identical physicochemical properties to L-homoarginine, it co-elutes and experiences the same degree of matrix effects and variability in extraction recovery.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are normalized, leading to highly accurate and precise quantification.[11]
Q4: What are the typical concentrations of L-homoarginine in human plasma?
A4: The concentration of L-homoarginine in healthy individuals is typically in the low micromolar range. One study reported a mean plasma concentration of 2.5 ± 1.0 μmol/L in 136 healthy humans.[5] Another study in healthy young men found a mean concentration of 1.7 ± 0.6 µM.[12]
Experimental Protocols
Protocol 1: Protein Precipitation for L-homoarginine Analysis in Plasma
This protocol is a rapid method for sample preparation, suitable for high-throughput analysis where a SIL-IS is used to compensate for matrix effects.
Materials:
-
Plasma samples
-
Methanol (B129727), ice-cold
-
L-[¹³C₆]-Homoarginine internal standard solution
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the L-[¹³C₆]-Homoarginine internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for L-homoarginine Analysis in Plasma
This protocol provides a cleaner sample extract, reducing matrix effects and improving assay performance.
Materials:
-
Plasma samples
-
Mixed-mode cation exchange SPE cartridges
-
0.1 M HCl
-
Methanol
-
Elution buffer (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
4% (v/v) phosphoric acid
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M HCl.
-
Dilute 50 µL of plasma with 150 µL of 4% (v/v) phosphoric acid.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interfering substances.
-
Elute the L-homoarginine and internal standard with 1 mL of elution buffer.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for L-homoarginine quantification in plasma.
Caption: Assessing matrix effects with the post-extraction spike method.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous stable-isotope dilution GC-MS measurement of homoarginine, guanidinoacetate and their common precursor arginine in plasma and their interrelationships in healthy and diseased humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell lysis protocols for accurate intracellular H-HoArg-OH measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis protocols for the precise measurement of intracellular homoarginine (H-HoArg-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for intracellular metabolite analysis?
A1: The most critical initial step is quenching, which is the rapid and complete halt of cellular metabolism. This is essential to prevent the degradation or alteration of intracellular metabolite concentrations that can occur from ongoing enzymatic reactions after harvesting the cells.[1] Effective quenching ensures that the measured metabolite levels accurately reflect the metabolic state of the cells at the moment of collection.[1]
Q2: Which cell lysis method is optimal for small molecule analysis like this compound?
A2: The choice of lysis method depends on the cell type and the specific requirements of the downstream analysis. For small molecule analysis, non-mechanical methods like chemical or physical lysis are generally preferred because they are less likely to cause the release of large macromolecules that can interfere with the analysis.[1] Methods involving cold solvent extraction, such as with methanol (B129727) or acetonitrile, are commonly used as they simultaneously lyse the cells, quench metabolism, and precipitate proteins.[2][3]
Q3: How can I be sure I am efficiently extracting all the intracellular this compound?
A3: To ensure complete extraction, multiple rounds of extraction can be performed.[4] Additionally, using isotope-labeled internal standards is highly recommended.[1][5][6] Spiking your sample with a known amount of labeled this compound allows you to calculate the recovery rate and correct for any losses during the extraction process.[1]
Q4: What are the recommended downstream analytical methods for quantifying this compound?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of homoarginine in biological samples.[2][5][6][7][8] This method offers high selectivity and allows for the simultaneous determination of this compound and other related amino acids.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal | 1. Incomplete Cell Lysis: The chosen lysis method may not be effectively disrupting the cell membranes of your specific cell type. 2. Metabolite Degradation: Endogenous enzymes may still be active after cell harvesting, leading to the breakdown of this compound. 3. Poor Extraction Efficiency: The solvent system may not be optimal for extracting the polar this compound molecule. | 1. Optimize Lysis Method: If using a gentle chemical lysis, consider incorporating a mechanical disruption step like sonication or bead beating. For adherent cells, ensure complete coverage with lysis buffer. 2. Improve Quenching: Immediately quench cells in liquid nitrogen or with a cold solvent (e.g., -40°C to -80°C methanol) to rapidly halt all enzymatic activity.[1][9] 3. Modify Extraction Solvent: Use a polar solvent system, such as a mixture of methanol, acetonitrile, and water. Perform sequential extractions to maximize yield.[4] |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Variation in the number of cells harvested per sample will lead to different metabolite amounts. 2. Incomplete Quenching: If the quenching process is not immediate and uniform across all samples, metabolic activity can vary, leading to inconsistent results. 3. Precipitate Disturbance: Pipetting precipitated protein during supernatant collection can introduce variability. | 1. Normalize to Cell Number or Protein Content: Count cells before lysis or perform a protein quantification assay (e.g., BCA) on the lysate to normalize the final this compound concentration. 2. Standardize Quenching Protocol: Ensure rapid and consistent immersion in the quenching solution for all samples. For adherent cells, aspirate media and add cold quenching solution as quickly as possible. 3. Careful Supernatant Collection: After centrifugation to pellet precipitated protein and cell debris, carefully aspirate the supernatant without disturbing the pellet. |
| Interference from Other Molecules | 1. Matrix Effects in Mass Spectrometry: Other molecules in the cell lysate can suppress or enhance the ionization of this compound, leading to inaccurate quantification. 2. Presence of Isobaric Compounds: Molecules with the same mass-to-charge ratio as this compound can interfere with detection. | 1. Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances before MS analysis. 2. Use High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer can help differentiate between this compound and other isobaric compounds. A well-optimized chromatography method can also separate interfering compounds.[2][8] |
Experimental Protocols
Protocol 1: Cold Methanol Extraction for Intracellular this compound
This protocol is suitable for both suspension and adherent cells and is compatible with downstream HPLC-MS/MS analysis.
Materials:
-
Pre-chilled (-80°C) 80% Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching 10,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant.
-
Adherent Cells: Aspirate the culture medium.
-
-
Washing: Wash the cells once with ice-cold PBS to remove any extracellular metabolites. For adherent cells, add the PBS to the plate and then aspirate. For suspension cells, resuspend the pellet in PBS and centrifuge again, discarding the supernatant.
-
Quenching and Lysis:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet or plate.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Sample Preparation for Analysis: The supernatant can be directly analyzed or dried down under a vacuum and reconstituted in a suitable solvent for HPLC-MS/MS analysis.[2]
Visualizations
Caption: Workflow for intracellular this compound extraction.
References
- 1. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
How to prevent the degradation of H-HoArg-OH during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of H-HoArg-OH (Homoarginine) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, or L-Homoarginine, is a non-proteinogenic amino acid structurally similar to L-arginine. It plays a role in the production of nitric oxide and is being investigated as a biomarker for various diseases. Accurate quantification of this compound is crucial for research and clinical applications, and its degradation during sample preparation can lead to inaccurate results.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
The primary factors contributing to this compound degradation are:
-
pH: this compound is more stable in neutral to slightly acidic conditions. Highly alkaline environments can lead to the degradation of its guanidinium (B1211019) group.
-
Temperature: Elevated temperatures can accelerate chemical degradation and potential racemization. Therefore, it is crucial to keep samples cold.
-
Enzymatic Activity: Biological samples, particularly plasma and tissue homogenates, contain enzymes such as arginase and various proteases that can metabolize this compound.
Q3: What are the potential degradation pathways for this compound?
Based on its structure and the behavior of similar compounds like arginine, the main degradation pathways for this compound are:
-
Hydrolysis of the Guanidinium Group: This can occur under strongly alkaline conditions, leading to the formation of urea (B33335) and L-lysine.
-
Enzymatic Degradation: Enzymes like arginase can hydrolyze this compound to L-lysine and urea. Other proteases may also contribute to its degradation in biological matrices.
-
Oxidation: The molecule can be susceptible to oxidation, particularly in the presence of oxidizing agents and metal ions.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during sample preparation and provides solutions to minimize this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent this compound recovery | Chemical degradation due to improper pH. | Maintain a neutral to slightly acidic pH (e.g., pH 4.5-7.4) throughout the sample preparation process. Use buffered solutions where appropriate. Avoid strongly alkaline conditions. |
| Thermal degradation. | Keep samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C. For long-term storage, samples should be kept at -80°C. | |
| Enzymatic degradation. | Process samples as quickly as possible after collection. Immediately after collection, centrifuge blood samples to separate plasma/serum and freeze at -80°C. Consider adding a broad-spectrum protease inhibitor cocktail and a specific arginase inhibitor to your samples immediately after collection. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Review and optimize the pH, temperature, and processing time of your sample preparation protocol. Use of a stable isotope-labeled internal standard for this compound can help to account for degradation during analysis. |
| Variability between replicate samples | Inconsistent sample handling. | Standardize your sample collection and preparation protocol. Ensure consistent timing for each step, especially incubation and centrifugation times. Minimize freeze-thaw cycles by aliquoting samples before freezing. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for HPLC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of homoarginine in plasma.[1]
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Centrifugation: Immediately centrifuge the blood at 10,000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma to a clean tube and store at -80°C until analysis.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold methanol.
-
Vortex for 10 seconds.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Analysis: Inject an appropriate volume (e.g., 20 µL) into the HPLC-MS/MS system.
Recommended Inhibitors for Biological Samples
To minimize enzymatic degradation in biological samples, consider the addition of the following inhibitors immediately after sample collection:
| Inhibitor Type | Example | Rationale |
| Protease Inhibitor Cocktail | Commercially available cocktails (e.g., from Sigma-Aldrich, Roche) | Inhibits a broad range of serine, cysteine, and metalloproteases that may be present in the sample. |
| Arginase Inhibitor | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Specifically inhibits arginase, a key enzyme in the degradation pathway of arginine and its analogs. |
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for optimal this compound sample preparation.
Potential Degradation Pathways of this compound
Caption: Potential chemical and enzymatic degradation routes for this compound.
References
Interpreting inconsistent results in L-homoarginine supplementation studies
Welcome to the Technical Support Center for L-Homoarginine Supplementation Studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of L-homoarginine research and troubleshoot inconsistent experimental results.
General & Foundational Knowledge
Q1: What is L-homoarginine and what is its physiological significance?
A1: L-homoarginine (L-hArg) is a non-proteinogenic amino acid, structurally similar to L-arginine.[1] It is synthesized endogenously from lysine (B10760008) and arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT).[1][2] Low circulating levels of L-homoarginine have been strongly associated with an increased risk for cardiovascular disease, adverse cardiovascular events, and mortality in numerous epidemiological studies.[1][2][3][4][5][6] This has led to the hypothesis that L-hArg may be a protective factor, and that supplementation could be a viable therapeutic strategy.[4] L-hArg serves as an alternative substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO) and is also an inhibitor of the enzyme arginase, which competes with NOS for the common substrate L-arginine.[4][7]
Q2: What are the primary metabolic pathways for L-homoarginine?
A2: L-homoarginine is primarily synthesized by L-arginine:glycine amidinotransferase (AGAT).[1][8] Its catabolism involves several enzymes:
-
Nitric Oxide Synthases (NOS): L-hArg is a weak substrate for all three NOS isoforms, leading to the production of NO and homocitrulline.[3][4]
-
Arginases: It can be metabolized by arginases to form urea (B33335) and lysine.[3][4]
-
Alanine:glyoxylate aminotransferase 2 (AGXT2): A key catabolic pathway involves its transamination by AGXT2 to form 6-guanidino-2-oxocaproic acid (GOCA).[3][4][9] Genetic variations in the AGXT2 gene can affect circulating L-homoarginine levels.[5]
References
- 1. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoarginine levels are regulated by L-arginine:glycine amidinotransferase and affect stroke outcome: results from human and murine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies for enhancing the bioavailability of orally administered H-HoArg-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the oral bioavailability of orally administered L-Homoarginine (H-HoArg-OH).
Frequently Asked Questions (FAQs)
Q1: What is L-Homoarginine and what are its key physicochemical properties?
L-Homoarginine (this compound) is a non-proteinogenic cationic amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) group in its carbon chain.[1][2] It is considered a non-essential amino acid and can be synthesized in the body from lysine (B10760008) and arginine.[3] At physiological pH, the guanidino group of homoarginine is protonated, rendering it a cationic molecule.[2]
Table 1: Physicochemical Properties of L-Homoarginine
| Property | Value | Reference(s) |
| Molecular Formula | C7H16N4O2 | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Melting Point | 213 - 215 °C | [5] |
| Water Solubility | Soluble | [2] |
| pKa | 2.52 (Predicted) | [6] |
| XLogP3 | -3.7 to -4.3 | [4][7] |
Q2: What is the known oral bioavailability of this compound in humans?
Studies in humans have shown that orally administered L-homoarginine is readily absorbed.[8] A study involving young volunteers demonstrated that a single oral dose of 125 mg resulted in a four-fold increase in plasma concentrations, while daily administration for 28 days led to a seven-fold increase over baseline levels.[8][9] The time to reach maximum plasma concentration (Tmax) was approximately 1 hour.[8][9] The majority of the orally administered dose is excreted unmetabolized in the urine, suggesting good absorption and limited first-pass metabolism.[8]
Q3: How is this compound metabolized and transported in the body?
L-Homoarginine is synthesized endogenously from L-arginine and L-lysine by the enzyme L-arginine:glycine amidinotransferase (AGAT).[1][10][11] It can be catabolized by nitric oxide synthases (NOS) to produce nitric oxide (NO) and L-homocitrulline, and by arginases to yield lysine and urea.[11] Intestinal absorption of cationic amino acids like homoarginine is mediated by specific transporters. The Cationic Amino Acid Transporter (CAT) family, particularly CAT-1 and CAT-2, are key players in the transport of cationic amino acids across cell membranes.[12][13][14] The heteromeric transporter b0,+AT-rBAT (SLC7A9-SLC3A1) has also been shown to transport L-homoarginine.[15]
Troubleshooting Guide: Common Issues in this compound Oral Bioavailability Studies
Issue 1: Lower than expected plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Formulation Issues.
-
Troubleshooting: Due to its hydrophilic nature, simple aqueous solutions of this compound might not be optimal for overcoming all intestinal barriers. Consider formulating this compound to protect it from the gastrointestinal environment and enhance its interaction with the intestinal mucosa.
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from chitosan-coated gold or silica, can protect the amino acid from enzymatic degradation and improve its uptake.[8][16]
-
Lipid-Based Formulations: While seemingly counterintuitive for a hydrophilic molecule, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of some hydrophilic drugs by altering membrane fluidity and promoting lymphatic uptake.[1][10]
-
-
-
Possible Cause 2: Transporter Saturation.
-
Troubleshooting: The intestinal transporters responsible for this compound absorption (e.g., CATs) can become saturated at high concentrations. If you are administering a high dose, consider conducting a dose-ranging study to determine if absorption is dose-dependent. Lower, more frequent dosing might be more effective than a single high dose.
-
-
Possible Cause 3: Analytical Method Sensitivity.
Issue 2: High variability in bioavailability between experimental subjects.
-
Possible Cause 1: Inter-individual differences in transporter expression.
-
Troubleshooting: The expression levels of cationic amino acid transporters can vary between individuals. While difficult to control in in-vivo studies, being aware of this potential source of variability is important for data interpretation. In pre-clinical models, using a genetically homogenous animal strain can help minimize this variability.
-
-
Possible Cause 2: Influence of food.
-
Troubleshooting: The presence of other amino acids from dietary protein can competitively inhibit the intestinal transporters for this compound. Standardize the fasting state of your subjects before administration to ensure consistent absorption conditions.
-
Issue 3: Difficulty in developing a prodrug of this compound with enhanced permeability.
-
Possible Cause 1: Inefficient cleavage of the promoiety.
-
Troubleshooting: A successful prodrug must be efficiently converted back to the active parent drug. When designing an amino acid ester prodrug, for example, ensure that the chosen ester linkage is susceptible to cleavage by intestinal or plasma esterases. In vitro stability studies in simulated intestinal fluid and plasma can help predict the in vivo conversion rate.
-
-
Possible Cause 2: Prodrug is a substrate for efflux transporters.
Strategies for Enhancing Oral Bioavailability
1. Prodrug Approach
The prodrug strategy involves chemically modifying this compound to improve its physicochemical properties, such as lipophilicity, to enhance passive diffusion across the intestinal epithelium.[3][4][7][26][27][28]
-
Amino Acid Ester Prodrugs: Esterifying the carboxylic acid group of this compound with an amino acid can mask its polarity and potentially target amino acid or peptide transporters like PEPT1.[3][26] This approach has been successful for other polar drugs like acyclovir (B1169) (valacyclovir) and ganciclovir (B1264) (valganciclovir).[3]
2. Formulation Strategies
Advanced formulation techniques can protect this compound from the harsh environment of the gastrointestinal tract and improve its absorption.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can offer protection from enzymatic degradation and facilitate its transport across the intestinal mucosa.[8][16] For instance, L-arginine has been successfully incorporated into chitosan-coated gold nanoparticles and silica-based nanoparticles.[8][16]
-
Lipid-Based Formulations: Although this compound is hydrophilic, lipid-based formulations can still be beneficial. They can increase the solubility and absorption of co-administered lipophilic permeation enhancers or directly interact with the cell membrane to facilitate drug uptake.[1][5][10][29][30][31]
3. Use of Permeation Enhancers
Permeation enhancers are excipients that transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[9][11][17][18][32]
-
Medium-Chain Fatty Acids and Their Derivatives: Compounds like sodium caprate and SNAC (sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) have been shown to enhance the paracellular transport of molecules.[11][32]
-
Chitosan: This natural polymer can adhere to the mucus layer and transiently open tight junctions between epithelial cells.[18]
Table 2: Summary of Bioavailability Enhancement Strategies for this compound
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Prodrugs | Increase lipophilicity for enhanced passive diffusion; may target transporters.[3][26] | Significant increase in permeability and bioavailability. | Requires efficient in vivo conversion to the active drug; prodrug may be an efflux pump substrate. |
| Nanoformulations | Protect from degradation; controlled release; potential for targeted delivery.[8][16] | Improved stability and absorption. | Manufacturing complexity; potential toxicity of nanomaterials. |
| Lipid-Based Formulations | Enhance membrane fluidity; promote lymphatic transport.[1][10][29] | Can improve absorption of co-formulated enhancers. | Less conventional for hydrophilic molecules. |
| Permeation Enhancers | Transiently open tight junctions or increase membrane fluidity.[11][18][32] | Can significantly increase absorption of poorly permeable compounds. | Potential for mucosal irritation and toxicity with chronic use. |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of a compound and to investigate its potential as a substrate for transporters, including efflux pumps.[6][22][23][24][25]
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated and polarized monolayer.[6][25]
-
Permeability Measurement: The apparent permeability coefficient (Papp) is determined by adding the test compound (this compound or its prodrug) to either the apical (A) or basolateral (B) side of the monolayer and measuring its appearance on the opposite side over time. The transport is measured in both directions (A to B and B to A).[6]
-
Data Interpretation:
-
A high Papp (A-B) value suggests good permeability.
-
An efflux ratio (Papp (B-A) / Papp (A-B)) significantly greater than 1 indicates that the compound is a substrate for an efflux transporter.[22]
-
2. In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This in situ model provides a more physiologically relevant assessment of intestinal permeability as it maintains an intact blood supply and the microenvironment of the intestine.[33][34][35][36][37]
-
Surgical Procedure: A segment of the rat intestine (e.g., jejunum) is surgically isolated and cannulated at both ends.[33][35]
-
Perfusion: A solution containing the test compound is perfused through the intestinal segment at a constant flow rate.[33][35]
-
Sample Analysis: The concentration of the compound in the perfusate collected from the outlet is measured over time.
-
Calculation: The effective permeability coefficient (Peff) is calculated based on the disappearance of the compound from the perfusate.[35]
Visualizations
Caption: Metabolism and transport pathway of orally administered this compound.
Caption: Experimental workflow for enhancing this compound oral bioavailability.
References
- 1. routledge.com [routledge.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design of lipid-based formulations for oral administration of poorly water-soluble drugs: precipitation of drug after dispersion of formulations in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays [mdpi.com]
- 7. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure and function of cationic amino acid transporters (CATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
- 22. enamine.net [enamine.net]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sites.ualberta.ca [sites.ualberta.ca]
- 34. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ijpsonline.com [ijpsonline.com]
- 36. researchgate.net [researchgate.net]
- 37. ijpsonline.com [ijpsonline.com]
Troubleshooting cross-reactivity issues in L-homoarginine ELISA kits
Welcome to the technical support center for L-homoarginine ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cross-reactivity issues and other common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the L-homoarginine ELISA kit?
A1: The L-homoarginine ELISA is a competitive immunoassay. In this format, L-homoarginine present in your sample competes with a fixed amount of labeled L-homoarginine for a limited number of binding sites on a specific antibody coated on the microplate. The signal generated is inversely proportional to the concentration of L-homoarginine in the sample.[1]
Q2: What are the most common cross-reactants in an L-homoarginine ELISA?
A2: Due to its structural similarity, the most common cross-reactant is L-arginine. However, most commercially available kits have been optimized to have very low cross-reactivity with L-arginine. Other structurally related molecules such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) typically show negligible cross-reactivity.[1][2][3]
Q3: My sample values are higher than expected. Could this be due to cross-reactivity?
A3: Higher than expected values could indeed be a result of cross-reactivity, especially if your samples contain high concentrations of L-arginine. In a competitive ELISA, a cross-reacting substance will compete with the labeled antigen, leading to a lower signal, which is then interpreted as a higher concentration of the target analyte.[4] To confirm this, we recommend performing spike and recovery experiments and linearity of dilution assessments.
Q4: What should I do if I suspect my samples have high levels of interfering substances?
A4: If you suspect interference, it is crucial to validate the assay for your specific sample matrix. This can be done through spike and recovery experiments and by assessing the linearity of dilution.[2][5][6] These tests will help determine if components in your sample matrix are affecting the accuracy of the assay.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak step of 30-60 seconds during each wash can also be beneficial.[7][8] |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers. Ensure that pipette tips are not reused between different reagents.[8] |
| Improper blocking | Increase the blocking incubation time or try a different blocking agent as recommended by the kit manufacturer.[7] |
| High concentration of detection antibody | Reduce the concentration of the detection antibody. A titration experiment may be necessary to determine the optimal concentration. |
Issue 2: Low Signal or Poor Sensitivity
Low signal can make it difficult to accurately quantify low concentrations of L-homoarginine.
| Potential Cause | Recommended Solution |
| Degraded kit components | Ensure the kit has been stored correctly and is within its expiration date. Bring all reagents to room temperature before use.[9] |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use. |
| Short incubation times | Increase the incubation times for the sample and detection antibody to allow for optimal binding.[10] |
| Inactive enzyme or substrate | Ensure the substrate has not been exposed to light and is prepared fresh. Verify the activity of the enzyme conjugate.[10] |
Issue 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate sample quantification.
| Potential Cause | Recommended Solution |
| Improper standard preparation | Ensure the standard is fully reconstituted and accurately serially diluted. Prepare fresh standards for each assay. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency. Change pipette tips for each dilution. |
| Incorrect curve fitting | Use the curve fitting model recommended in the kit's manual (e.g., four-parameter logistic fit). |
Cross-Reactivity Data
The following table summarizes the typical cross-reactivity of various substances observed in commercially available L-homoarginine ELISA kits. Please note that these values are examples and you should always refer to the specific kit's manual for exact percentages.
| Compound | Cross-Reactivity (%) |
| L-Homoarginine | 100 |
| L-Arginine | < 0.1%[3] |
| Asymmetric Dimethylarginine (ADMA) | < 0.025%[1][2] |
| Symmetric Dimethylarginine (SDMA) | < 0.025%[1][2] |
| N-monomethyl-L-arginine (L-NMMA) | < 0.025%[1][2] |
Experimental Protocols
To validate the performance of your L-homoarginine ELISA kit with your specific samples and to investigate potential cross-reactivity, we recommend performing the following experiments.
Spike and Recovery Experiment
This experiment determines if the sample matrix interferes with the detection of L-homoarginine.[2][5]
Objective: To assess the accuracy of the assay in a specific sample matrix.
Methodology:
-
Sample Preparation: Select a sample representative of your study. If the endogenous level of L-homoarginine is high, dilute the sample to bring the concentration to the lower end of the standard curve.
-
Spiking:
-
Prepare two aliquots of the sample.
-
Spike one aliquot with a known concentration of L-homoarginine standard. The final concentration should be in the mid-range of the standard curve.
-
The other aliquot remains unspiked.
-
-
Assay: Run the unspiked and spiked samples in the ELISA according to the kit protocol.
-
Calculation:
-
Determine the concentration of L-homoarginine in both the unspiked and spiked samples from the standard curve.
-
Calculate the percent recovery using the following formula:
-
Expected Outcome: An acceptable recovery is typically between 80-120%.[11] Recoveries outside this range may indicate matrix interference.
Linearity of Dilution Experiment
This experiment assesses whether the sample can be diluted linearly in the assay, which is another indicator of assay specificity and lack of interference.[6][12]
Objective: To determine if the endogenous L-homoarginine in a sample can be accurately measured at different dilutions.
Methodology:
-
Sample Selection: Choose a sample with a high endogenous concentration of L-homoarginine.
-
Serial Dilution: Create a series of dilutions of the sample using the assay buffer provided in the kit (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Run the neat and serially diluted samples in the ELISA according to the kit protocol.
-
Calculation:
-
Determine the concentration of L-homoarginine in each dilution from the standard curve.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution. Expected Outcome: The corrected concentrations should be consistent across all dilutions. A significant deviation in the corrected concentrations suggests the presence of interfering substances in the sample matrix.
-
Visual Guides
Below are diagrams to help visualize the troubleshooting and experimental workflows.
Caption: Troubleshooting Decision Tree for L-homoarginine ELISA.
Caption: Workflow for Assay Validation Experiments.
References
- 1. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 2. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. biosensis.com [biosensis.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
- 7. arp1.com [arp1.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. woongbee.com [woongbee.com]
- 12. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: Optimizing Arginase Inhibition Assays with H-HoArg-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H-HoArg-OH (Nω-hydroxy-L-arginine) as an arginase inhibitor in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an arginase inhibition assay?
The optimal pH for arginase enzymatic activity is in the alkaline range, typically between 9.0 and 10.5.[1][2] Many commercially available arginase assay kits provide a buffer with a pH of 9.5.[3][4][5] However, conducting assays at a physiological pH of 7.4 is also common to better mimic biological conditions. It is important to note that arginase is less active and exhibits decreased thermal stability at pH 7.4 compared to pH 9.5.[1] The inhibitory potency of compounds can also be pH-dependent, making the choice of pH a critical parameter for optimization.[1]
Q2: What are the essential components of a buffer for an arginase assay?
A typical arginase assay buffer contains three key components:
-
Buffering Agent: To maintain a stable pH. Common choices include Tris-HCl, potassium phosphate, and carbonate-bicarbonate, depending on the target pH.[2]
-
Manganese Ions (Mn²⁺): Arginase is a manganese-containing enzyme, and the presence of Mn²⁺ (e.g., from MnCl₂ or MnSO₄) is crucial for its activation and activity.[2][3][4][5][6][7][8][9]
Q3: How should I prepare a stock solution of this compound?
This compound is highly soluble in water (≥101.6 mg/mL) but is insoluble in organic solvents like DMSO and ethanol.[10][11] Therefore, sterile, purified water should be used as the solvent for preparing stock solutions. The hydrochloride salt of this compound also demonstrates high water solubility.[12] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[12]
Q4: What is the expected inhibitory concentration (IC₅₀) of this compound against arginase?
The IC₅₀ value of this compound for arginase is in the micromolar range. Published studies have reported an IC₅₀ of approximately 15 µM or higher in alveolar macrophages and an inhibitory constant (Kᵢ) of 10-12 µM for arginase-I.[1][3] The exact IC₅₀ can vary depending on the specific assay conditions, such as pH, substrate concentration, and enzyme source.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Arginase Activity (Low Signal) | 1. Suboptimal Buffer pH: The pH is outside the optimal range for arginase activity (typically pH 9.0-10.5).2. Insufficient Mn²⁺ Concentration: Manganese is a critical cofactor for arginase activation.3. Degraded Enzyme: Improper storage or handling of the arginase enzyme.4. Incorrect Temperature: The assay was not performed at the optimal temperature (usually 37°C).[3] | 1. Verify the pH of your buffer and adjust as necessary. Consider using a fresh buffer preparation.2. Ensure the final concentration of Mn²⁺ in the reaction is sufficient (refer to specific protocols, often in the low millimolar range).3. Use a fresh aliquot of arginase enzyme and ensure it has been stored correctly at -80°C.4. Preheat the assay buffer and plate to 37°C before starting the reaction.[3][4][5] |
| High Background Signal | 1. Urea (B33335) Contamination in Sample: Biological samples such as serum or plasma can contain endogenous urea, leading to a high background.[3][4][5][13][14]2. Reagent Contamination: Contamination of reagents with urea or other interfering substances. | 1. For samples with high urea content, it is recommended to remove endogenous urea using a 10 kDa molecular weight cut-off spin filter.[13][14]2. Use high-purity water and reagents for all preparations. Prepare fresh reagents if contamination is suspected. |
| Inconsistent or Irreproducible Results with this compound | 1. Instability of this compound: The inhibitor may be unstable in the assay medium. This compound can spontaneously react with components like riboflavin (B1680620) and hydrogen peroxide in cell culture media, which could affect its integrity.[15]2. Incorrect Stock Solution Preparation: this compound is insoluble in DMSO and ethanol; using these solvents will lead to inaccurate concentrations.[10][11] | 1. Prepare fresh dilutions of this compound for each experiment. Minimize the pre-incubation time of the inhibitor with the assay components before starting the reaction. Consider if components of your specific assay buffer could be reacting with the inhibitor.2. Always dissolve this compound in purified water.[10] |
| Unexpected Assay Interference | Reaction of this compound with Assay Components: this compound has been reported to release a nitric oxide-like molecule in the presence of certain substances, which could potentially interfere with some detection methods.[15] | Be aware of this potential interaction. If your assay is sensitive to nitric oxide, consider running controls to assess if this phenomenon is affecting your results. |
Experimental Protocols & Data
Table 1: Recommended Buffer Conditions for Arginase Assays
| Parameter | Condition 1: Optimal Activity | Condition 2: Physiological pH | Reference(s) |
| pH | 9.5 | 7.4 | [1][3] |
| Buffer System | 50 mM Arginine Buffer | 50 mM Tris-HCl | [2][3] |
| MnCl₂ Concentration | 10 mM | 10 mM | [8] |
| L-arginine Concentration | 50 mM | 50 mM | [9] |
| Temperature | 37°C | 37°C | [3] |
Table 2: Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Nω-hydroxy-L-arginine, LOHA, HOArg | [3][16] |
| Molecular Formula | C₆H₁₅N₅O₃ | N/A |
| Molecular Weight | 205.22 g/mol | N/A |
| Solubility | Water (≥101.6 mg/mL), Insoluble in DMSO and Ethanol | [10][11] |
| Reported IC₅₀/Kᵢ | ~10-15 µM | [1][3] |
General Protocol for Arginase Inhibition Assay
-
Reagent Preparation:
-
Prepare the Arginase Assay Buffer (e.g., 50 mM Arginine Buffer, pH 9.5, containing 10 mM MnCl₂).
-
Prepare a stock solution of L-arginine in the assay buffer.
-
Prepare a stock solution of this compound in purified water.
-
Prepare the arginase enzyme solution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of this compound (or vehicle control) to the appropriate wells.
-
Add the arginase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the L-arginine solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acidic mixture).
-
Add the colorimetric reagent for urea detection.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 540 nm, depending on the reagent used).[4][8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visual Guides
Caption: Workflow for a typical arginase inhibition assay.
References
- 1. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Optimization of the arginase activity assay micromethod for macrophages and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the purity and quality of synthetic H-HoArg-OH for research
Welcome to the technical support center for synthetic H-HoArg-OH (L-Homoarginine). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or L-Homoarginine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by DNA. It is a homolog of L-arginine, with an additional methylene (B1212753) group in its side chain.[1] Its primary mechanisms of action relevant to research include serving as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO) and acting as an inhibitor of arginase. By inhibiting arginase, which competes with NOS for the common substrate L-arginine, this compound can indirectly increase the availability of L-arginine for NO production.[1] Additionally, it is a known inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[2][3][4][5]
Q2: What are the recommended storage conditions for synthetic this compound?
A2: For optimal stability, synthetic this compound should be stored in its lyophilized powder form in a tightly sealed container, protected from moisture. Recommended long-term storage is at -20°C or -80°C. For short-term storage, 4°C is acceptable. Once reconstituted in a solvent, it is advisable to use the solution promptly or store it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential impurities I should be aware of in synthetic this compound?
A3: Impurities in synthetic this compound can arise from the starting materials, side reactions during synthesis, or degradation. Since this compound is often synthesized from L-lysine and a guanidinylating agent, or through enzymatic conversion from L-arginine and L-lysine, potential impurities may include:
-
Starting materials: Residual L-lysine or L-arginine.
-
Byproducts of synthesis: Ornithine, which can be formed during the transfer of the amidino group from arginine.[6]
-
Synthesis-related impurities: Deletion sequences (if synthesized via solid-phase peptide synthesis, though less common for a single amino acid derivative), products of incomplete deprotection, or racemized forms (D-Homoarginine).[7]
-
Degradation products: Oxidized forms of the amino acid.[8][9]
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in water.[1] Its solubility in other common laboratory solvents, such as DMSO, may be limited.[4] For experiments requiring organic solvents, it is recommended to first dissolve the compound in a minimal amount of water and then dilute it with the desired buffer or solvent system. Always perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Solubility and Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution | The concentration exceeds the solubility limit at the current temperature or pH. | Gently warm the solution or sonicate to aid dissolution. Adjust the pH of the solution, as the solubility of amino acids can be pH-dependent. Prepare a more dilute stock solution. |
| Compound appears to be inactive in bioassay | Degradation of the compound due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Confirm the purity and integrity of the compound using an appropriate analytical method like HPLC or MS. |
| Difficulty dissolving in organic solvents | This compound is a polar molecule with limited solubility in non-polar organic solvents. | First, dissolve the compound in a small volume of sterile water. Then, slowly add this aqueous solution to your experimental buffer or solvent with gentle mixing. |
Analytical Troubleshooting: HPLC
| Problem | Possible Cause | Recommended Solution |
| No peak or very small peak for this compound | Insufficient sample concentration. Improper derivatization (if using fluorescence detection). Incorrect detection wavelength. | Increase the concentration of the sample. Optimize the derivatization protocol (reagent concentration, reaction time, temperature). Ensure the detector is set to the correct wavelength for your analyte or its derivative (e.g., Ex: 340 nm, Em: 450 nm for OPA-NAC derivative).[10] |
| Peak tailing | Strong interaction with residual silanols on the HPLC column. Column contamination. Incompatible sample solvent. | Use a modern, end-capped C18 column. Lower the pH of the mobile phase to suppress silanol (B1196071) ionization. Flush the column with a strong solvent. Dissolve the sample in the initial mobile phase.[11] |
| Ghost peaks | Carryover from a previous injection. Contamination in the mobile phase or sample. | Run blank injections between samples. Use fresh, high-purity solvents for the mobile phase. Ensure proper cleaning of the autosampler needle.[11] |
| Shifting retention times | Change in mobile phase composition. Fluctuation in column temperature. Column degradation. | Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a consistent temperature. If the column has been used extensively, consider replacing it. |
Experimental Protocols
Protocol 1: Purity and Quantification of this compound by HPLC
This protocol is based on a method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) for fluorescence detection.[10]
1. Materials:
-
This compound standard and sample
-
OPA derivatizing reagent
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer
-
HPLC-grade methanol (B129727) and water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector
2. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as required for your specific C18 column. A common mobile phase for amino acid analysis is a gradient of a buffered aqueous solution and an organic solvent like methanol or acetonitrile.
-
Standard Preparation: Prepare a stock solution of this compound in HPLC-grade water. Create a series of dilutions to generate a standard curve (e.g., 1 µM to 50 µM).
-
Sample Preparation: Dissolve the synthetic this compound sample in HPLC-grade water to a concentration within the range of the standard curve.
-
Derivatization: In an autosampler vial, mix the sample or standard with the OPA/NAC reagent in a boric acid buffer. The reaction is typically rapid and occurs at room temperature.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the derivatized sample.
-
Run the HPLC method with a suitable gradient to separate the this compound derivative from other components.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
1. Materials:
-
This compound sample
-
MS-grade water, methanol, or acetonitrile
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer (e.g., ESI-MS)
2. Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:methanol) to a concentration of approximately 10-100 µg/mL.[12]
-
If necessary, add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation and improve signal intensity in positive ion mode.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[12]
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire data in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺. For this compound (molar mass 188.23 g/mol ), this peak should appear at an m/z of approximately 189.24.
-
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak.
-
If using tandem MS (MS/MS), fragment the molecular ion and analyze the resulting fragmentation pattern to further confirm the structure.
-
Protocol 3: Structural Characterization by NMR Spectroscopy
1. Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[13]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
2. Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.[14]
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
-
Data Analysis:
-
Analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to confirm that they are consistent with the structure of this compound.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Molecular Weight | 188.23 g/mol | - | [1] |
| Expected [M+H]⁺ Ion | m/z 189.24 | Mass Spectrometry | Calculated |
| Purity Specification | >98% | HPLC | Industry Standard |
| HPLC Retention Time | ~10.03 min (specific method) | HPLC | [10] |
| Fluorescence Detection | Ex: 340 nm, Em: 450 nm (OPA-NAC) | HPLC | [10] |
Visualizations
Signaling Pathways
Caption: this compound in the Nitric Oxide Synthesis Pathway.
Caption: Inhibition of Alkaline Phosphatase by this compound.
Experimental Workflows
Caption: Workflow for HPLC Analysis of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Homoarginine - Wikipedia [en.wikipedia.org]
- 2. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-homoarginine, a specific inhibitor of liver-type alkaline phosphatase, applied to the recognition of liver-type enzyme activity in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. Investigation of Impurities in Peptide Pools [mdpi.com]
- 10. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
Validation & Comparative
A Comparative Analysis of L-Homoarginine and L-Arginine as Nitric Oxide Synthase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-homoarginine and L-arginine as substrates for the nitric oxide synthase (NOS) enzyme family. The following sections present a detailed analysis of their kinetic parameters, downstream signaling implications, and the experimental protocols used to derive this data.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is catalyzed by three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS I), endothelial NOS (eNOS or NOS III), and inducible NOS (iNOS or NOS II). The primary substrate for all NOS isoforms is L-arginine. L-homoarginine, a structural analog of L-arginine with an additional methylene (B1212753) group in its carbon chain, has emerged as an endogenous amino acid with potential implications for cardiovascular health. Understanding the comparative efficacy of L-homoarginine and L-arginine as NOS substrates is crucial for elucidating the physiological roles of L-homoarginine and for the development of novel therapeutic strategies targeting the NO pathway.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| L-Arginine | nNOS (NOS I) | 2.9 | 540 | 1.4 | 4.8 x 105 |
| L-Homoarginine | nNOS (NOS I) | 33 | 270 | 0.7 | 2.1 x 104 |
| L-Arginine | iNOS (NOS II) | 16 | 1500 | 4.0 | 2.5 x 105 |
| L-Homoarginine | iNOS (NOS II) | 130 | 1100 | 2.9 | 2.2 x 104 |
| L-Arginine | eNOS (NOS III) | ~2-3 | - | - | - |
| L-Homoarginine | eNOS (NOS III) | Higher than L-Arg | Lower than L-Arg | - | Lower than L-Arg |
Table 1: Comparative Kinetic Parameters of L-Arginine and L-Homoarginine for NOS Isoforms. Data for nNOS and iNOS are adapted from Moali et al., 1998. The catalytic efficiency of both nNOS and iNOS is markedly lower for L-homoarginine compared to L-arginine.
Downstream Signaling and Physiological Implications
The production of nitric oxide by NOS activates soluble guanylate cyclase (sGC) in target cells, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[2][3]. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and mediating various downstream effects, including smooth muscle relaxation and vasodilation[4][5].
Given that L-homoarginine is a less efficient substrate for NOS, it is expected to lead to a lower production of NO and consequently, a reduced activation of the sGC-cGMP pathway compared to L-arginine at equivalent concentrations. However, studies have shown that L-homoarginine can induce endothelium-dependent relaxation and cGMP formation, particularly in conditions where L-arginine is depleted[6]. This suggests that while less potent, L-homoarginine can still contribute to NO-mediated signaling.
The lower efficiency of L-homoarginine as a NOS substrate may have significant physiological implications. Low circulating levels of L-homoarginine have been associated with adverse cardiovascular outcomes, suggesting that even a reduced level of NO production from this substrate may be physiologically important[7].
Experimental Protocols
The following are detailed methodologies for key experiments used to compare L-arginine and L-homoarginine as NOS substrates.
NOS Activity Assay (L-Citrulline Assay)
This assay measures the conversion of radiolabeled L-arginine (or L-homoarginine) to L-citrulline (or L-homocitrulline) by NOS.
Materials:
-
Purified NOS enzyme or tissue/cell homogenate
-
L-[3H]arginine or L-[14C]arginine
-
Unlabeled L-arginine and L-homoarginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2, 0.2 mM CaCl2)
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cofactors, and calmodulin (if required).
-
Enzyme Preparation: Add the purified NOS enzyme or tissue/cell homogenate to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding a mixture of radiolabeled and unlabeled L-arginine or L-homoarginine at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-arginine/L-homoarginine will bind to the resin, while the neutral L-citrulline/L-homocitrulline will flow through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of L-citrulline/L-homocitrulline produced and determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Nitric Oxide Measurement (Griess Assay)
This colorimetric assay is an indirect method to measure NO production by quantifying its stable breakdown products, nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-).
Materials:
-
Cell culture supernatant or other biological samples
-
Griess Reagent:
-
Solution A: Sulfanilamide in an acidic solution
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water
-
-
Nitrate reductase (for samples containing nitrate)
-
NADPH (for nitrate reductase)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatant or prepare other biological samples. If measuring total NO production, first convert nitrate to nitrite using nitrate reductase and NADPH.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Griess Reaction:
-
Add samples and standards to the wells of a 96-well plate.
-
Add Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance at 520-550 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The experimental data clearly indicates that L-arginine is a significantly more efficient substrate for all three NOS isoforms compared to L-homoarginine. This is reflected in the lower Km and higher kcat/Km values for L-arginine. While L-homoarginine can produce nitric oxide, its reduced efficiency suggests a modulatory rather than a primary role in NO signaling under normal physiological conditions. However, its ability to generate NO, especially in states of L-arginine deficiency, and the strong correlation between low L-homoarginine levels and cardiovascular disease, underscore the importance of further research into its precise physiological functions and therapeutic potential. The provided experimental protocols offer a robust framework for researchers to conduct further comparative studies and to explore the nuanced roles of these two amino acids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting L-arginine-nitric oxide-cGMP pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
H-HoArg-OH vs. Asymmetric Dimethylarginine (ADMA) in Cardiovascular Risk Assessment: A Comparative Guide
In the landscape of cardiovascular risk assessment, researchers and clinicians are increasingly looking beyond traditional risk factors to novel biomarkers that can provide earlier and more nuanced insights into cardiovascular pathology. Among these, L-homoarginine (H-HoArg-OH) and asymmetric dimethylarginine (ADMA) have emerged as two key players, intricately involved in the nitric oxide (NO) signaling pathway, a critical regulator of vascular health. This guide provides an objective comparison of this compound and ADMA, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these biomarkers.
At a Glance: this compound vs. ADMA
| Feature | This compound (L-Homoarginine) | Asymmetric Dimethylarginine (ADMA) |
| Primary Function | Substrate for Nitric Oxide Synthase (NOS), promoting NO production.[1] | Competitive inhibitor of Nitric Oxide Synthase (NOS), reducing NO production.[1][2] |
| Effect on Vascular Health | Generally considered protective; associated with improved endothelial function.[3] | Considered detrimental; contributes to endothelial dysfunction and atherosclerosis.[1][2][4] |
| Association with Cardiovascular Risk | Low levels are associated with increased risk of cardiovascular mortality and events.[3][5][6] | High levels are an independent risk factor for cardiovascular disease, mortality, and events.[4][7][8][9] |
| Clinical Utility | A promising biomarker for identifying individuals at higher cardiovascular risk. | An established biomarker for cardiovascular risk and a potential therapeutic target.[2] |
The Central Role of Nitric Oxide Signaling
The opposing effects of this compound and ADMA on cardiovascular health are primarily mediated through their influence on the nitric oxide synthase (NOS) enzyme. NOS synthesizes nitric oxide (NO), a potent vasodilator with anti-inflammatory, anti-proliferative, and anti-thrombotic properties, from its primary substrate, L-arginine.
-
This compound acts as a substrate for NOS, albeit a less efficient one than L-arginine, thereby contributing to the overall pool of NO.[1] Some studies also suggest that homoarginine may inhibit arginase, an enzyme that degrades L-arginine, thus indirectly increasing L-arginine availability for NO production.[1][10]
-
ADMA , on the other hand, is a competitive inhibitor of all three isoforms of NOS.[6] By blocking the active site of the enzyme, ADMA reduces NO synthesis, leading to endothelial dysfunction, a key early event in the development of atherosclerosis.[1][4]
Comparative Predictive Value for Cardiovascular Events
Several clinical studies have investigated the prognostic value of this compound and ADMA in predicting cardiovascular outcomes. A key finding is that not only are the individual levels of these molecules predictive, but their ratio (this compound/ADMA) may offer even stronger prognostic information.
| Biomarker/Ratio | Patient Population | Outcome | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Low this compound | Referred for coronary angiography | Cardiovascular Death | 4.1 (lowest vs. highest quartile) | 3.0 - 5.7 | <0.001 | [3] |
| Type 2 diabetes on hemodialysis | All-Cause Mortality | 2.0 (lowest vs. highest quartile) | - | <0.05 | [6] | |
| High ADMA | General population | Cardiovascular Disease | 1.33 (high vs. low) | 1.22 - 1.45 | <0.001 | [7] |
| General population | All-Cause Mortality | 1.52 (high vs. low) | 1.37 - 1.68 | <0.001 | [7] | |
| Low this compound/ADMA Ratio | Lower Extremity Arterial Disease | Cardiovascular Mortality | 2.803 (lowest vs. highest quartile) | 1.178 - 6.674 | 0.020 | [5][11] |
| Lower Extremity Arterial Disease | Cardiovascular Events | 1.938 (lowest vs. highest quartile) | 1.015 - 3.700 | 0.045 | [5][11] | |
| High ADMA | Critically ill ICU patients | Mortality | OR = 1.159 (per 0.1 µmol/L increment) | 1.033 - 1.300 | 0.012 | |
| Low this compound | Critically ill ICU patients | Mortality | OR = 0.963 | 0.934 - 0.992 | 0.013 |
Experimental Protocols
Accurate measurement of this compound and ADMA is crucial for their clinical and research application. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
LC-MS/MS Method for Simultaneous Quantification
This method allows for the simultaneous, accurate, and rapid quantification of this compound, ADMA, and related metabolites in biological samples.[1][10]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 300 µL of pure methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Store at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.
2. Chromatographic Separation:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 100 mM ammonium (B1175870) formate (B1220265) in water, pH 4.5 (Solvent B). A typical starting condition is 90% Solvent A and 10% Solvent B.
-
Flow Rate: 100 µL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Agilent LC/MSD SL quadrupole ion trap or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 189.2 → 144
-
ADMA: 203.2 → 158
-
-
Logical Relationship and Clinical Implications
The interplay between this compound and ADMA provides a more comprehensive picture of endothelial function than either marker alone. A low this compound/ADMA ratio signifies a shift in the delicate balance of the NO pathway towards reduced NO bioavailability and increased endothelial dysfunction. This "pro-atherogenic state" is a harbinger of future cardiovascular events.
Conclusion
Both this compound and ADMA are valuable biomarkers for cardiovascular risk assessment, providing insights into the crucial nitric oxide pathway. While elevated ADMA is an established risk factor, low levels of this compound are emerging as an important predictor of adverse cardiovascular outcomes. The evidence suggests that the simultaneous measurement of both and the calculation of their ratio may offer a superior prognostic tool. For researchers and drug development professionals, understanding the interplay between these two molecules opens new avenues for diagnostics, risk stratification, and the development of novel therapeutic strategies aimed at restoring endothelial function and mitigating cardiovascular risk.
References
- 1. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoarginine, cardiovascular risk, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cadmium on Prostate-Specific Antigen and Endothelial Markers: A Risk for Prostatic Damage | MDPI [mdpi.com]
- 5. Homoarginine/ADMA ratio and homoarginine/SDMA ratio as independent predictors of cardiovascular mortality and cardiovascular events in lower extremity arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. (PDF) Asymmetric Dimethylarginine (ADMA) and Cardiovascular [research.amanote.com]
- 8. Asymmetric and Symmetric Dimethylarginine as Risk Markers for Total Mortality and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis of Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of homoarginine, arginine, NMMA, ADMA, and SDMA in biological samples by HPLC-ESI-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homoarginine/ADMA ratio and homoarginine/SDMA ratio as independent predictors of cardiovascular mortality and cardiovascular events in lower extremity arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMA and homoarginine independently predict mortality in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homoarginine as a Prognostic Biomarker in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-homoarginine's performance as a prognostic biomarker for heart failure against established markers, namely N-terminal pro-B-type natriuretic peptide (NT-proBNP) and Galectin-3. The information presented is supported by experimental data to aid in the evaluation and potential validation of L-homoarginine in research and clinical settings.
At a Glance: Prognostic Performance of Heart Failure Biomarkers
The following tables summarize the prognostic performance of L-homoarginine, NT-proBNP, and Galectin-3 in predicting adverse outcomes in patients with heart failure.
Table 1: Prognostic Accuracy (AUC-ROC) for Adverse Events in Heart Failure
| Biomarker | Patient Cohort | Endpoint | AUC (95% CI) | Reference |
| L-homoarginine | Complex Congenital Heart Disease | Adverse Cardiac Events | 0.837 (0.726–0.947) | [1] |
| Complex Congenital Heart Disease | Overt Heart Failure or Death | 0.911 (0.850–0.971) | [1] | |
| ST-Elevation Myocardial Infarction | High SYNTAX Score | 0.758 (0.639–0.876) | [2] | |
| NT-proBNP | Acute Heart Failure | 18-Month All-Cause Death | 0.648 (0.598–0.695) | [3] |
| Chronic Heart Failure (HFrEF) | 90-Day Events | 0.66 | [4] | |
| Chronic Heart Failure | 2-Year Prognosis | 0.722 | [5] | |
| Hypertensive Patients with Heart Failure | Diagnosis of Heart Failure | 0.873 (0.803–0.943) | [6] | |
| Galectin-3 | Chronic Heart Failure | Mortality | 0.612 (0.538–0.685) | [7] |
| Acute Heart Failure | 60-Day Mortality | 0.74 | [8] | |
| Chronic Heart Failure (HFpEF) | 5-Year Adverse Events | 0.782 | [9][10] | |
| Acute Heart Failure | All-Cause Mortality | 0.85 | [11] |
Table 2: Hazard Ratios for Adverse Outcomes in Heart Failure
| Biomarker | Patient Cohort | Endpoint | Hazard Ratio (95% CI) | Note | Reference |
| L-homoarginine | Hemodialysis Patients | Sudden Cardiac Death | 2.4 (1.5–3.9) | Per unit decrease | [12][13] |
| Hemodialysis Patients | Heart Failure Death | >3-fold increase | Lowest vs. highest quintile | [12] | |
| Acute Chest Pain | Major Adverse Cardiovascular Events | 0.74 (0.57–0.96) | Per 1 SD increase | [14] | |
| Black South African Population | 10-Year Cardiovascular Mortality | 0.61 (0.50-0.75) | Per SD increment | [15] | |
| NT-proBNP | Acute Heart Failure | All-Cause Mortality | 3.743 (2.647–5.292) | High vs. low levels | |
| Elderly Primary Care | All-Cause Mortality | 3.62 (3.15–4.17) | >300 vs. ≤125 pg/ml | [16] | |
| Galectin-3 | Chronic Heart Failure | All-Cause Mortality/HF Hospitalization | 1.53 (1.10–2.13) | Low-to-high vs. low-to-low levels | |
| Chronic Heart Failure | Mortality | 1.24 (1.03–1.50) | Per SD increase | [7] | |
| Acute Heart Failure | All-Cause Mortality | 1.58 (p < 0.001) | Higher vs. lower levels | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of L-homoarginine in the cardiovascular system and a typical experimental workflow for biomarker analysis.
References
- 1. Homoarginine Supplementation Prevents Left Ventricular Dilatation and Preserves Systolic Function in a Model of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.71360.com [img01.71360.com]
- 5. eaglebio.com [eaglebio.com]
- 6. abcam.cn [abcam.cn]
- 7. cloud-clone.com [cloud-clone.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. ivset.ua [ivset.ua]
- 12. Homoarginine, heart failure, and sudden cardiac death in haemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dysfunctional and Dysregulated Nitric Oxide Synthases in Cardiovascular Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmgrp.com [bmgrp.com]
A Comparative Guide to the Efficacy of Arginase Inhibitors: H-HoArg-OH vs. a Panel of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of Nω-Hydroxy-L-arginine (H-HoArg-OH or L-NOHA) against other prominent arginase inhibitors, including Nω-hydroxy-nor-L-arginine (nor-NOHA), 2(S)-amino-6-boronohexanoic acid (ABH), and S-(2-boronoethyl)-L-cysteine (BEC). The comparative analysis is supported by quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biochemical pathways and experimental workflows.
Quantitative Comparison of Arginase Inhibitor Efficacy
The inhibitory potential of this compound and its counterparts is typically evaluated by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values provide a quantitative measure of the concentration of an inhibitor required to achieve 50% inhibition of arginase activity and the binding affinity of the inhibitor to the enzyme, respectively. A lower IC50 or Ki value signifies a higher potency of the inhibitor.
The following table summarizes the reported efficacy of this compound and other selected arginase inhibitors against Arginase I and Arginase II isoforms. It is important to note that experimental conditions, such as pH and the source of the enzyme, can influence these values.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Species/Source | Reference(s) |
| This compound (L-NOHA) | Bovine Liver Arginase | - | 150 | Bovine | [1] |
| Rat Liver Homogenates | 150 | - | Rat | [1][2] | |
| Murine Macrophages | 450 | - | Murine | [1][2] | |
| Unstimulated Murine Macrophages | 400 ± 50 | - | Murine | [3] | |
| Arginase | 230 ± 26 | - | Not Specified | [4] | |
| nor-NOHA | Rat Liver Arginase | 0.5 - 2 | 0.5 | Rat | [5][6][7] |
| Aorta Arginase | < 1 | - | Not Specified | [5] | |
| Unstimulated Murine Macrophages | 12 ± 5 | - | Murine | [3] | |
| IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 | - | Murine | [3] | |
| Arginase | 340 ± 12 | - | Not Specified | [4] | |
| ABH | Rat Liver Arginase | 0.8 | - | Rat | [8] |
| Human Arginase I | - | 0.0085 (8.5 nM) | Human | [8][9] | |
| Human Arginase II | - | 0.0085 (8.5 nM) | Human | [8] | |
| BEC | Rat Arginase I | - | 0.4-0.6 | Rat | [10] |
| Human Arginase II | - | 0.31 (at pH 7.5) | Human | [9][10][11] | |
| Human Arginase II | - | 0.03 (30 nM) (at pH 9.5) | Human | [9][11][12] | |
| Human Arginase I | - | 0.27 (Kd) | Human | [13] | |
| Human Arginase II | - | 0.22 (Kd) | Human | [13] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the L-arginine metabolic pathway and a standard experimental workflow for an arginase inhibition assay.
Caption: L-Arginine Metabolism and Arginase Inhibition.
Caption: Experimental Workflow for Arginase Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for a colorimetric microplate assay to determine arginase activity and the inhibitory potential of compounds like this compound. This method is based on the quantification of urea, a product of the arginase-catalyzed hydrolysis of L-arginine.
Objective: To measure the inhibitory effect of test compounds on arginase activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Recombinant arginase enzyme or tissue/cell lysate
-
L-arginine solution (substrate)
-
Test inhibitors (e.g., this compound, nor-NOHA)
-
Arginase Assay Buffer (e.g., Tris-HCl with MnCl2)
-
Reagents for urea quantification (e.g., α-isonitrosopropiophenone-based colorimetric assay kits are commercially available)[14].
-
Acidic stop solution (e.g., a mixture of H2SO4, H3PO4, and H2O)
Procedure:
-
Enzyme Preparation:
-
Prepare a working solution of the arginase enzyme in the assay buffer. If using tissue or cell lysates, homogenize the sample in ice-cold lysis buffer and clarify by centrifugation. The supernatant will contain the arginase enzyme[15].
-
-
Inhibitor Preparation:
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the inhibitor stock solutions to obtain a range of concentrations for testing.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the arginase enzyme solution and a corresponding volume of each inhibitor dilution.
-
Control Wells (No Inhibitor): Add the same volume of arginase enzyme solution and the solvent used for the inhibitor.
-
Blank Wells (No Enzyme): Add the assay buffer and the highest concentration of the inhibitor to account for any background signal.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a pre-warmed L-arginine solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the acidic stop solution to each well.
-
-
Urea Quantification:
-
Add the colorimetric reagent for urea detection to all wells.
-
Incubate the plate as per the manufacturer's instructions of the urea assay kit, which typically involves heating to develop the color.
-
Measure the absorbance at the appropriate wavelength (commonly 570 nm) using a microplate reader[14][15][16].
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the test and control wells.
-
Calculate the percentage of arginase inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of arginase activity.
-
If the mechanism of inhibition is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
This comprehensive guide provides a comparative overview of the efficacy of this compound and other key arginase inhibitors, offering valuable data and methodologies for researchers in the field. The provided information aims to facilitate informed decisions in the selection and application of these inhibitors for both basic research and drug development purposes.
References
- 1. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Nω-Hydroxy-nor-L-arginine diacetate Salt ≥97% (TLC), Arginase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.com [abcam.com]
Cross-validation of HPLC-MS/MS and ELISA methods for L-homoarginine measurement
A comprehensive analysis of two leading methods for the measurement of L-homoarginine, a critical biomarker in cardiovascular research. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) methodologies, supported by experimental data and protocols.
The quantification of L-homoarginine, a non-essential amino acid, has garnered significant attention in the scientific community due to its emerging role as a risk marker for cardiovascular disease.[1] As researchers delve deeper into its physiological and pathological significance, the choice of analytical method becomes paramount for generating accurate and reproducible data. This guide presents a cross-validation of the two most prominent techniques used for L-homoarginine measurement: the gold-standard HPLC-MS/MS and the high-throughput ELISA.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. Below is a summary of key quantitative data comparing HPLC-MS/MS and ELISA for L-homoarginine measurement, compiled from various studies.
| Performance Parameter | HPLC-MS/MS | ELISA |
| Correlation with each other | r² = 0.78 - 0.964[1][2] | r² = 0.78 - 0.964[1][2] |
| Linearity (Calibration Range) | 0.019 - 250 µM[3] | 0.32 - 12.5 µM[2] |
| Lower Limit of Quantification (LLOQ) | 0.061 - 0.093 µM[3] | Not explicitly stated in provided results |
| Limit of Detection (LOD) | 0.039 µM[4] | Not explicitly stated in provided results |
| Intra-day Precision (% CV) | < 2% - 9.7%[3][5] | Not explicitly stated in provided results |
| Inter-day Precision (% CV) | < 4% - 9.7%[3][5] | Not explicitly stated in provided results |
| Accuracy (% Deviation/Recovery) | 88% - 112%[3] | Not explicitly stated in provided results |
| Sample Volume | 20 - 200 µL[3][6] | 20 µL[2] |
| Derivatization Required | No[6][7] | Yes (Acylation)[8] |
Note: The presented data is a synthesis from multiple sources and may vary depending on the specific protocol and instrumentation used.
Studies have shown that while there is a good correlation between the two methods, plasma L-homoarginine concentrations measured by HPLC-MS/MS are, on average, 29% higher than those obtained by ELISA.[1][9] This discrepancy underscores the importance of establishing method-specific reference values.
Experimental Protocols: A Step-by-Step Guide
Detailed and validated experimental protocols are crucial for achieving reliable and consistent results. The following sections outline the typical methodologies for both HPLC-MS/MS and ELISA.
HPLC-MS/MS Methodology
High-Performance Liquid Chromatography-Tandem Mass Spectrometry is a highly specific and sensitive technique for the quantification of small molecules.
Sample Preparation:
-
A 100 µL aliquot of plasma or serum is deproteinized by adding 300 µL of pure methanol.[6]
-
The mixture is vortexed for 10 seconds and stored at -20°C for 1 hour to allow for complete protein precipitation.[6]
-
The sample is then centrifuged at 10,000 x g for 10 minutes at 4°C.[6]
-
The resulting supernatant is collected, evaporated to dryness, and reconstituted in 100 µL of a 0.1% formic acid solution in water.[6]
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[6]
-
Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 μm particle size.[6][7]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 100 mM ammonium (B1175870) formate (B1220265) in water (pH 4.5).[6][7]
-
Injection Volume: 10–20 μL.[6]
-
Mass Spectrometer: Agilent LC-MSD SL quadrupole ion trap or equivalent.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
ELISA Methodology
The Enzyme-Linked Immunosorbent Assay is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Sample Preparation and Acylation:
-
Pipette 20 µL of standards, controls, and patient samples into the respective wells of a reaction plate.[8]
-
Add 20 µL of Acylation Buffer to all wells.[8]
-
Add 200 µL of Equalizing Reagent to all wells and mix for 10 seconds.[8]
-
Immediately add 50 µL of freshly prepared Acylation Reagent to each well.[8]
-
Incubate for 15 minutes at room temperature on an orbital shaker.[8]
-
Use 20 µL of the acylated sample for the ELISA procedure.[8]
ELISA Procedure:
-
Pipette 20 µL of the prepared (acylated) standards, controls, and samples into the wells of the coated microtiter strips.[8]
-
Add 50 µL of Antiserum to all wells.[8]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[8]
-
Wash the wells four times with 300 µL of prepared Wash Buffer.[8]
-
Pipette 100 µL of Enzyme Conjugate into all wells.[8]
-
Incubate for 25-30 minutes at room temperature on an orbital shaker.[8]
-
Repeat the washing step.[8]
-
Add 100 µL of Substrate to all wells.[8]
-
Incubate for 25 ± 5 minutes at room temperature on an orbital shaker.[8]
-
Add 100 µL of Stop Solution to all wells and mix briefly.[8]
-
Read the absorbance at the appropriate wavelength.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC-MS/MS and ELISA.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 3. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eaglebio.com [eaglebio.com]
- 9. researchgate.net [researchgate.net]
L-Homoarginine vs. L-Citrulline Supplementation for Enhancing Nitric Oxide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-homoarginine and L-citrulline as supplemental agents for enhancing nitric oxide (NO) synthesis. The information presented is based on available experimental data to assist in research and development decisions.
Introduction: The Quest for Effective Nitric Oxide Precursors
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, most notably in the regulation of vascular tone and blood flow. Consequently, strategies to enhance NO bioavailability are of significant interest in the management of cardiovascular diseases and the improvement of athletic performance. L-arginine, the direct substrate for nitric oxide synthase (NOS), has been a traditional focus for supplementation. However, its efficacy is limited by extensive first-pass metabolism. This has led to the investigation of alternative precursors, principally L-citrulline and L-homoarginine, which may offer more effective means of augmenting NO production. This guide evaluates the current evidence for these two promising alternatives.
Mechanisms of Action
L-Citrulline: The Indirect but Potent Precursor
L-citrulline is a non-essential amino acid that enhances NO synthesis indirectly. It is readily absorbed and bypasses hepatic metabolism, a significant advantage over L-arginine.[1][2] In the kidneys, L-citrulline is efficiently converted to L-arginine, thereby increasing plasma L-arginine levels and providing a greater substrate pool for NOS enzymes.[3] This pathway effectively circumvents the "arginine paradox," where supplemental L-arginine fails to proportionally increase NO synthesis despite plasma levels far exceeding the Km of NOS.[4] Furthermore, some studies suggest that L-citrulline may inhibit arginase, the enzyme that degrades L-arginine, further preserving L-arginine for NO production.[5][6]
Figure 1. L-Citrulline metabolic pathway to nitric oxide synthesis.
L-Homoarginine: A Direct Substrate and Potential Arginase Inhibitor
L-homoarginine, a homolog of L-arginine, can directly act as a substrate for all three isoforms of NOS to produce NO and L-homocitrulline.[7] However, in vitro studies have demonstrated that it is a less efficient substrate compared to L-arginine, with a significantly higher Michaelis-Menten constant (Km).[8] In addition to its role as a direct precursor, L-homoarginine has been proposed to inhibit arginase, thereby increasing the bioavailability of endogenous L-arginine for NO synthesis. The physiological significance of this inhibition is still a matter of debate, with some studies suggesting it is a weak inhibitor at physiological concentrations.
Figure 2. L-Homoarginine's dual mechanism for enhancing nitric oxide synthesis.
Comparative Efficacy: Quantitative Data
Direct comparative clinical trials between L-homoarginine and L-citrulline supplementation for NO synthesis are currently lacking. However, a comparison can be drawn from their individual effects on NO metabolites and their biochemical properties as NOS substrates.
Impact on Plasma NO Metabolites
| Supplement | Dosage | Duration | Change in Plasma Nitrite (B80452)/Nitrate (B79036) (NOx) | Study Population | Reference |
| L-Citrulline | 3.2 g/day | 5 days | Significant increase in NOx | Healthy females | [9][10] |
| L-Citrulline | 3 g/day | 7 days | Increased from 22.4 ± 9.1 µM to 35.2 ± 14.2 µM | Track athletes | [5] |
| L-Citrulline | 10 g/day | 4 weeks | Significantly increased NO levels | Hypertensive postmenopausal women | [11] |
| L-Citrulline | 2 g/day | 1 month | 38% increase in plasma NO levels | Type 2 diabetes patients | [12] |
| L-Homoarginine | 125 mg/day | 4 weeks | No significant change in routine laboratory parameters including markers of NO synthesis | Young volunteers | [8] |
Note: Direct measurement of NO is challenging due to its short half-life. Therefore, its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively termed NOx, are commonly measured as biomarkers of NO production.
Biochemical Comparison as NOS Substrates
| Substrate | NOS Isoform | Km (µM) | Vmax (µmol NO/min/mg protein) | kcat/Km (relative to L-Arginine) | Reference |
| L-Arginine | nNOS (NOS I) | - | - | 1 | [7] |
| L-Homoarginine | nNOS (NOS I) | - | - | ~0.05 (20-fold decrease) | [7] |
| L-Arginine | iNOS (NOS II) | - | - | 1 | [7] |
| L-Homoarginine | iNOS (NOS II) | - | ~2 | ~0.1 (10-fold decrease) | [7] |
| L-Arginine | eNOS (NOS III) | 2.9 | - | - | [13] |
| L-Homoarginine | eNOS (NOS III) | ~29-58 (10-20 times higher than L-Arginine) | Similar to L-Arginine | - | [8] |
Km (Michaelis-Menten constant) represents the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. kcat/Km is a measure of catalytic efficiency.
Experimental Protocols
Measurement of Nitric Oxide Metabolites (Nitrite/Nitrate)
A common and sensitive method for the quantification of nitrite and nitrate in biological fluids (plasma, serum, urine) is by ozone-based chemiluminescence.
Principle: This method involves the reduction of nitrate and nitrite to NO gas, which then reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light emitted is proportional to the amount of NO.
Typical Protocol Outline:
-
Sample Collection and Preparation:
-
Blood is collected, and plasma or serum is separated by centrifugation.
-
To prevent ex vivo artifactual changes in nitrite levels, samples are often treated with a preservative solution.
-
-
Nitrate Reduction:
-
Samples are injected into a reaction vessel containing a reducing agent (e.g., vanadium(III) chloride) heated to a high temperature (e.g., 95°C) to convert nitrate to NO.
-
-
Nitrite Reduction:
-
For specific nitrite measurement, a milder reducing agent (e.g., acidic tri-iodide solution) is used, which selectively reduces nitrite to NO.
-
-
Chemiluminescence Detection:
-
The generated NO gas is carried by an inert gas (e.g., nitrogen or helium) into a chemiluminescence detector where it reacts with ozone.
-
The emitted light is quantified, and the concentration of nitrite and/or nitrate is determined by comparing the signal to a standard curve.
-
Figure 3. General workflow for measuring NO metabolites via chemiluminescence.
Measurement of NOS Activity
The activity of NOS is commonly determined by measuring the conversion of radiolabeled L-arginine to L-citrulline.[14][15]
Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from L-arginine. By using radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine) as the substrate, the formation of radiolabeled L-citrulline can be quantified as a direct measure of NOS activity.
Typical Protocol Outline:
-
Tissue/Cell Homogenization:
-
Tissues or cells are homogenized in a buffer containing protease inhibitors to obtain a crude enzyme extract.
-
-
Incubation:
-
The homogenate is incubated with a reaction mixture containing radiolabeled L-arginine, NADPH, and necessary cofactors (e.g., Ca²⁺, calmodulin, tetrahydrobiopterin).
-
-
Separation of L-Arginine and L-Citrulline:
-
The reaction is stopped, and the mixture is applied to a cation-exchange resin (e.g., Dowex AG50W-X8).
-
At a neutral pH, the positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.
-
-
Quantification:
-
The radioactivity of the eluate containing L-citrulline is measured using a scintillation counter.
-
NOS activity is calculated based on the amount of radiolabeled L-citrulline formed per unit of time and protein concentration.
-
Conclusion
Based on the current body of evidence, L-citrulline supplementation appears to be a more effective strategy than L-homoarginine for enhancing nitric oxide synthesis in vivo. This is primarily due to its superior pharmacokinetic profile, where it efficiently bypasses first-pass metabolism and serves as a robust precursor for L-arginine production.[16] Clinical studies have consistently demonstrated that L-citrulline supplementation leads to a significant increase in plasma NO metabolites.
In contrast, while L-homoarginine can directly act as a NOS substrate, its lower catalytic efficiency compared to L-arginine suggests it is a less potent direct precursor.[7] The clinical evidence for a significant impact of L-homoarginine supplementation on NO production is currently limited.[8] While its potential role as an arginase inhibitor is intriguing, further research is required to establish its physiological relevance.
For researchers and drug development professionals, L-citrulline represents a more validated and potent agent for upregulating the L-arginine-NO pathway. Future research should include direct head-to-head comparative trials of L-citrulline and L-homoarginine to definitively elucidate their relative efficacies and potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Arginine vs L-Citrulline: Nitric Oxide Showdown [readydefend.com]
- 3. doublewoodsupplements.com [doublewoodsupplements.com]
- 4. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Administration of L-arginine plus L-citrulline or L-citrulline alone successfully retarded endothelial senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pieronline.jp [pieronline.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 16. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of H-HoArg-OH Administration Routes: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different administration routes for H-HoArg-OH (Homoarginine), a naturally occurring amino acid of increasing interest for its potential therapeutic applications. Due to the limited availability of direct comparative studies for various this compound administration routes, this guide incorporates pharmacokinetic data from its close structural analog, L-arginine (B1665763), to provide a broader comparative perspective, particularly for the intravenous route. All data is presented with the clear distinction between this compound and its proxy.
Executive Summary
Oral administration of this compound has been shown to be safe and effective in increasing plasma concentrations. While direct comparative data for intravenous or other routes are lacking for this compound, studies on L-arginine suggest that intravenous administration leads to significantly higher and more rapid peak plasma concentrations compared to oral administration. The choice of administration route will ultimately depend on the desired pharmacokinetic profile, the clinical context, and the specific research or therapeutic goals.
Pharmacokinetic Data: A Comparative Analysis
The following tables summarize key pharmacokinetic parameters for orally administered this compound and for orally and intravenously administered L-arginine. This juxtaposition allows for an indirect comparison, highlighting the expected differences in absorption, distribution, metabolism, and excretion between oral and parenteral routes.
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Dose | 125 mg once daily | [1] |
| Cmax (Peak Plasma Concentration) | Single Dose: 8.74 ± 4.46 µmol/L Multiple Doses (4 weeks): 17.3 ± 4.97 µmol/L | [1] |
| Tmax (Time to Peak Concentration) | ~1 hour | [1] |
| AUC0-24h (Area Under the Curve) | Single Dose: 63.5 ± 28.8 µmol·h/L Multiple Doses (4 weeks): 225 ± 78.5 µmol·h/L | [1] |
| Baseline Concentration | 2.87 ± 0.91 µmol/L | [1] |
Table 2: Comparative Pharmacokinetic Parameters of L-arginine via Oral and Intravenous Routes in Healthy Volunteers
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 6 g | 6 g | [2] |
| Cmax (Peak Plasma Concentration) | 310 ± 152 µmol/L | 822 ± 59 µmol/L | [2] |
| Tmax (Time to Peak Concentration) | 90 min | 22 min | [2] |
| Bioavailability | 68 ± 9% | 100% (by definition) | [2] |
| Elimination Half-life | 79.5 ± 9.3 min | 59.6 ± 9.1 min | [2] |
| Clearance | 1018 ± 230 mL/min | 894 ± 164 mL/min | [2] |
| Dose | 10 g | 30 g (over 30 min) | [3][4] |
| Cmax (Peak Plasma Concentration) | 50.0 ± 13.4 µg/mL | 1390 ± 596 µg/mL | [3][4] |
| Tmax (Time to Peak Concentration) | 1 hour | End of infusion (30 min) | [3][4] |
| Bioavailability | ~20% | 100% (by definition) | [3][4] |
Experimental Protocols
The following sections outline generalized experimental methodologies for oral and intravenous administration of amino acids, based on protocols described in the cited literature.
Oral Administration Protocol
A typical protocol for oral administration of this compound or L-arginine in a clinical research setting involves the following steps:
-
Subject Recruitment: Healthy volunteers or a specific patient population are recruited after providing informed consent.[5]
-
Baseline Sampling: A baseline blood sample is collected to determine endogenous levels of the amino acid.[3]
-
Administration: The subject ingests a precisely weighed amount of the amino acid, often dissolved in a liquid vehicle like water or juice.[1][3]
-
Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) post-administration.[1]
-
Sample Processing and Analysis: Plasma is separated from the blood samples and the concentration of the amino acid is quantified using methods such as high-performance liquid chromatography (HPLC).[2]
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC.[1][2]
Intravenous Administration Protocol
The protocol for intravenous administration follows a similar structure but with key differences in the administration step:
-
Subject Recruitment and Baseline Sampling: As with the oral protocol.[3][5]
-
Catheterization: An intravenous catheter is inserted into a suitable vein, typically in the forearm.[5]
-
Infusion: The amino acid solution is administered via a controlled intravenous infusion over a specified period (e.g., 30 minutes).[2][3]
-
Serial Blood Sampling: Blood samples are collected at specific intervals during and after the infusion.[2][3]
-
Sample Processing and Analysis: Identical to the oral protocol.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.[2][3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a typical pharmacokinetic study workflow and the key signaling pathways influenced by this compound and L-arginine.
This compound, similar to L-arginine, is a substrate for nitric oxide synthase (NOS) and can influence the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[6] L-arginine is also known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7]
Discussion and Conclusion
The choice of administration route for this compound has significant implications for its pharmacokinetic profile and subsequent pharmacodynamic effects.
Oral Administration: The available data for this compound demonstrates that oral supplementation is a viable method for increasing its plasma concentrations.[1] This route is generally preferred for chronic administration due to its convenience and patient compliance. However, oral administration is subject to the variables of gastrointestinal absorption and first-pass metabolism, which can lead to lower bioavailability and a slower onset of action compared to parenteral routes.[3][4] The bioavailability of oral L-arginine has been reported to be variable, ranging from approximately 20% to 68%.[2][3][4]
Intravenous Administration: While direct data for this compound is unavailable, studies with L-arginine show that intravenous administration bypasses the absorption phase, resulting in 100% bioavailability and a much more rapid and higher peak plasma concentration.[2][3][4] This route is advantageous when a rapid and predictable therapeutic effect is desired, such as in acute clinical settings. However, it is more invasive and requires administration by a healthcare professional.
References
- 1. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ORAL AND INTRAVENOUSLY ADMINISTERED AMINO ACIDS PRODUCE SIMILAR EFFECTS ON MUSCLE PROTEIN SYNTHESIS IN THE ELDERLY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of L-homoarginine in preclinical models
For Immediate Release: Researchers, scientists, and drug development professionals are increasingly interested in the neuroprotective potential of L-homoarginine, a naturally occurring amino acid. This comparison guide synthesizes findings from preclinical studies to validate its neuroprotective effects, offering a comprehensive overview of its performance against alternatives, supported by experimental data. The evidence suggests that L-homoarginine and its close analog, L-arginine, hold promise in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).
Ischemic Stroke: Reducing Brain Damage and Improving Neurological Function
Preclinical studies utilizing rodent models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, have demonstrated the neuroprotective efficacy of L-arginine, a precursor to L-homoarginine. While direct dose-response data for L-homoarginine is still emerging, studies on genetic mouse models with altered endogenous L-homoarginine levels show a clear correlation between higher L-homoarginine levels and reduced stroke damage. Supplementation with L-homoarginine in mice with genetically depleted levels was found to attenuate cerebral damage and neurological deficits[1].
L-arginine has been shown to significantly reduce infarct volume. For instance, low-dose administration of an L-arginine analog, L-NAME, resulted in a 55% reduction in infarct volume in a rat MCAO model[2]. Although seemingly counterintuitive as L-NAME inhibits nitric oxide synthase, this highlights the complex dose-dependent and context-specific roles of the L-arginine/NO pathway in stroke.
Table 1: Neuroprotective Effects of L-Arginine in Preclinical Ischemic Stroke Models
| Preclinical Model | Treatment | Dosage | Key Findings | Reference |
| Rat MCAO/reperfusion | L-NAME (L-arginine analog) | 0.1 mg/kg bolus + 0.01 mg/kg/min | 55% reduction in infarct volume | [2] |
| AGAT(-/-) mice (L-homoarginine deficient) | L-homoarginine supplementation | Not specified | Attenuated cerebral damage and neurological deficits | [1] |
| GAMT(-/-) mice (increased L-homoarginine) | Endogenous increase | Not applicable | Decreased infarct size compared to controls | [1] |
Neurodegenerative Diseases: A Glimmer of Hope
The neuroprotective potential of the L-arginine/L-homoarginine pathway extends beyond stroke to neurodegenerative disorders.
Alzheimer's Disease: In preclinical models of Alzheimer's disease, oral administration of L-arginine has been shown to suppress the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease[3]. In a mouse model, L-arginine treatment led to a significant reduction in insoluble Aβ42 levels in the brain and improved behavioral performance[4]. Furthermore, it was associated with a reduction in the expression of pro-inflammatory cytokine genes, suggesting an anti-inflammatory mechanism of action[3][4]. Intracerebroventricular administration of L-arginine in a triple-transgenic mouse model of Alzheimer's disease was also found to improve spatial memory acquisition[5].
Parkinson's Disease: In a mouse model of Parkinson's disease induced by MPTP, pre-treatment with L-arginine significantly decreased the loss of dopaminergic neurons in the substantia nigra[6][7]. This suggests that L-arginine may have a preventative role in the neurodegeneration seen in Parkinson's disease.
Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of ALS (mutant SOD1 G93A), L-arginine supplementation delayed the onset of motor dysfunction, slowed the progression of neuropathology in the spinal cord, and prolonged the lifespan of the mice[8].
Mechanisms of Neuroprotection: The Role of Nitric Oxide and Anti-Inflammatory Pathways
The neuroprotective effects of L-homoarginine and L-arginine are believed to be mediated through multiple pathways, with the nitric oxide (NO) signaling cascade and anti-inflammatory actions being central.
Nitric Oxide (NO) Signaling: L-arginine and L-homoarginine are substrates for nitric oxide synthase (eNOS), an enzyme that produces NO. NO plays a crucial role in maintaining vascular health and blood flow. In the context of stroke, enhancing NO production can improve cerebral blood flow to the ischemic region, thereby reducing neuronal damage. The activation of the eNOS pathway is thought to involve the PI3K/Akt signaling cascade, leading to the phosphorylation and activation of eNOS.
Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a common feature of both ischemic stroke and neurodegenerative diseases. L-arginine has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β[3][4]. This anti-inflammatory action may be mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.
Experimental Protocols and Methodologies
A summary of the key experimental protocols used in the cited preclinical studies is provided below.
Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model is widely used to induce focal cerebral ischemia in rodents. It involves the insertion of a filament into the internal carotid artery to block the origin of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery. The duration of occlusion can be transient (followed by reperfusion) or permanent.
Neurobehavioral Assessment in Stroke Models: Following MCAO, a battery of behavioral tests is used to assess neurological deficits. These tests include:
-
Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.
-
Bederson Score: A grading system that assesses the severity of postural and gait deficits.
-
Garcia Scale: A comprehensive scoring system that evaluates spontaneous activity, symmetry of movement, and sensory function.
Alzheimer's Disease Mouse Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations are commonly used. These mice develop age-dependent Aβ plaque pathology and cognitive deficits.
Assessment of Alzheimer's Disease Pathology:
-
Immunohistochemistry for Aβ plaques: Brain sections are stained with antibodies specific for Aβ to visualize and quantify the plaque load.
-
Cognitive Testing: Behavioral tests such as the Morris water maze, Y-maze, and novel object recognition test are used to assess learning and memory deficits.
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed neuroprotective mechanism of L-homoarginine in ischemic stroke.
Caption: Proposed mechanism of L-arginine's beneficial effects in Alzheimer's disease models.
Caption: Experimental workflow for assessing L-homoarginine's neuroprotection in a stroke model.
Conclusion and Future Directions
The preclinical evidence strongly suggests that L-homoarginine and its precursor L-arginine have significant neuroprotective effects in models of ischemic stroke and various neurodegenerative diseases. The underlying mechanisms appear to involve the modulation of the nitric oxide pathway and the suppression of neuroinflammation.
While these findings are promising, further research is warranted. Specifically, more dose-response studies for L-homoarginine in various preclinical models are needed to establish optimal therapeutic concentrations. A deeper investigation into the specific molecular targets and signaling pathways modulated by L-homoarginine will be crucial for a complete understanding of its mechanism of action. As most of the detailed mechanistic studies have been conducted with L-arginine, future research should focus on delineating the unique and overlapping neuroprotective properties of L-homoarginine. Continued exploration in this area holds the potential to translate these preclinical findings into novel therapeutic strategies for a range of devastating neurological conditions.
References
- 1. Homoarginine levels are regulated by L-arginine:glycine amidinotransferase and affect stroke outcome: results from human and murine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. lifespan.io [lifespan.io]
- 5. Intracerebroventricular Administration of L-arginine Improves Spatial Memory Acquisition in Triple Transgenic Mice Via Reduction of Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of L-arginine pre-treatment in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson’s diseases in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effects of L-arginine on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuronal degeneration in substantia nigra of Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motor neuronal protection by L-arginine prolongs survival of mutant SOD1 (G93A) ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H-HoArg-OH's Influence on Nitric Oxide Synthase Isoforms
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Effects of Nω-hydroxy-L-arginine (H-HoArg-OH) on Neuronal, Endothelial, and Inducible Nitric Oxide Synthase Isoforms.
This guide provides an objective comparison of the effects of this compound, a critical intermediate in the nitric oxide (NO) synthesis pathway, on the three major isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Understanding the nuanced interactions of this molecule with each isoform is paramount for the development of targeted therapeutics that modulate NO signaling in various physiological and pathological contexts.
Quantitative Analysis of this compound Interaction with NOS Isoforms
This compound, also known as NOHA, serves as the direct precursor to NO and L-citrulline in the second step of the NOS catalytic cycle.[1] Its interaction with the different NOS isoforms can be characterized by distinct kinetic parameters. The following tables summarize the available quantitative data on the binding affinity and enzymatic conversion of this compound by each NOS isoform. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
| Parameter | nNOS | eNOS | iNOS | Source |
| Binding Affinity (Kd) | ~0.2 µM | Not Reported | Not Reported | [2] |
Table 1: Binding Affinity of this compound for NOS Isoforms. The dissociation constant (Kd) indicates the strength of binding between this compound and the enzyme. A lower Kd value signifies a higher binding affinity.
| Parameter | nNOS | eNOS | iNOS | Source |
| Michaelis Constant (Km) | Not Reported | Not Reported | 6.6 µM | [3][4] |
| Maximum Velocity (Vmax) | ~1 µmol NO/min/mg protein | Not Reported | 99 nmol/min/mg protein (~2 µmol NO/min/mg protein) | [3][4][5] |
Table 2: Kinetic Parameters for this compound as a Substrate for NOS Isoforms. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate in the catalytic process. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. Note that the Vmax for iNOS is reported in different units across studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's effects on NOS isoforms.
NOS Activity Assay (Radiometric Method)
This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine or this compound to L-citrulline.
1. Preparation of Cell or Tissue Extracts:
-
Homogenize tissue or cells in a buffer containing protease inhibitors on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant, which contains the cytosolic NOS enzymes.
2. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing:
-
NADPH (1 mM)
-
FAD (10 µM)
-
FMN (10 µM)
-
Tetrahydrobiopterin (BH4) (10 µM)
-
Calmodulin (for nNOS and eNOS, typically 10 µg/mL)[6]
-
CaCl2 (to achieve a free Ca2+ concentration of ~2 µM for nNOS and eNOS)
-
-
Add radiolabeled substrate ([3H]-L-arginine or [3H]-H-HoArg-OH) to the reaction mixture.
3. Enzyme Reaction:
-
Add the cell/tissue extract or purified NOS enzyme to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
4. Termination and Product Separation:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium).
-
Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8).[6] The positively charged, unreacted substrate binds to the resin, while the neutral product, L-citrulline, flows through.
5. Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).
NOS Activity Assay (Colorimetric - Griess Reagent Method)
This assay measures NOS activity by detecting the production of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.
1. Sample and Reaction Preparation:
-
Prepare cell/tissue extracts and the reaction mixture as described for the radiometric assay, but using non-radiolabeled L-arginine or this compound as the substrate.
2. Enzyme Reaction:
-
Initiate and incubate the reaction as described above.
3. Nitrite Detection:
-
After the incubation period, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the reaction mixture.[7]
-
The Griess reagent reacts with nitrite to form a colored azo compound.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
4. Quantification:
-
Measure the absorbance of the solution at a specific wavelength (typically 540 nm) using a microplate reader.
-
Determine the concentration of nitrite from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculate the NOS activity based on the amount of nitrite produced.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways initiated by the different NOS isoforms and a general experimental workflow for assessing NOS activity.
Caption: Signaling pathways of nNOS, eNOS, and iNOS.
Caption: General experimental workflow for NOS activity assays.
Conclusion
The available data, though not exhaustive, suggests that this compound exhibits distinct interactions with the different NOS isoforms. Notably, kinetic data for iNOS is more readily available, indicating its significant role as a substrate. The higher binding affinity of this compound for nNOS suggests a potentially important regulatory role in neuronal signaling. Further research employing standardized experimental conditions is crucial to fully elucidate the comparative kinetics of this compound across all three NOS isoforms. This will be instrumental in designing isoform-selective modulators for therapeutic interventions in a range of diseases, from neurodegenerative disorders to cardiovascular conditions and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
L-Homoarginine's Dichotomous Role in Endothelial Function: An In Vitro vs. In Vivo Comparison
For Immediate Release
A comprehensive review of existing literature reveals a complex and sometimes contradictory role for the amino acid L-homoarginine in modulating endothelial function. While in vitro studies consistently demonstrate its character as a weak substrate and potential inhibitor of nitric oxide synthase (NOS), the enzyme crucial for vascular health, in vivo research suggests a more nuanced, and potentially beneficial, impact. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear overview of the current understanding of L-homoarginine's effects on the endothelium.
At a Glance: In Vitro vs. In Vivo Findings
| Parameter | In Vitro Effects of L-Homoarginine | In Vivo Effects of L-Homoarginine |
| Nitric Oxide (NO) Production | Reduced NO formation; acts as a less potent substrate for NOS compared to L-arginine.[1] | Correlational studies link higher endogenous L-homoarginine levels with improved endothelial function.[2] Direct supplementation in healthy individuals showed no significant change in endothelial function.[2] |
| eNOS Activity | Impairs L-arginine utilization by eNOS, leading to decreased activity.[1] | Effects of supplementation on eNOS activity in disease models are not yet well-documented. Low endogenous levels are associated with conditions of endothelial dysfunction.[3] |
| Endothelial-Dependent Vasodilation | Not directly measured in cell culture, but reduced NO production suggests impaired vasodilation signaling. | Higher endogenous levels are positively correlated with flow-mediated dilation (FMD).[2] However, oral supplementation in healthy young volunteers did not improve FMD.[2] |
| Cell Adhesion & Proliferation | Data is limited on the direct effects of L-homoarginine on these parameters. For comparison, L-arginine has been shown to reduce monocyte adhesion and expression of adhesion molecules in vitro.[4] | The impact of L-homoarginine supplementation on these specific endothelial functions in vivo requires further investigation. |
In Vitro Evidence: A Competitive Inhibitor
Cell-based and cell-free enzymatic assays consistently position L-homoarginine as a less efficient substrate for all three isoforms of nitric oxide synthase (eNOS, iNOS, and nNOS) when compared to the primary substrate, L-arginine. One key in vitro study demonstrated that L-homoarginine not only results in reduced nitric oxide formation but also impairs the utilization of L-arginine by these enzymes.[1] This competitive inhibition suggests that at a cellular level, an increased concentration of L-homoarginine relative to L-arginine could potentially compromise endothelial NO production, a cornerstone of healthy vascular function.
The mechanism for this is rooted in the structural similarity between L-homoarginine and L-arginine, allowing it to bind to the active site of NOS but with a lower catalytic efficiency.
In Vivo Observations: A More Complex Picture
In contrast to the seemingly detrimental effects observed in vitro, in vivo studies in humans present a more intricate picture. Several epidemiological studies have linked higher endogenous plasma concentrations of L-homoarginine with favorable cardiovascular outcomes and better endothelial function, as measured by flow-mediated dilation (FMD).[2][3] For instance, a study in pregnant women, a state associated with enhanced vasodilation, found a significant positive correlation between serum L-homoarginine levels and FMD.[2]
However, intervention studies have yet to conclusively demonstrate a direct therapeutic benefit of L-homoarginine supplementation on endothelial function. A notable study involving oral supplementation of L-homoarginine in healthy young volunteers did not result in any significant improvement in FMD or other markers of vascular function.[2] This discrepancy between correlational data and intervention outcomes suggests that the role of L-homoarginine in vivo may be more complex than simply acting as a direct substrate for NOS. Potential confounding factors could include its influence on other metabolic pathways or the possibility that its beneficial effects are more pronounced in states of endothelial dysfunction or L-arginine deficiency.
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships discussed, the following diagrams illustrate the nitric oxide synthesis pathway and a typical experimental workflow for assessing endothelial function.
Caption: L-Arginine/L-Homoarginine NO Signaling Pathway
Caption: Comparative Experimental Workflow
Detailed Experimental Protocols
In Vitro: Measurement of Nitric Oxide Synthase Activity
A common method to assess NOS activity in vitro is by measuring the conversion of radiolabeled L-arginine to L-citrulline.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of L-homoarginine in the presence of a fixed concentration of L-[3H]arginine.
-
Lysis: After incubation, cells are washed and lysed to release intracellular components.
-
Separation: The cell lysate is applied to a cation-exchange resin to separate the positively charged L-[3H]arginine from the neutral L-[3H]citrulline.
-
Quantification: The amount of L-[3H]citrulline in the eluate is quantified using liquid scintillation counting, which is proportional to the NOS activity.
In Vivo: Assessment of Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to evaluate endothelium-dependent vasodilation.
-
Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.
-
Induction of Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to a pressure above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
FMD Calculation: The diameter of the brachial artery is continuously monitored, and the maximum diameter achieved after cuff release is recorded. FMD is expressed as the percentage change in diameter from baseline.
-
Supplementation Protocol: In intervention studies, FMD is measured before and after a period of oral or intravenous administration of L-homoarginine or placebo.
Conclusion and Future Directions
The current body of evidence presents a fascinating dichotomy in the bioactivity of L-homoarginine. While in vitro studies clearly indicate its limitations as a substrate and its potential to inhibit nitric oxide production, in vivo observations suggest a more complex, and possibly protective, role in the cardiovascular system. This discrepancy underscores the need for further research to bridge the gap between cellular mechanisms and systemic effects.
Future studies should focus on several key areas:
-
In vivo studies in disease models: Investigating the effects of L-homoarginine supplementation in animal models of endothelial dysfunction (e.g., atherosclerosis, hypertension) is crucial to determine if its potential benefits are more pronounced in pathological states.
-
Comprehensive in vitro analyses: Beyond NOS activity, the effects of L-homoarginine on other aspects of endothelial cell biology, such as the expression of adhesion molecules, inflammatory responses, and cellular proliferation, should be explored.
-
Metabolic studies: A deeper understanding of L-homoarginine's metabolism and its interaction with other metabolic pathways in vivo may help to explain the observed discrepancies between in vitro and in vivo findings.
By addressing these research questions, the scientific community can better elucidate the true potential of L-homoarginine as a biomarker and therapeutic agent in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arginine reduces human monocyte adhesion to vascular endothelium and endothelial expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginase Inhibitors: Evaluating the Specificity of H-HoArg-OH
For researchers, scientists, and drug development professionals, the selection of a potent and specific arginase inhibitor is critical for investigating the role of this enzyme in various pathological conditions. This guide provides an objective comparison of H-HoArg-OH (L-Homoarginine) with other commonly used arginase inhibitors, supported by experimental data to aid in the selection of the most appropriate research tools.
This compound has been investigated for its potential to modulate arginase activity. However, experimental evidence indicates that it is a weak inhibitor of arginase, with inhibitory constants in the millimolar range.[1][2] In contrast, it has also been identified as an uncompetitive inhibitor of serum, bone, and liver alkaline phosphatase.[3][4] This guide evaluates the specificity of this compound as an arginase inhibitor by comparing its performance against well-established and more potent alternatives: Nω-hydroxy-nor-L-arginine (nor-NOHA), 2(S)-amino-6-boronohexanoic acid (ABH), and S-(2-boronoethyl)-L-cysteine (BEC).
Comparative Inhibitory Potency
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of this compound and alternative compounds against arginase isoforms. Lower values indicate greater potency.
| Inhibitor | Target Arginase Isoform(s) | IC₅₀ | Kᵢ | References |
| This compound (L-Homoarginine) | Human Arginase 1 (hARG1) | 8.14 ± 0.52 mM | 6.1 ± 0.50 mM | [1][2] |
| Human Arginase 2 (hARG2) | 2.52 ± 0.01 mM | 1.73 ± 0.10 mM | [1][2] | |
| nor-NOHA | Rat Liver Arginase | ~0.5 µM | 0.5 µM | [5] |
| Murine Macrophage Arginase | 10 ± 3 µM | - | [6] | |
| ABH | Human Arginase 2 (hARG2) | - | 8.5 nM (pH 9.5) | [7][8][9][10] |
| Human Arginase 2 (hARG2) | - | 0.25 µM (pH 7.5) | [9] | |
| BEC | Rat Arginase 1 | - | 0.4-0.6 µM | [11][12] |
| Human Arginase 2 (hARG2) | - | 30 nM (pH 9.5) | [10][13] | |
| Human Arginase 2 (hARG2) | - | 0.31 µM (pH 7.5) | [11][12][13] |
Arginase Signaling Pathway
Arginase plays a crucial role in regulating the bioavailability of L-arginine, a substrate it shares with nitric oxide synthase (NOS). By hydrolyzing L-arginine to L-ornithine and urea (B33335), arginase can limit the production of nitric oxide (NO), a key signaling molecule in various physiological processes. The L-ornithine produced can be further metabolized to polyamines and proline, which are important for cell proliferation and collagen synthesis.
Caption: Arginase and NOS signaling pathways.
Experimental Protocols
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds against arginase by quantifying the amount of urea produced.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of the products of the human alkaline phosphatase loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. ABH hydrochloride | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
Comparative metabolomics of L-homoarginine and L-arginine administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects following the administration of L-homoarginine and L-arginine. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the involved signaling pathways, this document serves as a valuable resource for understanding the distinct metabolic fates and impacts of these two structurally similar amino acids.
Introduction
L-arginine is a semi-essential amino acid renowned for its critical role as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][2] It is also a central component of the urea (B33335) cycle and a precursor for the synthesis of creatine (B1669601), polyamines, and other vital molecules.[3] L-homoarginine, a non-proteinogenic amino acid, is a structural analog of L-arginine, differing by an additional methylene (B1212753) group in its side chain.[4] While also a substrate for NOS, its metabolic processing and downstream effects exhibit notable differences from that of L-arginine.[4][5] Understanding these differences is crucial for therapeutic applications and for elucidating their respective roles in health and disease.
Quantitative Metabolic Data
The administration of L-arginine and L-homoarginine leads to distinct changes in various metabolic pathways. The following tables summarize key quantitative findings from experimental studies.
Table 1: Comparative Effects on Nitric Oxide Synthesis
| Parameter | L-Arginine Administration | L-Homoarginine Administration | Key Findings & References |
| NOS Substrate Efficiency | High | Low (weak substrate) | L-homoarginine is a significantly less efficient substrate for NOS compared to L-arginine.[4][5] |
| Nitric Oxide (NO) Production | Significant increase | Modest increase | L-arginine administration leads to a more pronounced increase in NO production. L-homoarginine's contribution to NO synthesis is less direct and may involve inhibition of arginase, thereby increasing L-arginine availability.[6][7] |
| Plasma Nitrite (B80452) Levels | Increased | Increased kidney nitrate (B79036) + nitrite levels in diabetic mice | Oral L-arginine significantly increases plasma nitrite levels.[8] L-homoarginine supplementation restored kidney nitrate + nitrite levels in a diabetic mouse model.[7] |
| NADPH Consumption per NO molecule | ~1.5 mol | 2.0 - 2.6 mol | The enzymatic conversion of L-homoarginine to NO by NOS is less efficient, requiring more NADPH per molecule of NO produced compared to L-arginine.[5] |
Table 2: Effects on Arginase and Urea Cycle
| Parameter | L-Arginine Administration | L-Homoarginine Administration | Key Findings & References |
| Arginase Substrate | Yes | Yes (poor substrate) | L-arginine is readily metabolized by arginase into ornithine and urea.[4] L-homoarginine is a poor substrate for arginase and may act as an inhibitor.[3][4] |
| Ornithine Levels | Increased | - | L-arginine administration increases ornithine levels as a direct product of arginase activity.[9] |
| Urea Production | Increased | - | As a key component of the urea cycle, L-arginine administration leads to increased urea production.[3] |
Table 3: Involvement in Creatine Synthesis
| Parameter | L-Arginine Administration | L-Homoarginine Administration | Key Findings & References |
| Precursor Role | Precursor for creatine synthesis via arginine:glycine amidinotransferase (AGAT). | Can be formed from L-arginine and L-lysine by AGAT. | L-arginine is a direct precursor in creatine synthesis.[4] L-homoarginine can be synthesized by the same enzyme that initiates creatine synthesis.[4] |
| Effect on GATM Expression | Decreased expression in liver and kidney. | - | Oral L-arginine supplementation has been shown to decrease the expression of arginine:glycine amidinotransferase (GATM).[8] |
Signaling and Metabolic Pathways
The metabolic fates of L-arginine and L-homoarginine are governed by their interactions with key enzymes that direct them into distinct biochemical pathways.
Caption: Metabolic fate of L-arginine and L-homoarginine.
The diagram above illustrates the primary enzymatic pathways for L-arginine and L-homoarginine. L-arginine is a primary substrate for NOS and arginase, and a key component in creatine synthesis. L-homoarginine is a weak substrate for NOS and can be synthesized via the AGAT enzyme.
Experimental Protocols
The following section details common methodologies used in the comparative metabolomic analysis of L-arginine and L-homoarginine administration.
Animal Studies and Sample Collection
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[8]
-
Administration: L-arginine or L-homoarginine is typically administered orally via drinking water or gavage, or through intraperitoneal injection.[8][10] Doses can vary depending on the study design.
-
Sample Collection: Blood is collected via cardiac puncture or from the tail vein into heparinized or EDTA-containing tubes. Tissues (e.g., liver, kidney, aorta, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[8] Urine may also be collected using metabolic cages.[8]
Metabolite Extraction
-
Plasma/Serum: Proteins are precipitated by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) (typically in a 1:3 or 1:4 ratio), followed by vortexing and centrifugation. The supernatant containing the metabolites is then collected.[11]
-
Tissues: Frozen tissues are homogenized in a suitable buffer or solvent mixture, often containing internal standards. This is followed by protein precipitation and centrifugation to separate the metabolic fraction.
Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: A Liquid Chromatography (LC) system is used to separate the amino acids and their metabolites. A common approach involves using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[11]
-
Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the target metabolites. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis, which provides high selectivity and sensitivity.[12]
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify the metabolites based on their retention times and mass-to-charge ratios compared to known standards.
Caption: General workflow for metabolomics studies.
Conclusion
The comparative metabolomics of L-homoarginine and L-arginine administration reveal distinct metabolic profiles. While both are intertwined with the nitric oxide pathway, L-arginine is a more direct and potent precursor for NO synthesis.[5] L-homoarginine, on the other hand, appears to exert its effects through more subtle mechanisms, potentially including the modulation of L-arginine metabolism by inhibiting arginase.[4][6] These differences have significant implications for their potential therapeutic uses. For researchers and drug development professionals, a thorough understanding of these distinct metabolic fates is paramount for designing effective interventions and interpreting experimental outcomes. Future studies employing stable isotope tracing will be invaluable in further dissecting the dynamic metabolic fluxes of these two important amino acids.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 3. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. R is for Arginine: Metabolism of Arginine Takes off Again, in New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l‐Homoarginine supplementation prevents diabetic kidney damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of oral arginine on its metabolic pathways in Sprague–Dawley rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolomics Analysis of L-Arginine Induced Gastrointestinal Motility Disorder in Rats Using UPLC-MS After Magnolol Treatment [frontiersin.org]
- 11. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Guanidino Compounds on Cell Viability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of guanidino compounds on cell viability is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of H-HoArg-OH (Homoarginine) and other key guanidino compounds, summarizing available experimental data on their impact on cell proliferation and survival.
The guanidino group, a common feature in a variety of biologically active molecules, imparts unique properties that can significantly influence cellular processes. While some guanidino compounds are essential for normal cell function, others exhibit potent cytotoxic effects. This guide delves into the comparative effects of homoarginine, arginine, creatine, guanidinoacetic acid, and other guanidino derivatives on cell viability, presenting the available data in a structured format to facilitate informed research decisions.
Comparative Analysis of Cell Viability
Direct comparative studies examining the effects of a wide range of guanidino compounds on the viability of the same cell line under identical conditions are limited. However, by synthesizing data from various sources, we can draw preliminary comparisons. The following table summarizes the observed effects of several key guanidino compounds on cell proliferation and viability.
| Compound | Cell Line(s) | Observed Effect | Quantitative Data (if available) | Citation(s) |
| This compound (Homoarginine) | Neurons | Inhibitory effect on GABA and Glycine (B1666218) responses (less potent than argininic acid and alpha-keto-delta-guanidinovaleric acid, but more potent than arginine) | - | [1] |
| Peptide-modified cells | Substitution of lysine (B10760008) with homoarginine in a lytic peptide led to greater cytotoxicity. | - | [2] | |
| L-Arginine | Neurons | Inhibitory effect on GABA and Glycine responses (less potent than homoarginine, argininic acid, and alpha-keto-delta-guanidinovaleric acid) | - | [1] |
| Creatine | Various cancer cell lines | Ambiguous effects: both cancer-suppressive and cancer-promoting properties reported in different in vitro and animal studies. | - | [3][4] |
| Tumor-infiltrating T-cells | Enhances anti-tumor activity. | - | [5][6] | |
| Guanidinoacetic Acid (GAA) | Myoblasts | Significantly reduced cell proliferation in a dose-dependent manner. | - | [7][8] |
| Rat brain cell cultures | Can decrease natural apoptosis and induce non-apoptotic cell death. | - | [9] | |
| Argininic Acid | Neurons | Most potent inhibitor of GABA and Glycine responses among the tested guanidino compounds. | - | [1] |
| Alpha-keto-delta-guanidinovaleric Acid | Neurons | More potent inhibitor of GABA and Glycine responses than homoarginine and arginine. | - | [1] |
| Guanidino-aryl compounds | HeLa cells | Guanidino-fluorene exhibited moderate antimetabolic activity. | - | [10] |
| Polyhexamethylene guanidine (B92328) (PHMG), Polyaminopropyl biguanide (B1667054) (PAPB), Guazatine | Acanthamoeba castellanii, Acanthamoeba polyphaga, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Equal or better antimicrobial activity compared to PHMB. | - | [11] |
Experimental Protocols
MTT Cell Viability Assay Protocol
1. Cell Seeding:
- Culture the desired cell line to ~80% confluency.
- Trypsinize and resuspend the cells in a fresh culture medium.
- Perform a cell count using a hemocytometer or an automated cell counter.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and other guanidino compounds in a suitable solvent (e.g., sterile PBS or DMSO).
- Prepare serial dilutions of each compound in a culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the respective compounds to the wells. Include a vehicle control (medium with solvent) and a negative control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance from a blank well (medium and MTT solution only).
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound and other guanidino compounds exert their effects on cell viability are not always well-defined and can be cell-type specific. However, some general pathways have been implicated.
References
- 1. Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. examine.com [examine.com]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. uclahealth.org [uclahealth.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homoarginine in Clinical Settings: A Comparative Guide for Researchers
An objective analysis of L-homoarginine's clinical significance in comparison to its well-studied alternative, L-arginine, supported by meta-analyses and clinical trial data.
This guide provides a systematic review and meta-analysis of clinical studies on L-homoarginine, offering a comparative perspective with L-arginine. It is designed for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of their potential therapeutic applications.
At a Glance: L-Homoarginine vs. L-Arginine
| Feature | L-Homoarginine | L-Arginine |
| Primary Clinical Association | Low levels are strongly associated with increased risk of all-cause and cardiovascular mortality. Primarily studied as a biomarker. | Studied as a therapeutic agent to improve cardiovascular and metabolic health. |
| Evidence Type | Predominantly from observational studies and meta-analyses of these studies. | Extensive data from randomized controlled trials (RCTs) and meta-analyses of RCTs. |
| Key Findings | An inverse association between circulating L-homoarginine concentrations and all-cause mortality has been established, particularly in cohorts with cardiovascular and renal disease.[1] | Mixed results in clinical trials. Some meta-analyses suggest modest benefits in reducing blood pressure and improving endothelial function, while others show no significant effect on major cardiovascular events or mortality. |
| Therapeutic Status | Investigational. Supplementation has been shown to be safe in healthy volunteers, but efficacy trials are ongoing. | Widely available as a dietary supplement. Its therapeutic use in specific clinical conditions is still under investigation and not universally recommended. |
Quantitative Data Summary
The following tables summarize the quantitative findings from key meta-analyses and clinical studies for both L-homoarginine and L-arginine.
Table 1: L-Homoarginine and Clinical Outcomes (Observational Data)
| Outcome | Population | Number of Studies (Participants) | Key Finding (Hazard Ratio, 95% CI) | Citation |
| All-Cause Mortality | General and at-risk cohorts | 13 (11,964) | 0.64 (0.57-0.73) | [1] |
| All-Cause Mortality | Cardiovascular disease subgroup | - | 0.64 (0.55-0.76) | [1] |
| All-Cause Mortality | Renal disease subgroup | - | 0.60 (0.46-0.68) | [1] |
| Cardiovascular Mortality | Black South African cohort | 1 (669) | 0.61 (0.50-0.75) per SD increment | [2] |
| All-Cause Mortality | Black South African cohort | 1 (669) | 0.59 (0.41-0.84) per SD increment | [2] |
| Progression to Dialysis or Death | Pre-dialysis chronic kidney disease | 1 (168) | Statistically significant inverse predictor (P=0.002 and P=0.017, respectively) | [3] |
| All-Cause Mortality | Ischemic stroke patients | 1 (389) | 0.79 (0.64-0.96) per 1-SD increment | [4] |
Table 2: L-Arginine Supplementation and Clinical Outcomes (Interventional Data from Meta-Analyses)
| Outcome | Population | Number of Studies (Participants) | Key Finding | Citation |
| All-Cause Mortality | Acute myocardial infarction | 2 (927) | No statistically significant effect. | |
| Blood Pressure Reduction | Hypertensive adults | 7 meta-analyses reviewed | Significant reduction in systolic (2.2 to 5.4 mmHg) and diastolic (2.7 to 3.1 mmHg) blood pressure. | |
| Endothelial Function (Flow-Mediated Dilation) | Cardiovascular or metabolic disorders | 13 (data from a subset) | No significant difference overall, but positive effect in a sensitivity analysis. | |
| Kidney Function Markers (Serum Urea) | Mixed populations | 16 | Significant reduction. | |
| Kidney Function Markers (Serum Creatinine) | Mixed populations | 16 | Significant positive effect (interpretation may vary). | |
| Cardiac and Inflammatory Markers (Troponin T) | Patients undergoing coronary artery bypass graft | 3 | Significant reduction. | |
| Cardiac and Inflammatory Markers (Interleukin-6) | Patients undergoing coronary artery bypass graft | 3 | Noticeable decrease. |
Experimental Protocols
L-Homoarginine: Meta-Analysis of Observational Studies
A 2018 systematic review and meta-analysis investigated the association between circulating L-homoarginine concentrations and all-cause mortality.[1]
-
Search Strategy : The researchers conducted a comprehensive search of MEDLINE, Scopus, and Cochrane databases up to January 2018 for observational studies that reported baseline circulating L-homoarginine concentrations and all-cause mortality as an outcome.[1]
-
Inclusion Criteria : The analysis included observational cohort studies in humans.
-
Data Extraction : Hazard ratios (HRs) with 95% confidence intervals (CIs) from multivariate Cox's proportional-hazards analysis were extracted from each individual study.[1]
-
Statistical Analysis : The extracted HRs were pooled to determine the overall association between L-homoarginine levels and all-cause mortality. Subgroup analyses were performed for participants with cardiovascular disease and renal disease.[1]
L-Arginine: Meta-Analysis of Randomized Controlled Trials in Acute Myocardial Infarction
A meta-analysis evaluated the effect of oral L-arginine supplementation on clinical outcomes in patients with acute myocardial infarction.
-
Study Selection : The review included randomized controlled trials (RCTs) that compared oral L-arginine supplementation with placebo in patients with acute myocardial infarction. The primary outcome of interest was all-cause mortality.
-
Intervention : The included trials administered a total dose of 9g of L-arginine per day, given in three divided doses. The duration of treatment ranged from 30 days to six months.
-
Data Analysis : The results from the included RCTs were pooled to assess the overall effect of L-arginine on mortality.
Signaling Pathways and Mechanisms of Action
L-homoarginine and L-arginine are structurally similar amino acids that play a role in the nitric oxide (NO) pathway, which is crucial for vascular homeostasis. Their proposed mechanisms of action are illustrated in the diagrams below.
Caption: L-Arginine metabolism via Nitric Oxide Synthase and Arginase pathways.
Caption: L-Homoarginine's influence on the Nitric Oxide and Arginase pathways.
L-homoarginine is thought to exert its effects through several mechanisms:
-
Weak NOS Substrate : It can act as a weak substrate for nitric oxide synthase (NOS), potentially contributing to NO production.[1]
-
Arginase Inhibition : L-homoarginine can inhibit the enzyme arginase, which competes with NOS for their common substrate, L-arginine. By inhibiting arginase, L-homoarginine may increase the availability of L-arginine for NO production.[1]
Conclusion
The current body of evidence suggests that low levels of L-homoarginine are a significant risk marker for all-cause and cardiovascular mortality. This association is particularly strong in individuals with pre-existing cardiovascular or renal conditions. However, the evidence is primarily observational, and further research from randomized controlled trials is needed to establish a causal relationship and determine the therapeutic potential of L-homoarginine supplementation.
In contrast, L-arginine has been extensively studied as a therapeutic agent in numerous clinical trials, with mixed results. While some meta-analyses indicate modest benefits for cardiovascular risk factors like blood pressure, its overall efficacy in preventing major cardiovascular events and mortality remains inconclusive.
For researchers and drug development professionals, L-homoarginine represents a promising area of investigation. Future clinical trials should focus on evaluating whether supplementation with L-homoarginine can improve clinical outcomes in high-risk populations, thereby moving its status from a mere biomarker to a validated therapeutic target.
References
- 1. Association of l-Arginine Supplementation with Markers of Endothelial Function in Patients with Cardiovascular or Metabolic Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral L-arginine supplementation in acute myocardial infarction therapy: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal of H-HoArg-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the safe disposal of H-HoArg-OH (L-Homoarginine).
Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance. However, all laboratory waste should be handled with care, adhering to institutional and local regulations.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
Work in a well-ventilated area and avoid generating dust. In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid flushing spills down the drain unless authorized by your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid or aqueous solution) and your institution's specific guidelines.
1. Waste Characterization and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials.
-
If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.
-
Segregate non-hazardous waste from hazardous waste to prevent cross-contamination and reduce disposal costs.[1]
2. Disposal of Small Quantities of Solid this compound:
For small quantities of solid this compound that are not contaminated with hazardous substances:
-
Consult Institutional Guidelines: Always check with your EHS department for their specific procedures for non-hazardous chemical waste.
-
Solid Waste Disposal: If permitted, small amounts of non-hazardous solids may be disposed of in the regular laboratory trash.[2] However, some institutions may require it to be placed directly into a designated dumpster to avoid custodial staff handling chemical waste.[2]
-
Labeling: Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the chemical name.
3. Disposal of Aqueous Solutions of this compound:
For dilute, non-hazardous aqueous solutions of this compound:
-
Seek Approval for Drain Disposal: Many institutions allow for the drain disposal of non-hazardous, water-soluble substances after obtaining approval from the EHS department.[2][3]
-
Neutralization: While this compound is not strongly acidic or basic, it is good practice to neutralize the solution to a pH between 6.0 and 8.0 before drain disposal.
-
Flushing: If drain disposal is approved, flush the drain with copious amounts of water before, during, and after disposal to ensure adequate dilution.
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
Based on the Safety Data Sheet for the closely related L-(+)-Homoarginine hydrochloride, the following data is pertinent:
| Property | Value | Reference |
| Physical State | Solid | [4] |
| Appearance | White | [4] |
| Odor | Odorless | [4] |
| Melting Point | 213 - 215 °C | [4] |
| Solubility in Water | Soluble | [5] |
Disclaimer: This information is intended as a general guide. Researchers are responsible for complying with all applicable local, state, and federal regulations, as well as their own institution's specific policies and procedures for waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
